Product packaging for 1,2-Benzisothiazol-3(2H)-one, sodium salt(Cat. No.:CAS No. 58249-25-5)

1,2-Benzisothiazol-3(2H)-one, sodium salt

Cat. No.: B1338858
CAS No.: 58249-25-5
M. Wt: 173.17 g/mol
InChI Key: CFMIJCAMTQLSTM-UHFFFAOYSA-M
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Description

1,2-Benzisothiazol-3(2H)-one, sodium salt (CAS Number: 58249-25-5 ) is a sodium salt derivative of the well-characterized 1,2-Benzisothiazol-3(2H)-one structure . With a molecular formula of C 7 H 5 NNaOS and a molecular weight of 174.18 g/mol , this compound is readily soluble in aqueous systems due to its ionic nature, making it highly suitable for various experimental applications. The canonical SMILES representation for this molecule is C1=CC=C2C(=C1)C(=O)[N-]S2.[Na+] . Researchers value this compound for its potent biocidal activity, primarily attributed to the 1,2-benzisothiazolin-3-one (BIT) moiety. The mechanism of action is believed to involve the electrophilic attack of the N-S bond within the isothiazolone ring on thiol groups in essential microbial enzymes, leading to the inhibition of key metabolic processes and resulting in effective microbiostasis. Its primary research applications include serving as a powerful preservative in industrial and material science contexts, such as in the development of stable polymer emulsions, paints, coatings, and adhesives to prevent microbial spoilage. It is also a critical agent in microbiological studies for investigating microbial resistance and for evaluating the efficacy of isothiazolinone-based biocides. This product is designated For Research Use Only (RUO) and is not approved for use in humans, as a drug, or for any personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4NNaOS B1338858 1,2-Benzisothiazol-3(2H)-one, sodium salt CAS No. 58249-25-5

Properties

IUPAC Name

sodium;1,2-benzothiazol-2-id-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS.Na/c9-7-5-3-1-2-4-6(5)10-8-7;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMIJCAMTQLSTM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)[N-]S2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NNaOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016747
Record name 1,2-Benzisothiazol-3(2H)-One, Sodium Salt
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58249-25-5
Record name 1,2-Benzisothiazol-3(2H)-one, sodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazol-3(2H)-One, Sodium Salt
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Record name 1,2-benzisothiazol-3(2H)-one, sodium salt
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Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of 1,2-Benzisothiazol-3(2H)-one, sodium salt. Due to limited available data for the sodium salt, this guide also includes relevant information on the parent compound, 1,2-Benzisothiazol-3(2H)-one (BIT), to offer a more complete profile.

Chemical and Physical Properties

This compound is the salt form of 1,2-Benzisothiazol-3(2H)-one, a potent biocide. The sodium salt form offers the advantage of enhanced solubility in aqueous solutions, making it suitable for a wide range of applications.[1] It is typically encountered as a white or pale yellow crystalline solid.[2]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1,2-Benzisothiazol-3(2H)-one (Parent Compound)1,2-Benzisothiazol-3(2H)-one 1,1-dioxide, Sodium Salt
Molecular Formula C₇H₄NNaOS[3]C₇H₅NOS[4]C₇H₄NNaO₃S
Molecular Weight 173.17 g/mol [3]151.19 g/mol [4]205.17 g/mol
Appearance White to pale yellow crystalline solid[2]White to off-white crystalline powder[5]White solid
Melting Point Not determined154-158 °C[4][6]≥320.8 – ≤325.3 °C[7]
Boiling Point Not determined360 °C (rough estimate)[6]Not determined[7]
Water Solubility Soluble1 g/L[8]1,496 mg/L at 24 °C[7]
pKa Not determined10.19 ± 0.20 (Predicted)[4]Not determined
Vapor Pressure Not available0.183 mmHg at 25 °C (estimate)[9]0 mmHg at 25 °C[7]
Flash Point Not available172 °F (77.5 °C) (estimate)[9]220 °C[7]

Experimental Protocols

Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for the accurate determination of chemical properties.

Determination of Melting Point (Following OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[10][11] Several methods are described in OECD Guideline 102, including the capillary/liquid bath, capillary/metal block, and Differential Scanning Calorimetry (DSC).[10][12]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is then sealed at one end. The sample is compacted at the bottom of the tube.

  • Apparatus: The capillary tube is placed in a heating apparatus, such as a metal block or a liquid bath, equipped with a calibrated thermometer or temperature sensor.

  • Heating: The apparatus is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point. For pure substances, this range is typically narrow.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry the sample prep2 Grind to a fine powder prep1->prep2 prep3 Pack into capillary tube prep2->prep3 meas1 Place in melting point apparatus prep3->meas1 Prepared Sample meas2 Heat at a controlled rate meas1->meas2 meas3 Observe and record melting range meas2->meas3 result Reported Melting Point meas3->result Temperature Data

Workflow for Melting Point Determination
Determination of Water Solubility (Following OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[13][14][15] OECD Guideline 105 describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility.[13][14]

Methodology: Flask Method

  • Sample Preparation: An excess amount of the test substance is added to a flask containing purified water.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to reach saturation equilibrium. This may take 24 hours or longer.

  • Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.

  • Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result: The water solubility is reported as the mass of the substance per volume or mass of water at the specified temperature.

Biocidal Mechanism of Action

1,2-Benzisothiazol-3(2H)-one and other isothiazolinones act as electrophilic biocides. Their mechanism of action involves a two-step process: rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[16][17]

The primary targets are intracellular enzymes, particularly dehydrogenases involved in critical metabolic pathways like the Krebs cycle and electron transport chain.[16][17] The isothiazolinone molecule reacts with thiol groups (-SH) on proteins and enzymes, leading to the formation of disulfide bonds and the production of free radicals.[16][17] This disrupts essential cellular functions such as respiration and ATP synthesis, ultimately resulting in cell death.[16][17]

biocidal_mechanism cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BIT 1,2-Benzisothiazol-3(2H)-one penetration Penetration BIT->penetration enzymes Dehydrogenase Enzymes (with Thiol Groups) penetration->enzymes Reacts with inhibition Inhibition enzymes->inhibition Leads to metabolism Krebs Cycle & Electron Transport Chain atp ATP Synthesis respiration Respiration inhibition->metabolism Disrupts inhibition->atp Disrupts inhibition->respiration Disrupts death Cell Death inhibition->death Results in

Proposed Biocidal Mechanism of Action

Synthesis and Degradation

Synthesis: 1,2-Benzisothiazol-3(2H)-one can be synthesized through various chemical routes. One common method involves the cyclization of 2-mercaptobenzamide or its derivatives. For instance, the sodium salt can be produced by treating 2-mercaptobenzamide with aqueous hydrogen peroxide. Another approach starts from 2,2'-dithiodibenzoic acid, which undergoes amidation and cyclization.

Degradation: The degradation of 1,2-Benzisothiazol-3(2H)-one in the environment can occur through photodegradation and microbial degradation. Photodegradation involves processes such as isomerization, oxidation, and hydrolysis. Microbial degradation in soil is a significant pathway, with the rate being influenced by soil type and microbial communities. The degradation primarily occurs on the thiazole ring of the molecule.

Stability and Reactivity

1,2-Benzisothiazol-3(2H)-one and its sodium salt are generally stable under normal storage conditions. They are incompatible with strong oxidizing agents. When heated to decomposition, they can emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx). The parent compound is stable over a broad pH range of 4-12.

References

An In-depth Technical Guide to 1,2-Benzisothiazol-3(2H)-one, Sodium Salt (CAS 58249-25-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Benzisothiazol-3(2H)-one, sodium salt (CAS 58249-25-5), a widely used synthetic biocide and preservative. This document consolidates critical data on its chemical and physical properties, synthesis, mechanisms of action, and toxicological profile, alongside detailed experimental protocols relevant to its application and evaluation.

Core Chemical and Physical Properties

This compound, is the sodium salt of 1,2-benzisothiazol-3(2H)-one (BIT). It is known for its broad-spectrum antimicrobial activity against bacteria, fungi, and algae.[1] Its enhanced solubility in water compared to its parent compound makes it particularly suitable for aqueous formulations.[1] The toxicity of the sodium salt is considered to be similar to the parent compound, as the speciation in biological fluids is pH-dependent.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 58249-25-5[3]
Molecular Formula C₇H₄NNaOS[3]
Molecular Weight 173.17 g/mol [3]
Appearance White or pale yellow crystalline solid/powder
IUPAC Name sodium;1,2-benzothiazol-2-id-3-one[3]
Melting Point >300 °C
Boiling Point Data not available
Solubility Soluble in water
log Kow (Octanol/Water Partition Coefficient) 0.76 at 30°C and pH 7 (for parent compound)[4]

Note: Some physical properties are for the parent compound, 1,2-benzisothiazol-3(2H)-one (CAS 2634-33-5), as specific data for the sodium salt is limited.

Synthesis and Manufacturing

The synthesis of 1,2-benzisothiazol-3(2H)-one and its sodium salt can be achieved through various chemical routes. A common industrial method involves the oxidative cyclization of 2-mercaptobenzamide or its precursors.

General Synthesis Pathway from 2-Chlorobenzamide

A prevalent synthesis route starts from 2-chlorobenzamide. The process generally involves two key steps: the formation of a 2-mercaptobenzamide intermediate followed by oxidative cyclization to yield the final product.

Synthesis_Pathway 2-Chlorobenzamide 2-Chlorobenzamide Intermediate 2-Mercaptobenzamide (or its sodium salt) 2-Chlorobenzamide->Intermediate Reaction with Sodium Sulfide Sodium_Sulfide Sodium_Sulfide Sodium_Sulfide->Intermediate BIT_Sodium_Salt 1,2-Benzisothiazol-3(2H)-one, Sodium Salt Intermediate->BIT_Sodium_Salt Oxidative Cyclization Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->BIT_Sodium_Salt

Caption: General synthesis pathway of this compound.

Experimental Protocol: Synthesis from 2-Chlorobenzamide

The following protocol is a generalized procedure based on patent literature.[5][6] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 2-chlorobenzamide

  • Sodium sulfide hydrate (e.g., 60%)

  • N-methyl-2-pyrrolidone (NMP)

  • Aqueous hydrogen peroxide (e.g., 14-30%)

  • Caustic solution (e.g., sodium hydroxide)

  • Nitrogen gas

  • Standard laboratory glassware and heating/stirring equipment

Procedure:

  • Dehydration of Sodium Sulfide: In a three-neck flask equipped with a stirrer, thermometer, and a nitrogen inlet/outlet, add sodium sulfide hydrate and NMP. Heat the mixture to approximately 190°C while purging with nitrogen to remove water.

  • Formation of 2-Mercaptobenzamide Intermediate: Cool the resulting slurry to around 130°C. Add 2-chlorobenzamide to the mixture. Heat the reaction mixture to approximately 175°C for several hours (e.g., 4 hours) under a nitrogen atmosphere. The progress of the reaction can be monitored by a suitable analytical technique like HPLC.

  • Oxidative Cyclization: After cooling the reaction mixture (e.g., to 20°C), adjust the pH to 9 or above using a caustic solution. Slowly add aqueous hydrogen peroxide to the mixture over a period of time (e.g., 30 minutes) while maintaining control of the reaction temperature.

  • Isolation: The resulting product, this compound, can be isolated from the reaction mixture. Further purification steps, such as recrystallization, may be necessary to achieve the desired purity.

Mechanism of Action as a Biocide

The primary application of this compound is as a biocide. Its antimicrobial activity stems from its ability to disrupt essential cellular processes in microorganisms. The proposed mechanism of action involves the inhibition of thiol-containing enzymes.[7]

Mechanism_of_Action BIT 1,2-Benzisothiazol-3(2H)-one Disulfide_Bond Formation of Disulfide Bonds BIT->Disulfide_Bond Thiol_Enzyme Thiol-containing Enzyme (e.g., in cellular respiration, glucose transport) Thiol_Enzyme->Disulfide_Bond Inhibition Enzyme Inhibition Disulfide_Bond->Inhibition Cell_Death Microbial Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of biocidal action of 1,2-benzisothiazol-3(2H)-one.

The isothiazolinone ring of the molecule is believed to react with thiol groups (containing sulfur and hydrogen) present in key enzymes within microbial cells. This interaction leads to the formation of disulfide bonds, which alters the three-dimensional structure of the enzymes, rendering them inactive.[7] The inhibition of these vital enzymes disrupts metabolic pathways such as cellular respiration and glucose transport, ultimately leading to the death of the microorganism.[7]

Applications

Due to its effective biocidal properties and stability in aqueous formulations, this compound is utilized across a wide range of industries.

Applications BIT_Sodium_Salt 1,2-Benzisothiazol-3(2H)-one, Sodium Salt Paints_Coatings Paints and Coatings BIT_Sodium_Salt->Paints_Coatings Adhesives_Sealants Adhesives and Sealants BIT_Sodium_Salt->Adhesives_Sealants Personal_Care Personal Care Products (where permitted) BIT_Sodium_Salt->Personal_Care Cleaning_Agents Household and Industrial Cleaning Agents BIT_Sodium_Salt->Cleaning_Agents Water_Treatment Water Treatment BIT_Sodium_Salt->Water_Treatment Other_Applications Textiles, Leather Processing, Pulp and Paper BIT_Sodium_Salt->Other_Applications

Caption: Major industrial applications of this compound.

Toxicological Profile

A thorough understanding of the toxicological profile of this compound is crucial for its safe handling and application. The data presented below is largely based on the parent compound, which is considered to have a similar toxicological profile to the sodium salt.[2]

Table 2: Summary of Toxicological Data

EndpointSpeciesRouteValueReference(s)
Acute Oral Toxicity (LD50) RatOral670 - 1050 mg/kg bw[2][4]
Acute Dermal Toxicity (LD50) RatDermal> 2000 mg/kg bw[8]
Skin Irritation RabbitDermalMild irritant[8]
Eye Irritation RabbitOcularStrong irritant and corrosive[8]
Skin Sensitization MouseDermalPotential sensitizer[2]
28-Day Repeated Dermal Toxicity (NOAEL) RatDermal12 mg/kg/day (for systemic effects)[8]
Aquatic Toxicity (EC50, 48h) Daphnia magna-2.94 mg/L
Aquatic Toxicity (LC50, 96h) Oncorhynchus mykiss-2.15 mg/L
Algal Toxicity (ErC50, 72h) Pseudokirchneriella subcapitata-0.11 mg/L

GHS Hazard Classification: Based on available data, 1,2-benzisothiazol-3(2H)-one and its sodium salt are classified with the following hazards:

  • Harmful if swallowed (H302)[9]

  • Causes severe skin burns and eye damage (H314) / Causes skin irritation (H315) and serious eye damage (H318)[4][9]

  • May cause an allergic skin reaction (H317)[9]

  • Very toxic to aquatic life (H400)[4]

Experimental Protocols for Efficacy Testing

To evaluate the biocidal efficacy of this compound, standardized testing protocols are employed. The following sections outline the general procedures for two common methods.

Quantitative Suspension Test (based on EN 1276)

This test evaluates the bactericidal activity of chemical disinfectants in suspension.[10][11][12][13][14]

Objective: To determine if a product at a specific concentration can achieve a required log reduction (e.g., 5-log) in a bacterial population within a set contact time.

EN1276_Workflow Prepare_Suspensions Prepare bacterial test suspension and interfering substance Mix Mix product sample with test suspension and interfering substance Prepare_Suspensions->Mix Incubate_Contact Incubate for specified contact time and temperature Mix->Incubate_Contact Neutralize Neutralize the biocidal action Incubate_Contact->Neutralize Plate_Incubate Plate the neutralized mixture and incubate Neutralize->Plate_Incubate Count_Calculate Count colony-forming units (CFU) and calculate log reduction Plate_Incubate->Count_Calculate

Caption: Workflow for the EN 1276 quantitative suspension test.

Materials:

  • Test product containing this compound

  • Standardized bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

  • Interfering substance (to simulate clean or dirty conditions)

  • Neutralizing solution

  • Culture media (e.g., Tryptone Soya Agar)

  • Water bath or incubator

  • Standard microbiological laboratory equipment

Procedure:

  • Preparation: A suspension of the test microorganism is prepared to a standard concentration. An interfering substance (e.g., bovine albumin solution) is also prepared to simulate the conditions of practical use.

  • Test Mixture: The test product is mixed with the bacterial suspension and the interfering substance.

  • Contact Time: The mixture is maintained at a specified temperature for a defined contact time as recommended for the product's application.

  • Neutralization: At the end of the contact time, an aliquot of the mixture is transferred to a neutralizing solution to stop the biocidal action.

  • Plating and Incubation: The neutralized mixture is serially diluted and plated onto a suitable agar medium. The plates are then incubated under conditions optimal for the growth of the test microorganism.

  • Enumeration and Calculation: After incubation, the number of colony-forming units (CFU) is counted. The log reduction in the bacterial population is calculated by comparing the CFU count of the test sample to that of a control sample without the biocide. A 5-log reduction (99.999% kill rate) is typically required to pass the standard for general disinfection.[11]

Antimicrobial Activity on Polymeric or Hydrophobic Surfaces (based on ASTM E2180)

This method is used to quantitatively evaluate the antimicrobial efficacy of agents incorporated into hydrophobic or polymeric materials.[15][16][17]

Objective: To determine the percentage reduction of a microbial population on a treated surface compared to an untreated surface.

Procedure:

  • Inoculum Preparation: An agar slurry is prepared and inoculated with a standardized culture of the test microorganism.

  • Application: The inoculated agar slurry is evenly spread onto both the treated test samples and untreated control samples.

  • Incubation: The samples are incubated for a specified contact period (e.g., 24 hours) under controlled temperature and humidity.

  • Recovery: After incubation, the surviving microorganisms are recovered from the surfaces using a neutralizing solution.

  • Plating and Incubation: The recovery solution is serially diluted and plated on a suitable agar medium, followed by incubation.

  • Calculation: The number of CFU is counted, and the antimicrobial activity is calculated as a percentage reduction in the microbial population on the treated sample compared to the untreated control.

Conclusion

This compound is a highly effective biocide with a well-established profile of applications. Its water solubility provides a significant advantage in many formulations. While it is a valuable preservative, its toxicological properties, particularly its potential for skin sensitization and eye irritation, necessitate careful handling and adherence to safety guidelines. For researchers and drug development professionals, understanding its mechanism of action and having access to standardized protocols for efficacy testing are crucial for both the development of new applications and the assessment of its safety in existing and novel formulations. Further research could focus on elucidating more detailed molecular interactions and exploring potential synergistic effects with other antimicrobial agents.

References

The Antimicrobial Efficacy of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzisothiazol-3(2H)-one and its sodium salt are potent broad-spectrum antimicrobial agents belonging to the isothiazolinone class of biocides. Widely utilized as a preservative in a variety of industrial and consumer products, its efficacy against a diverse range of microorganisms is well-documented. This technical guide provides an in-depth overview of the antimicrobial spectrum of 1,2-Benzisothiazol-3(2H)-one, sodium salt, including quantitative data on its minimum inhibitory concentrations (MICs), detailed experimental protocols for antimicrobial susceptibility testing, and an elucidation of its mechanism of action.

Introduction

1,2-Benzisothiazol-3(2H)-one (BIT) is a synthetic organic compound with the chemical formula C₇H₅NOS.[1] The sodium salt form enhances its solubility in aqueous formulations, making it a versatile biocide in products such as paints, adhesives, cleaning agents, and polymer emulsions.[2][3] Its primary function is to prevent the growth of bacteria, fungi, and yeasts, thereby preserving the integrity and extending the shelf-life of these products.[4][5] This document serves as a comprehensive resource for understanding the antimicrobial properties of this compound.

Antimicrobial Spectrum

The antimicrobial activity of 1,2-Benzisothiazol-3(2H)-one is broad, encompassing Gram-positive and Gram-negative bacteria, as well as a variety of fungi and yeasts.[2] The efficacy of a biocide is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism in vitro.

The following tables summarize the MIC values for Proxel™ GXL, a commercial product containing a 20% aqueous solution of 1,2-benzisothiazolin-3-one.[5] These values are indicative of the broad-spectrum activity of the active ingredient.

Antibacterial Activity
Bacterial Species MIC (ppm of Proxel™ GXL)
Bacillus subtilis40
Burkholderia cepacia80
Enterobacter cloacae80
Escherichia coli40
Proteus vulgaris125
Pseudomonas aeruginosa250
Pseudomonas putida250
Staphylococcus aureus40
Streptococcus faecalis40
Streptococcus lactis15

Table 1: Minimum Inhibitory Concentrations (MICs) of Proxel™ GXL against various bacterial species. Data sourced from a technical information bulletin.[5]

Antifungal and Anti-yeast Activity
Fungal and Yeast Species MIC (ppm of Proxel™ GXL)
Alternaria alternata700
Aspergillus niger350
Aureobasidium pullulans350
Chaetomium globosum400
Cladosporium cladosporoides400
Penicillium notatum125
Candida albicans200
Rhodotorula rubra400
Saccharomyces cerevisiae250

Table 2: Minimum Inhibitory Concentrations (MICs) of Proxel™ GXL against various fungal and yeast species. Data sourced from a technical information bulletin.[5]

Mechanism of Action

The antimicrobial action of isothiazolinones, including 1,2-Benzisothiazol-3(2H)-one, is characterized by a two-step mechanism.[6][7][8] This process involves a rapid initial inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[6][7]

The primary mode of action is the electrophilic attack on cellular thiols.[9] The isothiazolinone molecule readily reacts with thiol-containing enzymes and proteins, such as dehydrogenases, which are crucial for cellular respiration and energy production.[6][8] This interaction leads to the formation of mixed disulfides, inactivating the enzymes and disrupting essential metabolic pathways.[9] The subsequent irreversible damage is caused by the destruction of protein thiols and the generation of free radicals.[7][8] This non-specific mode of action makes the development of microbial resistance highly unlikely.[5][10]

Simplified Mechanism of Action of 1,2-Benzisothiazol-3(2H)-one BIT 1,2-Benzisothiazol-3(2H)-one (BIT) Cell Microbial Cell BIT->Cell Enters Cell ThiolEnzymes Thiol-Containing Enzymes (e.g., Dehydrogenases) BIT->ThiolEnzymes Reacts with Metabolism Cellular Metabolism (Respiration, ATP Production) ThiolEnzymes->Metabolism Inactivates CellDamage Irreversible Cell Damage (Protein Thiol Destruction, Free Radical Production) ThiolEnzymes->CellDamage Leads to Growth Microbial Growth and Replication Metabolism->Growth Inhibits CellDeath Cell Death CellDamage->CellDeath Results in

Mechanism of Action of 1,2-Benzisothiazol-3(2H)-one.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in microbiology to quantify the antimicrobial activity of a substance. Standardized methods for antimicrobial susceptibility testing are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12] The following is a generalized protocol for the broth microdilution method, a common technique for MIC determination.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, which is then inoculated with the test microorganism.

Materials:

  • This compound stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Pure culture of the test microorganism.

  • Spectrophotometer.

  • Incubator.

  • Sterile pipette tips and multichannel pipettor.

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in the growth medium across the wells of the microtiter plate.

    • Typically, a range of concentrations is prepared, for example, from 1000 ppm down to 0.5 ppm.

    • Include a positive control well (growth medium and inoculum, no antimicrobial) and a negative control well (growth medium only, no inoculum).

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the antimicrobial dilutions and the positive control well. The final volume in each well is typically 100 or 200 µL.

  • Incubation:

    • Incubate the microtiter plate at the appropriate temperature and duration for the test microorganism (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, the optical density (OD) of each well can be measured using a microplate reader. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.

Workflow for Broth Microdilution MIC Assay start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate with Microbial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Antimicrobial Agent in Microtiter Plate prep_dilutions->inoculate incubate Incubate Plate (e.g., 35°C for 24h) inoculate->incubate read_results Read Results (Visual Inspection or OD) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination by Broth Microdilution.

Conclusion

This compound, is a highly effective, broad-spectrum antimicrobial agent. Its non-specific mechanism of action, targeting essential cellular enzymes, makes it a reliable preservative for a wide range of applications and minimizes the likelihood of microbial resistance. The quantitative data and standardized protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important biocide.

References

An In-depth Technical Guide to the Safe Handling of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 1,2-Benzisothiazol-3(2H)-one, sodium salt, a widely used biocide and preservative. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is the salt of 1,2-benzisothiazol-3(2H)-one. It is a solid at room temperature and its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₄NNaOS[1][2]
Molecular Weight 173.17 g/mol [2]
CAS Number 58249-25-5[1][3][4]
Appearance White to yellow powder/solid[5][6]
Solubility Soluble in water
pH 8.0 - 10.0 (1% solution)[1]
Melting Point 154-158 °C

Toxicological Data

This compound is classified as harmful if swallowed and can cause severe skin burns, eye damage, and allergic skin reactions.[1][3] It is not classified as a carcinogen, mutagen, or reproductive toxicant.[3]

Toxicity EndpointValueSpeciesReference
Acute Oral Toxicity (LD50) 500 - 1400 mg/kgRat[3]
Skin Corrosion/Irritation Causes severe skin burns and eye damage[1][3]
Serious Eye Damage/Irritation Causes serious eye damage[1][3]
Skin Sensitization May cause an allergic skin reaction[1][3]

Mechanism of Action as a Biocide

The biocidal activity of benzisothiazolinones, including the sodium salt, is attributed to their ability to disrupt essential cellular processes in microorganisms. The proposed mechanism involves the interaction of the isothiazolinone ring with cellular components.

cluster_cell Inside Microbial Cell BIT 1,2-Benzisothiazolinone (BIT) Penetration Penetration BIT->Penetration Interaction Interaction with intracellular components BIT->Interaction Cell Microbial Cell Membrane Cell Membrane & Cell Wall Penetration->Cell Thiol Sulfur-containing proteins (e.g., enzymes with -SH groups) Interaction->Thiol DNA_Interaction Interaction with DNA bases Interaction->DNA_Interaction Disruption Disruption of S-N bond in BIT Thiol->Disruption SS_Bond Formation of disulfide bonds (S-S) Disruption->SS_Bond Inactivation Enzyme Inactivation & Disruption of cellular function SS_Bond->Inactivation Cell_Death Cell Death Inactivation->Cell_Death DNA DNA Replication_Inhibition Inhibition of DNA replication DNA->Replication_Inhibition DNA_Interaction->DNA Replication_Inhibition->Cell_Death

Biocidal mechanism of 1,2-Benzisothiazolinone.

The active N-S bond in the isothiazolinone ring is believed to react with thiol (-SH) groups in proteins and enzymes within the microbial cell.[3] This interaction leads to the inactivation of essential enzymes and disruption of normal cellular metabolism. Additionally, it has been proposed that benzisothiazolinones can interact with DNA bases, thereby inhibiting DNA replication and leading to cell death.[3]

Experimental Protocols

Personal Protective Equipment (PPE)

Proper selection and use of PPE are paramount when handling this compound.

4.1.1. Recommended PPE

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes) are recommended.[8] Always inspect gloves for integrity before use.[5]

    • Lab Coat/Protective Clothing: A flame-resistant lab coat or impervious clothing should be worn.[5] For larger quantities or in case of a splash risk, a chemical-resistant apron or suit is advised.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a particulate filter respirator (e.g., EN 143) should be used.[3]

4.1.2. Donning and Doffing PPE Workflow

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Workflow for donning and doffing PPE.
Handling and Storage

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

    • Avoid the formation of dust and aerosols.[1][5]

    • Avoid contact with skin and eyes.[1]

    • Use non-sparking tools and take precautionary measures against static discharge.[4][5]

    • Do not eat, drink, or smoke in the work area.[3][9]

    • Wash hands thoroughly after handling.[3][9]

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[1][5]

    • Store in a cool place, protected from frost and direct sunlight.[8][10]

    • Store locked up.[1]

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Assess the Spill: Determine the extent of the spill and the associated hazards. Refer to the Safety Data Sheet (SDS).

  • Don Appropriate PPE: Before attempting to clean the spill, don the recommended personal protective equipment as outlined in section 4.1.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[11] For solid spills, prevent the spread of dust.[5]

  • Absorb and Neutralize:

    • For liquid spills, apply absorbent material, working from the outside in.

    • For solid spills, carefully sweep or scoop the material, avoiding dust generation.[5]

  • Collect Waste: Place the absorbed material and any contaminated items into a suitable, labeled, and sealed container for hazardous waste disposal.[4][5]

  • Decontaminate the Area: Clean the spill area with soap and water, and then decontaminate with a suitable disinfectant if necessary.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal
  • Dispose of this compound and its containers as hazardous waste.[12]

  • Do not allow the chemical to enter drains or waterways.[1][5]

  • Use a licensed professional waste disposal service.

  • Contaminated packaging should be handled in the same manner as the substance itself.[9]

Emergency Procedures

5.1. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15-20 minutes.[5][7][10] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[3][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[1][3] Seek immediate medical attention.

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][5]

  • Unsuitable Extinguishing Media: Do not use a water jet.[3][9]

  • Specific Hazards: The substance is combustible but not readily ignited.[3] Hazardous combustion products may include nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Conclusion

This compound is a valuable laboratory chemical with important biocidal properties. However, its hazardous nature necessitates strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers and scientists can minimize risks and ensure a safe working environment. Always consult the specific Safety Data Sheet for the product you are using for the most up-to-date information.

References

A Technical Review of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-Benzisothiazol-3(2H)-one, sodium salt (BIT-Na), is the sodium salt of 1,2-benzisothiazol-3(2H)-one (BIT). It belongs to the isothiazolinone class of heterocyclic organic compounds.[1] Primarily, it functions as a potent, broad-spectrum biocide and preservative effective against a wide range of microorganisms, including bacteria and fungi.[1] Its enhanced solubility in water compared to its parent compound, BIT, makes it particularly suitable for use in aqueous formulations.[2] This technical guide provides a comprehensive review of its chemical properties, synthesis, mechanism of action, applications, and toxicological profile, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic compound typically available as a white or pale yellow crystalline solid or powder.[1][2] Key identifying and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name sodium;1,2-benzothiazol-2-id-3-one[3]
CAS Number 58249-25-5[1][3]
EC Number 261-184-8[1]
Molecular Formula C₇H₄NNaOS[1][3]
Molecular Weight ~174.18 g/mol [1][3]
Appearance White or pale yellow crystalline solid/powder[1][2]
Solubility Soluble in water[1][2]

Synthesis and Manufacturing

The synthesis of 1,2-benzisothiazol-3(2H)-one and its sodium salt can be achieved through several chemical pathways. A common industrial method involves the oxidative cyclization of 2-mercaptobenzamide or its derivatives.

Experimental Protocol: Synthesis from 2-Chlorobenzamide

A prevalent synthesis route involves the reaction of 2-chlorobenzamide with a sulfur source, followed by oxidative cyclization to yield the sodium salt of BIT.

  • Reaction of 2-Chlorobenzamide with Sodium Sulfide: 98% 2-chlorobenzamide (0.0983 mol) and 60% sodium sulfide (0.1230 mol) are added to N-methyl-2-pyrrolidone (NMP, 100g) in a 200ml 3-neck flask equipped with a stirrer and condenser.[4]

  • Heating: The mixture is heated to 160°C and stirred for 4 hours.[4]

  • Solvent Removal: NMP is distilled off under reduced pressure.[4]

  • Oxidative Cyclization: The residue is cooled and subsequently treated with aqueous hydrogen peroxide. This step induces oxidative cyclization, forming the sodium salt of 1,2-benzisothiazolin-3-one in good yield.[4]

  • Acidification (Optional): If the non-salt form (BIT) is desired, the mixture can be dissolved in water and acidified to a pH of 2.0 using 35% hydrochloric acid at 20°C.[4]

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Oxidative Cyclization 2-Chlorobenzamide 2-Chlorobenzamide Intermediate 2-Mercaptobenzamide Intermediate 2-Chlorobenzamide->Intermediate  NMP, 160°C, 4h Sodium_Sulfide Sodium_Sulfide Sodium_Sulfide->Intermediate BIT_Na 1,2-Benzisothiazol-3(2H)-one, Sodium Salt Intermediate->BIT_Na  Cooling & Treatment H2O2 Hydrogen Peroxide (aq) H2O2->BIT_Na

Synthesis workflow for this compound.

Mechanism of Action

The precise biocidal mechanism of this compound is not fully elucidated. However, research suggests that its antimicrobial activity stems from its ability to disrupt critical cellular processes in microorganisms.[2] The primary proposed mechanisms involve interference with the cell membrane and the inhibition of protein synthesis, ultimately leading to cell death.[2] The nitrogen and sulfur atoms within the benzisothiazol ring are believed to be crucial for these interactions.[2]

G BIT_Na BIT, Sodium Salt Microorganism Microorganism Cell BIT_Na->Microorganism Interacts with Membrane_Disruption Cell Membrane Disruption Microorganism->Membrane_Disruption Protein_Inhibition Protein Synthesis Inhibition Microorganism->Protein_Inhibition Cell_Death Cell Death Membrane_Disruption->Cell_Death Protein_Inhibition->Cell_Death

Proposed antimicrobial mechanism of action.

Applications

As a highly effective biocide and preservative, this compound is incorporated into a vast array of industrial and consumer products to prevent microbial degradation.

  • Paints and Coatings: It is widely used as a preservative in water-based paints and coatings to prevent spoilage and maintain product quality.[1]

  • Adhesives: It protects adhesives from microbial contamination, ensuring the integrity and longevity of the product.[1]

  • Personal Care Products: It serves as a preservative in cosmetics, toiletries, and skincare items to prevent the growth of harmful microorganisms.[1][2]

  • Water Treatment: It is employed to control microbial growth and biofilm formation in industrial water systems.[1]

  • Textile Industry: It acts as a biocide to protect fabrics from microbial growth, which can cause odors and deterioration.[1]

  • Pulp and Paper Industry: It is used to prevent microbial contamination in pulp and paper products during the manufacturing process.[1]

G BIT_Na BIT, Sodium Salt Paints Paints & Coatings BIT_Na->Paints Adhesives Adhesives BIT_Na->Adhesives Personal_Care Personal Care BIT_Na->Personal_Care Water_Treatment Water Treatment BIT_Na->Water_Treatment Textiles Textiles BIT_Na->Textiles Pulp_Paper Pulp & Paper BIT_Na->Pulp_Paper

Major industrial applications of BIT-Sodium.

Toxicological Profile and Safety

The toxicological profile of 1,2-benzisothiazol-3(2H)-one and its salts is a critical consideration for their application. It is recognized primarily as a skin sensitizer and irritant.

Hazard ClassificationDescriptionSource(s)
Acute Oral Toxicity Harmful if swallowed (Category 4).[5][6]
Skin Corrosion/Irritation Causes severe skin burns and damage.[5]
Eye Damage/Irritation Causes serious eye damage (Category 1).[5][7]
Skin Sensitization May cause an allergic skin reaction (Category 1).[5][7]
Germ Cell Mutagenicity Shall not be classified as germ cell mutagenic.[5]
Carcinogenicity Shall not be classified as carcinogenic.[5]
Reproductive Toxicity Shall not be classified as a reproductive toxicant.[5]

It is a known cause of allergic contact dermatitis, particularly in occupational settings like paint manufacturing and metalworking.[2][8] Due to its sensitization potential, its use is advised against in products intended for spraying or direct skin contact.[5]

Important Note on Chemical Distinction: It is crucial to distinguish this compound (CAS 58249-25-5) from a related but distinct compound, 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt (CAS 128-44-9), also known as sodium saccharin.[9][10] While the core structures are similar, the latter is a well-known artificial sweetener and has a different toxicological profile, including being listed by some sources as a known human carcinogen.[9] The toxicological data presented in this guide pertains strictly to the non-dioxide form, which is not classified as a carcinogen.[5]

References

An In-depth Technical Guide to 1,2-Benzisothiazol-3(2H)-one, Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological activities of 1,2-Benzisothiazol-3(2H)-one, sodium salt. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for easy interpretation.

Molecular Structure and Identification

This compound, is the sodium salt of 1,2-benzisothiazol-3(2H)-one. The core structure consists of a benzene ring fused to an isothiazole ring. The presence of the sodium ion enhances its solubility in aqueous media compared to its parent compound.

Chemical Structure:

  • 1,2-Benzisothiazol-3(2H)-one: A bicyclic compound with a benzene ring fused to a five-membered isothiazole ring containing nitrogen and sulfur atoms.

  • Sodium Salt: The acidic proton on the nitrogen atom of the isothiazolinone ring is replaced by a sodium ion.

Identification Parameters:

ParameterValue
CAS Number 58249-25-5[1]
Molecular Formula C₇H₄NNaOS[1][2]
Molecular Weight 173.17 g/mol [1][2]
IUPAC Name sodium;1,2-benzothiazol-2-id-3-one

Physicochemical Properties

The physicochemical properties of 1,2-Benzisothiazol-3(2H)-one and its sodium salt are crucial for their application and handling. The sodium salt form is particularly valued for its increased water solubility.

Property1,2-Benzisothiazol-3(2H)-oneThis compound
Appearance White to yellowish solid/powder[3]Yellow powder[1]
Melting Point 154-158 °C[4]Data not available
Boiling Point 327.6 °C[3]Data not available
Solubility Soluble in dichloromethane, dimethyl sulfoxide, methanol.[4] Water solubility: 1.1 g/L (20 °C)[5]Enhanced solubility in water compared to the parent compound.[1]
pKa 10.19 ± 0.20[4]Not applicable

Synthesis and Experimental Protocols

Several synthetic routes have been developed for the preparation of 1,2-benzisothiazol-3(2H)-one and its sodium salt. The most common methods involve the cyclization of substituted benzene derivatives.

Synthesis from 2,2'-Dithiodibenzoic Acid

A common industrial method involves the reaction of 2,2'-dithiodibenzoic acid with an aminating agent followed by cyclization. The resulting 1,2-benzisothiazol-3(2H)-one can then be converted to its sodium salt.

Experimental Protocol:

  • Amidation: In a reaction vessel, suspend 2,2'-dithiodibenzoic acid in an inert solvent.

  • Add a chlorinating agent (e.g., thionyl chloride) to convert the carboxylic acid groups to acyl chlorides.

  • Slowly add an ammonia source (e.g., aqueous ammonia) to the reaction mixture at a controlled temperature to form 2,2'-dithiodibenzamide.

  • Cyclization: The 2,2'-dithiodibenzamide is then treated with an aqueous alkaline solution (e.g., sodium hydroxide) and an oxidizing agent. The reaction mixture is heated to induce cyclization.

  • Formation of Sodium Salt: The reaction directly yields the sodium salt of 1,2-benzisothiazol-3(2H)-one in the aqueous phase.

  • Purification: The product can be precipitated from the solution by adding a common salt and then collected by filtration. Further purification can be achieved by recrystallization.

Synthesis from o-Chlorobenzonitrile

This method involves the nucleophilic substitution of the chlorine atom followed by cyclization.

Experimental Protocol:

  • Thiolation: React o-chlorobenzonitrile with a sulfur source, such as anhydrous sodium hydrosulfide, in a suitable solvent like dimethylformamide at an elevated temperature (e.g., 100 °C) to form o-mercaptobenzonitrile.[6]

  • Oxidative Cyclization: The resulting o-mercaptobenzonitrile is then reacted with chlorine gas in an aqueous medium.[6] This step leads to the formation of the 1,2-benzisothiazol-3(2H)-one ring.

  • Formation of Sodium Salt: The crude 1,2-benzisothiazol-3(2H)-one is dissolved in an alkaline solution (e.g., sodium hydroxide) to form the sodium salt.[6]

  • Purification: The solution is typically decolorized with activated carbon and then the product is isolated, for instance, by precipitation after acidification, followed by conversion back to the sodium salt if required.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 2_2_dithiodibenzoic_acid 2,2'-Dithiodibenzoic Acid Amidation Amidation 2_2_dithiodibenzoic_acid->Amidation Route 1 o_chlorobenzonitrile o-Chlorobenzonitrile Thiolation Thiolation o_chlorobenzonitrile->Thiolation Route 2 Cyclization Oxidative Cyclization Amidation->Cyclization Salt_Formation Salt Formation with NaOH Cyclization->Salt_Formation Thiolation->Cyclization Final_Product 1,2-Benzisothiazol-3(2H)-one, Sodium Salt Salt_Formation->Final_Product

General synthetic workflows for this compound.

Biological Activity and Mechanism of Action

1,2-Benzisothiazol-3(2H)-one and its sodium salt are well-known for their broad-spectrum antimicrobial properties, effective against bacteria, fungi, and algae.

Antimicrobial Mechanism

The primary mechanism of action involves the reaction of the isothiazolinone ring with thiol-containing molecules within microbial cells.[7][8]

  • Cellular Penetration: The molecule penetrates the microbial cell wall and membrane.[8]

  • Reaction with Thiols: The electrophilic sulfur atom in the isothiazole ring reacts with nucleophilic thiol groups (-SH) present in essential proteins and enzymes (e.g., in cysteine residues).[7][8]

  • Enzyme Inhibition: This reaction leads to the formation of disulfide bonds, causing a conformational change in the proteins and subsequent inactivation of the enzymes.[7]

  • Disruption of Cellular Functions: The inactivation of key enzymes disrupts critical metabolic pathways, including respiration and energy generation, ultimately leading to microbial cell death.[7][9]

Antimicrobial_Mechanism BIT_Na 1,2-Benzisothiazol-3(2H)-one, Sodium Salt Cell_Wall Microbial Cell Wall/ Membrane BIT_Na->Cell_Wall Penetration Thiol_Proteins Thiol-containing Proteins and Enzymes Cell_Wall->Thiol_Proteins Interaction Enzyme_Inactivation Enzyme Inactivation Thiol_Proteins->Enzyme_Inactivation Reaction Metabolic_Disruption Disruption of Respiration & Energy Production Enzyme_Inactivation->Metabolic_Disruption Cell_Death Cell Death Metabolic_Disruption->Cell_Death Drug_Development_Logic cluster_derivatives Chemical Modifications cluster_targets Therapeutic Targets Core_Scaffold 1,2-Benzisothiazol-3(2H)-one Core Scaffold N_Substitution N-Substitution (e.g., with amino acids) Core_Scaffold->N_Substitution Antifungal Antifungal N_Substitution->Antifungal Antiviral Antiviral (e.g., Protease Inhibition) N_Substitution->Antiviral Other_Targets Other Targets (e.g., Anticancer, Anti-inflammatory) N_Substitution->Other_Targets

References

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Benzisothiazol-3(2H)-one, sodium salt as a Biocide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the potential use of 1,2-Benzisothiazol-3(2H)-one, sodium salt (Na-BIT) as a biocide in mammalian cell culture. Due to the limited availability of specific data for its direct use as a preventative agent in cell culture media, this document focuses on providing a framework for evaluating its efficacy against common microbial contaminants and its corresponding cytotoxicity to mammalian cells. The provided protocols will guide the user in determining a potential therapeutic window for their specific cell culture system.

Introduction

This compound (Na-BIT), is the sodium salt of the organic compound 1,2-benzisothiazol-3(2H)-one (BIT). It is a well-established biocide with a broad spectrum of activity against bacteria, fungi, and algae[1]. Its enhanced solubility in water compared to its parent compound makes it suitable for aqueous formulations[1]. While widely used as a preservative in industrial applications such as paints, adhesives, and cosmetics, its application as a preventative antimicrobial agent directly in cell culture media is not well-documented[1][2].

The primary challenge in using any biocide in cell culture is achieving a concentration that is effective against microbial contaminants without being toxic to the cultured mammalian cells. This document provides standardized protocols to determine the Minimum Inhibitory Concentration (MIC) of Na-BIT against common laboratory contaminants and to evaluate its cytotoxic effects on relevant mammalian cell lines. By comparing this data, researchers can determine a potential "therapeutic window" for the use of Na-BIT in their specific experimental setup.

Mechanism of Action

Antimicrobial Mechanism

The precise antimicrobial mechanism of Na-BIT is still under investigation, but it is understood to be a multi-target process. The proposed mechanisms include:

  • Disruption of Cellular Processes: Research suggests that Na-BIT interferes with critical cellular functions such as growth, respiration, and energy generation[1].

  • Reaction with Thiol Groups: A primary mode of action is believed to be the reaction of the isothiazolinone ring with thiol-containing proteins and molecules (like glutathione) within the microbial cell. This leads to the formation of disulfide bonds, enzyme inhibition, and disruption of metabolic pathways, ultimately resulting in cell death.

  • Membrane Damage and Protein Synthesis Inhibition: Na-BIT may also interfere with cell membrane function and protein synthesis, leading to a loss of cellular integrity and function[1].

Effects on Mammalian Cells

While targeting microbial cells, the reactive nature of Na-BIT means it can also interact with mammalian cellular components. Studies on the parent compound, BIT, have shown that it can influence key signaling pathways in mammalian cells, which is a critical consideration for its use in cell culture experiments where unintended pathway modulation could confound results.

  • MAPK and NF-κB Signaling: Studies in human airway epithelial cells have shown that BIT can induce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38, both of which are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway. In the same studies, BIT was also shown to increase the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are central to the regulation of inflammation, cell proliferation, differentiation, and apoptosis.

Data Presentation

The following tables summarize the available quantitative data on the antimicrobial efficacy and cytotoxicity of 1,2-benzisothiazol-3(2H)-one (BIT). It is important to note that much of the specific data for the sodium salt (Na-BIT) in cell culture applications is not available in the literature. The data for the parent compound, BIT, is provided as a close proxy.

Table 1: Antimicrobial Efficacy of 1,2-Benzisothiazol-3(2H)-one (BIT)

Microorganism Type Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus Gram-positive Bacteria 15–20 µg/mL [3]
Pseudomonas aeruginosa Gram-negative Bacteria Data Not Available
Candida albicans Yeast (Fungus) Fungicidal activity noted at 3.2-6.4 µg/mL [4]

| Aspergillus niger | Mold (Fungus) | Data Not Available | |

Table 2: Cytotoxicity of 1,2-Benzisothiazol-3(2H)-one (BIT) Derivatives

Cell Line Cell Type Compound IC50 Reference
HeLa Human Cervical Cancer Benzisothiazolone Derivative 1 3.3 µg/mL [5]
HeLa Human Cervical Cancer Benzisothiazolone Derivative 2 4.35 µg/mL [5]
HEK293 Human Embryonic Kidney Monosubstituted BIT Derivative 8 and 23.5 µg/mL [2]

| CHO | Chinese Hamster Ovary | Data Not Available | | |

Note: The cytotoxicity data presented is for derivatives of BIT, not the parent compound or its sodium salt. These values should be considered as preliminary estimates, and specific testing with Na-BIT is essential.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of Na-BIT that inhibits the visible growth of common cell culture contaminants.

Materials:

  • This compound (Na-BIT)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate microbial growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Na-BIT Stock Solution: Prepare a 1 mg/mL stock solution of Na-BIT in sterile distilled water or PBS. Filter-sterilize through a 0.22 µm filter.

  • Prepare Microbial Inoculum: Culture the microbial strains overnight in their respective growth media. Dilute the culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the Na-BIT stock solution in the appropriate microbial growth medium. The final volume in each well should be 100 µL. Concentrations could range from 100 µg/mL down to 0.1 µg/mL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (microbes in medium without Na-BIT) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of Na-BIT at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Protocol 2: Evaluation of Cytotoxicity (MTT Assay)

This protocol assesses the effect of Na-BIT on the viability of mammalian cell lines.

Materials:

  • Mammalian cell lines (e.g., HeLa, HEK293, CHO)

  • Complete cell culture medium (with serum)

  • This compound (Na-BIT) stock solution (1 mg/mL, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Na-BIT in complete cell culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the Na-BIT dilutions to the wells. A suggested concentration range is 0.1 µg/mL to 100 µg/mL.

  • Controls: Include untreated cells (medium only) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24 to 72 hours in a cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the Na-BIT concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the suitability of Na-BIT as a biocide for a specific cell culture application.

G cluster_0 Phase 1: Efficacy Testing cluster_1 Phase 2: Cytotoxicity Testing cluster_2 Phase 3: Analysis & Decision A Prepare Na-BIT Stock Solution B Determine MIC vs. Bacteria (e.g., S. aureus, P. aeruginosa) A->B C Determine MIC vs. Fungi (e.g., C. albicans, A. niger) A->C G Compare MIC and IC50 Values B->G C->G D Prepare Na-BIT Dilutions in Cell Culture Medium E Perform Cytotoxicity Assay (MTT) on Mammalian Cells (e.g., HeLa, CHO) D->E F Calculate IC50 Value E->F F->G H Determine Therapeutic Window (Concentration where MIC < [Na-BIT] < IC50) G->H I Decision: Suitable for Use? H->I

Caption: Workflow for evaluating Na-BIT efficacy and cytotoxicity.

Affected Signaling Pathways in Mammalian Cells

This diagram illustrates the known signaling pathways in mammalian cells that are influenced by 1,2-benzisothiazol-3(2H)-one (BIT).

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway BIT 1,2-Benzisothiazol-3(2H)-one (BIT) ERK ERK1/2 BIT->ERK Induces Phosphorylation p38 p38 BIT->p38 Induces Phosphorylation NFkB NF-κB (p65/p50) BIT->NFkB Induces Phosphorylation MAPK_outcome Gene Expression (Proliferation, Inflammation) ERK->MAPK_outcome p38->MAPK_outcome IkB IκB NFkB->IkB sequesters NFkB_nucleus NF-κB (Nuclear) NFkB_outcome Pro-inflammatory Gene Expression NFkB_nucleus->NFkB_outcome

Caption: Signaling pathways affected by BIT in mammalian cells.

Safety and Handling

This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction[6].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling the solid compound or concentrated stock solutions.

  • Handling: Avoid creating dust when working with the powder form. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for research purposes only. The protocols provided are guidelines for evaluation and must be adapted and validated by the end-user for their specific cell lines and experimental conditions. The use of this compound in cell culture is not a standard, validated procedure, and researchers must perform their own risk assessment.

References

Application of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt in Preserving Lab Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

1,2-Benzisothiazol-3(2H)-one and its sodium salt are broad-spectrum, formaldehyde-free antimicrobial agents widely used as preservatives in a variety of industrial and consumer products, including laboratory reagents.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of 1,2-Benzisothiazol-3(2H)-one, sodium salt (referred to as BIT-S) for the preservation of laboratory reagents.

BIT-S offers an effective alternative to traditional preservatives like thimerosal and sodium azide, which have toxicity and disposal concerns.[4] At low concentrations, it effectively controls the growth of bacteria, fungi, and yeast, thereby extending the shelf-life and ensuring the integrity of critical reagents.[5]

Mechanism of Action

The primary antimicrobial activity of isothiazolinones, the class of compounds to which BIT-S belongs, involves the inhibition of key metabolic pathways in microorganisms. Specifically, the active molecules penetrate the microbial cell wall and target essential enzymes within the Krebs cycle.[6] This disruption of the central metabolic cycle rapidly depletes intracellular energy levels, inhibits macromolecule synthesis, and ultimately leads to cell death.[5] Because the Krebs cycle is fundamental to a wide range of bacteria and fungi, BIT-S provides broad-spectrum protection.[4][6] This multi-targeted mechanism also reduces the likelihood of microorganisms developing resistance.[5]

Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA AKGDH α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Succinate Dehydrogenase Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NADH_DH NADH Dehydrogenase Oxaloacetate->Citrate joins BIT 1,2-Benzisothiazol-3(2H)-one BIT->PDH BIT->AKGDH BIT->SDH BIT->NADH_DH

Mechanism of Action of 1,2-Benzisothiazol-3(2H)-one.

Data Presentation: Antimicrobial Efficacy

The following table summarizes the effective concentration of isothiazolinone-based preservatives, such as ProClin™ 150 (which contains 1,2-benzisothiazol-3(2H)-one as an active ingredient), in preserving a phosphate-buffered saline solution containing TWEEN® 20 against a range of microorganisms. Data is presented as Colony Forming Units per milliliter (CFU/mL).

Preservative ConcentrationP. aeruginosa (CFU/mL)E. coli (CFU/mL)S. aureus (CFU/mL)C. albicans (CFU/mL)A. niger (CFU/mL)
No Preservative (Control) >3000>3000>3000>3000980
15 ppm ProClin™ 150 00000
0.005% Thimerosal 00000
0.1% Sodium Azide >3000>3000>3000>3000980

This data indicates that 15 ppm of an isothiazolinone-based preservative can be an effective replacement for thimerosal and offers better protection than 0.1% sodium azide in this buffer system.[4]

Experimental Protocols

To ensure the efficacy of BIT-S in a specific laboratory reagent, it is crucial to perform a validation study. The following protocol outlines a general method for conducting a microbial challenge test.

Protocol: Microbial Challenge Test for Preservative Efficacy

1. Objective:

To determine the effective concentration of this compound required to prevent microbial growth in a specific laboratory reagent over time.

2. Materials:

  • Test reagent

  • This compound (BIT-S) stock solution

  • Microbial cultures (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Candida albicans, Aspergillus niger)

  • Sterile culture tubes

  • Sterile buffer (e.g., Phosphate Buffered Saline)

  • Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Incubator

  • Micropipettes and sterile tips

3. Experimental Workflow:

start Start prep_reagent Prepare Reagent with Varying BIT-S Concentrations start->prep_reagent prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Reagent Samples with Microbes prep_reagent->inoculate prep_inoculum->inoculate incubate Incubate Samples at Appropriate Temperature inoculate->incubate sample_plate Sample and Plate at Time Intervals (0, 7, 14, 28 days) incubate->sample_plate incubate_plates Incubate Agar Plates sample_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies analyze Analyze Data and Determine Effective Concentration count_colonies->analyze end End analyze->end

References

Application Notes and Protocols for Antifungal Testing with 1,2-Benzisothiazol-3(2H)-one, Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal activity of 1,2-Benzisothiazol-3(2H)-one, sodium salt. This document includes methodologies for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), a summary of available activity data, and insights into the potential mechanism of action.

Introduction

This compound, is a salt of the organic compound benzisothiazolinone (BIT), a well-established biocide and preservative with broad-spectrum antimicrobial properties.[1][2][3] It is effective against a wide range of microorganisms, including bacteria and fungi.[1][3] While the antifungal properties of BIT and its derivatives are recognized, standardized testing protocols are crucial for reproducible and comparable results in a research and drug development setting. These notes are designed to provide researchers with the necessary protocols and data to effectively evaluate the antifungal potential of this compound.

Data Presentation

While specific quantitative data for the sodium salt of 1,2-Benzisothiazol-3(2H)-one is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC₅₀) values for structurally related amino acid-derived 1,2-benzisothiazolinone (BZT) derivatives.[4] This data provides a valuable reference for the expected range of antifungal activity. It is important to note that these are derivatives and the activity of the sodium salt may vary.

Table 1: MIC₅₀ Values of 1,2-Benzisothiazolinone (BZT) Derivatives Against Pathogenic Fungi [4]

Fungal SpeciesBZT Derivative 1 (µg/mL)BZT Derivative 2 (µg/mL)BZT Derivative 3 (µg/mL)BZT Derivative 4 (µg/mL)
Candida albicans1.61.63.23.2
Candida glabrata1.61.63.23.2
Candida parapsilosis1.61.63.23.2
Cryptococcus neoformans0.80.81.61.6
Aspergillus fumigatus>25>2512.56.25

Experimental Protocols

The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and EUCAST E.DEF 7.3.2 guidelines for antifungal susceptibility testing of yeasts and can be modified for filamentous fungi.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound

  • Sterile distilled water or appropriate solvent

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration 100 times the highest final concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well of each row to be tested and mix.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate. This will bring the final volume in each well to 200 µL and will further dilute the compound concentration by a factor of two.

  • Controls:

    • Growth Control: A well containing only the fungal inoculum in RPMI-1640 medium.

    • Sterility Control: A well containing only RPMI-1640 medium.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of the compound that results in fungal death.

Materials:

  • MIC plate from Protocol 1

  • Sterile agar plates (e.g., Sabouraud Dextrose Agar)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Spot the aliquot onto a sterile agar plate.

  • Incubate the agar plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from which no fungal growth is observed on the agar plate.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MFC of this compound.

Antifungal_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination Compound_Prep Prepare Stock Solution of This compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum Inoculation Inoculate Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (35°C, 24-48h) Inoculation->Incubation_MIC Read_MIC Read MIC Incubation_MIC->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Incubation_MFC Incubate Agar Plate (35°C, 24-48h) Subculture->Incubation_MFC Read_MFC Read MFC Incubation_MFC->Read_MFC Putative_Mechanism_of_Action cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion BIT_ext 1,2-Benzisothiazol-3(2H)-one, sodium salt (extracellular) Membrane_Damage Membrane Disruption BIT_ext->Membrane_Damage BIT_int 1,2-Benzisothiazol-3(2H)-one, sodium salt (intracellular) BIT_ext->BIT_int Diffusion Cell_Death Fungal Cell Death Membrane_Damage->Cell_Death Thiol_Proteins Thiol-containing Proteins (e.g., enzymes, glutathione) BIT_int->Thiol_Proteins Reacts with MAPK_Pathway MAPK Signaling (Stress Response) BIT_int->MAPK_Pathway Activates Mitochondrial_Dysfunction Mitochondrial Dysfunction BIT_int->Mitochondrial_Dysfunction Protein_Inhibition Protein Inactivation Thiol_Proteins->Protein_Inhibition Protein_Inhibition->Cell_Death Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Cell_Cycle_Arrest->Cell_Death ROS_Production Increased ROS Mitochondrial_Dysfunction->ROS_Production ROS_Production->Cell_Death

References

Application Notes and Protocols: 1,2-Benzisothiazol-3(2H)-one, Sodium Salt for Microbial Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzisothiazol-3(2H)-one (BIT) and its sodium salt are widely utilized biocides effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] Their primary application lies in the preservation of aqueous-based products such as paints, adhesives, cleaning agents, and in various industrial processes.[2][4][5][6] The sodium salt of 1,2-Benzisothiazol-3(2H)-one offers enhanced solubility in water compared to its parent compound, facilitating its use in aqueous formulations.[1] This document provides detailed application notes, including effective concentrations for microbial inhibition and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

While the precise biocidal mechanism of 1,2-Benzisothiazol-3(2H)-one, sodium salt is not fully elucidated, it is understood to disrupt essential cellular processes leading to cell death.[1] Research suggests that its antimicrobial activity may involve interference with cell membrane function and protein synthesis.[1] A key proposed mechanism is the interaction with thiol-containing proteins and enzymes within the microorganism.[3] This interaction with cellular thiol groups is believed to be a primary target for its inhibitory effects.[3]

Data Presentation: Effective Concentrations for Microbial Inhibition

The effective concentration of this compound, is best represented by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. These values can vary depending on the specific microbial strain and the testing conditions. The following table summarizes available MIC data for the parent compound, 1,2-benzisothiazolin-3-one (BIT), which provides a strong indication of the efficacy of its sodium salt.

MicroorganismTypeMIC (µg/mL)
Candida albicansFungus0.8 - 3.2
Aspergillus fumigatusFungus0.8 - 12.5
Cryptococcus neoformansFungus0.8 - 3.2
Trichophyton rubrumFungus3.2
Staphylococcus aureusBacterium≤32

Note: The data presented is for 1,2-benzisothiazolin-3-one (BIT) derivatives and provides a likely range of effectiveness for the sodium salt. Specific MIC values for the sodium salt should be determined experimentally for the target microorganisms.[7]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol details the broth microdilution method for determining the MIC of this compound. This is a standard and widely accepted method for assessing antimicrobial susceptibility.[8][9][10][11]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Target microbial cultures (bacteria or fungi)

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer (for measuring optical density at 600 nm, OD600)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Further dilute the stock solution in the appropriate sterile broth (MHB or RPMI) to achieve a working stock solution at twice the highest desired test concentration.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, pick a few colonies of the target microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be visually estimated or measured using a spectrophotometer at OD600.

    • Dilute this adjusted suspension in the appropriate sterile broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the working stock solution of this compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (no compound), and the twelfth well will serve as the sterility control (broth only, no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12).

  • Incubation:

    • Seal the microtiter plate with a breathable membrane or place it in a humidified container.

    • Incubate the plate at the optimal temperature for the target microorganism (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for 16-24 hours (for bacteria) or 24-72 hours (for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

    • Alternatively, the optical density at 600 nm can be read using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Mandatory Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_prep Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions in 96-Well Plate stock_prep->serial_dilution Add to first column inoculum_prep Prepare Microbial Inoculum (0.5 McFarland Standard) inoculation Inoculate Wells with Microbial Suspension inoculum_prep->inoculation Add to wells serial_dilution->inoculation incubation Incubate at Appropriate Temperature and Time inoculation->incubation mic_determination Determine MIC (Visual or Spectrophotometric) incubation->mic_determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Safety and Handling

1,2-Benzisothiazol-3(2H)-one and its sodium salt are classified as skin sensitizers and can cause allergic contact dermatitis.[1][12] They are also considered irritants to the skin and eyes.[4] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling these compounds.[13][14] Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[13][14][15]

References

Application Notes and Protocols for 1,2-Benzisothiazol-3(2H)-one, Sodium Salt in Material Preservation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Benzisothiazol-3(2H)-one, sodium salt (also known as sodium benzisothiazolinone) as a preservative in various materials. This document includes its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction

This compound is the sodium salt of the organic compound 1,2-benzisothiazol-3(2H)-one (BIT). It is a broad-spectrum antimicrobial agent effective against bacteria, fungi, and algae.[1] Its enhanced solubility in water compared to its parent compound, BIT, makes it particularly suitable for use in aqueous formulations such as paints, adhesives, polymer emulsions, and cleaning agents.[1] This biocide is widely used for in-can preservation to prevent microbial spoilage and extend the shelf life of various industrial and consumer products.[1][2]

Mechanism of Action

The antimicrobial activity of isothiazolinones, including this compound, is a two-step process. The initial step involves the rapid inhibition of microbial growth, respiration, and enzyme activity. This is followed by irreversible cell damage leading to cell death. The primary target within the microbial cell is the thiol groups of essential enzymes and proteins. The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic thiols, such as those in cysteine residues, leading to the formation of disulfide bonds. This disrupts the function of key enzymes involved in metabolism, such as dehydrogenases, thereby inhibiting critical cellular processes like energy production (ATP synthesis).[3][4]

Mechanism_of_Action cluster_Cell Microbial Cell BIT_Na 1,2-Benzisothiazol-3(2H)-one, Sodium Salt CellWall Cell Wall/ Membrane BIT_Na->CellWall Penetration Thiol Thiol Groups (-SH) in Proteins BIT_Na->Thiol Reaction with Thiol Groups Cytoplasm Cytoplasm CellWall->Cytoplasm Enzymes Essential Enzymes (e.g., Dehydrogenases) Cytoplasm->Enzymes Enzymes->Thiol Metabolism Metabolic Pathways (e.g., Respiration, ATP Production) Thiol->Metabolism Disruption CellDeath Inhibition of Growth & Cell Death Metabolism->CellDeath

Mechanism of Action of this compound.

Antimicrobial Efficacy Data

The effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. While specific MIC data for the sodium salt is not extensively available in the public domain, the following table summarizes the MIC values for the parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), against common spoilage microorganisms. The efficacy of the sodium salt is expected to be comparable.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Benzisothiazol-3(2H)-one (BIT)

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria2.0 - 4.0
Escherichia coliGram-negative Bacteria41
Pseudomonas aeruginosaGram-negative BacteriaNot readily available
Aspergillus nigerFungus (Mold)Not readily available
Penicillium funiculosumFungus (Mold)Not readily available
Schizosaccharomyces pombeFungus (Yeast)Not readily available

Note: The provided MIC values are for the parent compound, BIT, and serve as an estimate. Actual efficacy of the sodium salt may vary depending on the formulation, pH, and specific microbial strains.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method

This protocol outlines the determination of the MIC of this compound against relevant bacterial and fungal strains.

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Microbial cultures (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger, Penicillium funiculosum)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in sterile deionized water.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate sterile broth directly in the 96-well microtiter plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for bacteria, 25-28°C for fungi) for 24-48 hours (bacteria) or 3-5 days (fungi).

  • MIC Determination: The MIC is the lowest concentration of the preservative at which no visible growth (turbidity) is observed.

MIC_Protocol start Start prep_stock Prepare Stock Solution of This compound start->prep_stock serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results: Determine MIC incubate->read_results end End read_results->end

Workflow for MIC Determination.
Protocol 2: In-Can Preservation Challenge Test for Water-Based Formulations (e.g., Paints, Adhesives)

This protocol is a generalized challenge test to evaluate the efficacy of this compound in preventing microbial growth in a liquid formulation. It is based on principles from ASTM D2574.[4][5][6]

Materials:

  • Test formulation (e.g., paint, adhesive) with and without this compound at various concentrations.

  • Mixed microbial inoculum (containing relevant bacteria and fungi, e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus niger, Penicillium funiculosum).

  • Sterile containers.

  • Incubator.

  • Plating media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

Procedure:

  • Sample Preparation: Dispense aliquots of the test formulation (with and without preservative) into sterile containers.

  • Initial Inoculation: Inoculate each container with the mixed microbial inoculum to achieve a final concentration of approximately 10^6 CFU/mL.

  • Incubation: Store the inoculated containers at a suitable temperature (e.g., 25-30°C) for a specified period (e.g., 28 days).

  • Sampling and Plating: At regular intervals (e.g., 7, 14, 21, and 28 days), withdraw a sample from each container, perform serial dilutions, and plate on appropriate agar media to determine the number of viable microorganisms.

  • Re-challenge (Optional): After a certain period (e.g., 14 days), a second inoculation can be performed to assess the preservative's long-term effectiveness.

  • Evaluation: Compare the microbial counts in the preserved samples to the unpreserved control. A significant reduction (e.g., >99.9% or 3-log reduction for bacteria and no increase for fungi) indicates effective preservation.

Challenge_Test_Workflow cluster_Sampling Sampling and Analysis start Start prep_samples Prepare Test Formulations (with and without preservative) start->prep_samples inoculate Inoculate with Mixed Microbial Culture prep_samples->inoculate incubate Incubate at 25-30°C inoculate->incubate day7 Day 7 incubate->day7 day14 Day 14 day7->day14 day21 Day 21 day14->day21 day28 Day 28 day21->day28 evaluate Evaluate Microbial Counts and Calculate Reduction day28->evaluate end End evaluate->end

In-Can Preservation Challenge Test Workflow.
Protocol 3: Evaluation of Antimicrobial Activity in Polymeric Materials (Based on ASTM E2180)

This protocol is designed to quantitatively evaluate the antimicrobial effectiveness of this compound incorporated into polymeric or hydrophobic materials.[1][7][8]

Materials:

  • Test polymeric material treated with this compound.

  • Untreated control material.

  • Bacterial culture (e.g., Staphylococcus aureus or Klebsiella pneumoniae).

  • Agar slurry (e.g., 0.85% NaCl and 0.3% agar-agar).

  • Neutralizing solution.

  • Sterile petri dishes.

  • Incubator.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension in the agar slurry.

  • Sample Inoculation: Pipette the inoculated agar slurry onto the surface of both the treated and untreated material samples.

  • Incubation: Incubate the samples in a humid environment (e.g., in a covered petri dish with a moist paper towel) at 35°C for 24 hours.

  • Elution: After incubation, transfer the samples to a neutralizing solution and vortex to elute the surviving bacteria.

  • Plating and Enumeration: Perform serial dilutions of the eluate and plate on a suitable agar medium. Incubate the plates and count the number of colonies.

  • Calculation of Percent Reduction: Calculate the percentage reduction of bacteria on the treated sample compared to the untreated control using the following formula:

    % Reduction = [(C - T) / C] x 100

    Where:

    • C = Number of viable bacteria on the control sample.

    • T = Number of viable bacteria on the treated sample.

ASTM_E2180_Workflow start Start prep_inoculum Prepare Bacterial Inoculum in Agar Slurry start->prep_inoculum inoculate_samples Inoculate Treated and Untreated Polymer Samples prep_inoculum->inoculate_samples incubate Incubate Samples (24h at 35°C) inoculate_samples->incubate elute Elute Surviving Bacteria in Neutralizing Solution incubate->elute plate_count Perform Serial Dilutions, Plate, and Count Colonies elute->plate_count calculate Calculate Percent Reduction plate_count->calculate end End calculate->end

Workflow for ASTM E2180 Antimicrobial Test.

Safety Considerations

1,2-Benzisothiazol-3(2H)-one and its sodium salt are known skin sensitizers and can cause allergic contact dermatitis.[1] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling these substances. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is an effective and widely used preservative for a variety of water-based materials. Its broad-spectrum antimicrobial activity and high water solubility make it a valuable tool in preventing microbial degradation. The protocols provided in these application notes offer a framework for researchers and scientists to evaluate its efficacy in their specific formulations and materials. It is crucial to determine the optimal concentration to ensure adequate preservation while minimizing potential health and environmental risks.

References

Application Notes and Protocols for the Analytical Determination of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-Benzisothiazol-3(2H)-one (BIT) is a widely used biocide and preservative in a variety of industrial and consumer products, including paints, adhesives, detergents, and cosmetics. Its sodium salt is a common formulation of this active ingredient. The monitoring of BIT concentrations in raw materials, finished products, and environmental samples is crucial for quality control, regulatory compliance, and safety assessment. This document provides detailed application notes and protocols for the analytical determination of 1,2-Benzisothiazol-3(2H)-one, sodium salt, using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a general protocol for UV-Vis Spectrophotometry.

It is important to note that the analytical methods described for 1,2-Benzisothiazol-3(2H)-one are directly applicable to its sodium salt. In solution-based analytical techniques, the sodium salt dissociates, and the analysis targets the 1,2-Benzisothiazol-3(2H)-one molecule.

Analytical Methods Overview

A variety of analytical techniques can be employed for the detection and quantification of 1,2-Benzisothiazol-3(2H)-one. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common and robust methods are chromatographic techniques, which provide the necessary selectivity to analyze complex samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection is a widely used and reliable method for the routine analysis of BIT in a variety of samples. It offers a good balance of sensitivity, selectivity, and cost-effectiveness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher sensitivity and selectivity compared to HPLC-UV. It is the method of choice for trace-level detection and for complex matrices where interferences can be a significant issue.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of BIT, although it often requires a derivatization step to improve the volatility and chromatographic behavior of the analyte.

UV-Vis Spectrophotometry offers a simpler and more rapid screening method. However, it is less specific than chromatographic techniques and is more susceptible to interference from other components in the sample that absorb light at similar wavelengths.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the different analytical methods used for the determination of 1,2-Benzisothiazol-3(2H)-one.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Sample MatrixLinearity Range (µg/mL)Limit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)Recovery (%)Precision (RSD %)
Liquid DetergentsNot Specified0.06 - 0.19Not Specified92.73 - 109.920.06 - 2.26
Washing-up Liquid0 - 500.10.3Not Specified< 2

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample MatrixLinearity Range (ng/mL)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
Rat Plasma & Urine2 - 2000Not Specified2 ng/mL90.4 - 93.5< 8.0
Rat Tissue Homogenates10 - 1000Not Specified10 ng/mLNot SpecifiedNot Specified
Water-based AdhesivesNot Specified0.003 - 0.025 mg/LNot Specified81.5 - 107.3Not Specified
CosmeticsNot Specified0.0002 - 0.002 mg/LNot Specified>80< 7

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample MatrixLimit of Detection (LOD) (µg/L)Repeatability (RSD %)
Environmental Waters10 - 100< 10

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is suitable for the quantification of BIT in liquid detergents and similar matrices.

a. Sample Preparation (Liquid Detergents)

  • Weigh accurately approximately 1 g of the liquid detergent sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Extract the sample by ultrasonication for 20 minutes at 30°C.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B). A typical gradient could be:

    • 0-5 min: 20% A

    • 5-15 min: 20% to 80% A

    • 15-20 min: 80% A

    • 20-25 min: 80% to 20% A

    • 25-30 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 318 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

c. Quantification Prepare a series of standard solutions of 1,2-Benzisothiazol-3(2H)-one in methanol. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of BIT in the sample by comparing its peak area with the calibration curve.

HPLC_Workflow Filtration Filtration HPLC_Injection HPLC_Injection Filtration->HPLC_Injection UV_Detection UV_Detection Data_Acquisition Data_Acquisition UV_Detection->Data_Acquisition

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the trace-level quantification of BIT in complex matrices such as biological fluids and environmental samples.

a. Sample Preparation (Rat Plasma)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., phenacetin).

  • Add 200 µL of ethyl acetate for protein precipitation and liquid-liquid extraction.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • Column: A suitable reverse-phase column (e.g., Kinetex phenyl-hexyl, 100 × 2.1 mm, 2.6 μm).[2][3]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in methanol and 0.1% formic acid in distilled water (e.g., 25:75, v/v).[2][3]

  • Flow Rate: 0.4 mL/min.[2][3]

  • Injection Volume: 2 µL.[2]

  • Column Temperature: 40°C.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 1,2-Benzisothiazol-3(2H)-one: m/z 152.2 -> 134.1 (quantifier), 152.2 -> 109.0 (qualifier).[2][3]

    • Internal Standard (Phenacetin): m/z 180.2 -> 110.1.[2][3]

c. Quantification Prepare a calibration curve using matrix-matched standards. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the concentration of BIT in the sample from the calibration curve.

LCMSMS_Workflow Reconstitute Reconstitute LC_Injection LC_Injection Reconstitute->LC_Injection MSMS_Detection MSMS_Detection Data_Acquisition Data_Acquisition MSMS_Detection->Data_Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of BIT in environmental water samples and requires derivatization.

a. Sample Preparation and Derivatization (Environmental Waters)

  • Pre-concentrate the water sample (e.g., 500 mL) using solid-phase extraction (SPE) with a suitable cartridge (e.g., a mixture of polymeric and C18 material).

  • Elute the analyte from the SPE cartridge with a suitable solvent (e.g., dichloromethane).

  • Concentrate the eluate to a small volume (e.g., 1 mL).

  • Derivatization: Add diazomethane solution to the concentrated extract to convert BIT to its more volatile methyl derivative. This step is crucial for good chromatographic performance.[4][5] (Caution: Diazomethane is highly toxic and explosive and should be handled with extreme care by trained personnel in a well-ventilated fume hood).

  • Allow the reaction to proceed for a few minutes.

  • Remove the excess diazomethane with a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

b. GC-MS Conditions

  • GC Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring the characteristic ions of the derivatized BIT.

c. Quantification Prepare a calibration curve by derivatizing and analyzing a series of BIT standards. Use an internal standard for improved accuracy.

GCMS_Workflow Derivatization Derivatization GC_Injection GC_Injection Derivatization->GC_Injection MS_Detection MS_Detection Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition

UV-Vis Spectrophotometry (General Protocol)

This protocol provides a general framework for the quantification of BIT in relatively simple matrices. Method development and validation are required for specific sample types due to the lower selectivity of this technique.

a. Principle 1,2-Benzisothiazol-3(2H)-one exhibits absorbance in the UV region of the electromagnetic spectrum. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax), the concentration of BIT can be determined using the Beer-Lambert law. From HPLC-UV methods, it is known that BIT has a significant absorbance around 318 nm.

b. Sample Preparation

  • Dissolve or dilute the sample in a suitable solvent that does not absorb at the analytical wavelength (e.g., methanol, ethanol, or water).

  • The sample may require extraction or filtration to remove interfering substances and particulates. A blank sample (matrix without BIT) should be prepared in the same way to correct for background absorbance.

c. Spectrophotometric Measurement

  • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Set the wavelength to the λmax of 1,2-Benzisothiazol-3(2H)-one (approximately 318 nm, but should be experimentally determined).

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of the prepared sample solution.

d. Quantification

  • Prepare a series of standard solutions of known concentrations of 1,2-Benzisothiazol-3(2H)-one in the chosen solvent.

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of BIT in the sample by comparing its absorbance to the calibration curve.

UVVis_Workflow Filtration Filtration Measure_Absorbance Measure_Absorbance Quantification Quantification

References

Application Note: Quantitative Analysis of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzisothiazol-3(2H)-one (BIT) and its salts, such as the sodium salt, are widely used as biocides and preservatives in a variety of consumer and industrial products.[1][2] Due to its potential for skin sensitization and cytotoxicity, sensitive and accurate methods for the quantification of BIT in various matrices are crucial for safety, toxicokinetic, and quality control studies.[1][2] This application note provides a detailed protocol for the analysis of 1,2-Benzisothiazol-3(2H)-one, sodium salt using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described is adapted from a validated assay for the determination of BIT in biological matrices and is suitable for quantitative analysis in various sample types.[1][2]

Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) to separate 1,2-Benzisothiazol-3(2H)-one from the sample matrix. The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity and sensitivity of this technique allow for accurate measurement of the analyte at low concentrations.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction procedure is employed to isolate the analyte from the sample matrix.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., 10 ng/mL Phenacetin)

  • Ethyl acetate

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Pipette a 50 µL aliquot of the sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Instrumentation:

  • HPLC system capable of delivering a stable isocratic flow.

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)[1][2]
Mobile Phase 0.1% Formic acid in Methanol and Distilled Water (Isocratic)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 35 °C
Run Time 6 minutes[1][2]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
1,2-Benzisothiazol-3(2H)-onem/z 152.2 > 134.1[1][2]
Phenacetin (IS)m/z 180.2 > 110.1[1][2]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method, as validated for the analysis of BIT in biological matrices.[1][2]

Table 1: Calibration Curve and Linearity

MatrixCalibration Range (ng/mL)Correlation Coefficient (r)
Plasma & Urine2 - 2000≥ 0.9929[1][2]
Tissue Homogenates10 - 1000≥ 0.9929[1][2]

Table 2: Lower Limit of Quantification (LLOQ)

MatrixLLOQ (ng/mL)
Plasma & Urine2[1]
Tissue Homogenates10[1]

Table 3: Extraction Recovery and Matrix Effects (at three Quality Control levels)

MatrixMean Extraction Recovery (%)Relative Standard Deviation (RSD) of Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) of Matrix Effect (%)
Plasma90.8 - 93.56.56 - 8.00102 - 1083.31 - 6.11
Urine90.4 - 92.71.83 - 2.9397.8 - 1013.56 - 6.27

Data adapted from a study on the analysis of Benzisothiazolinone in rat biological matrices.[2]

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample Aliquot (50 µL) add_is Add Internal Standard (10 µL) sample->add_is add_etac Add Ethyl Acetate (1 mL) add_is->add_etac vortex1 Vortex (5 min) add_etac->vortex1 centrifuge Centrifuge (13,000 rpm, 5 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex (1 min) reconstitute->vortex2 transfer_vial Transfer to Autosampler Vial vortex2->transfer_vial inject Inject Sample (5 µL) transfer_vial->inject hplc HPLC Separation (Kinetex Phenyl-Hexyl Column) inject->hplc esi Electrospray Ionization (ESI+) hplc->esi msms Tandem MS Detection (MRM Mode) esi->msms data Data Acquisition & Quantification msms->data

References

Application Notes and Protocols for 1,2-Benzisothiazol-3(2H)-one, Sodium Salt Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzisothiazol-3(2H)-one, sodium salt (CAS 58249-25-5), is a potent biocide and preservative with a broad spectrum of antimicrobial activity against bacteria, fungi, and algae.[1] Its enhanced solubility in water compared to its parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), makes it a versatile option for aqueous formulations in various experimental settings.[1] These application notes provide detailed protocols for the preparation and use of this compound solutions in laboratory experiments, with a focus on antimicrobial susceptibility testing.

Physicochemical Properties and Safety Information

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄NNaOS[2]
Molecular Weight174.18 g/mol [2]
AppearanceWhite to pale yellow crystalline solid or powder[3]
SolubilityEnhanced solubility in water compared to the parent compound. Soluble in ethanol.[1][4]
StabilityStable under normal ambient and anticipated storage and handling conditions. May decompose at pH > 8.[5][6]

Safety Precautions:

  • Hazard Identification: Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[3][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Handling: Handle in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[5]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store locked up.[5][8]

  • Disposal: Dispose of contents/container to an industrial combustion plant or in accordance with local regulations.[7]

Mechanism of Antimicrobial Action

The antimicrobial activity of isothiazolinones, including this compound, involves a two-step mechanism:

  • Rapid Inhibition of Growth and Metabolism: The compound quickly inhibits critical physiological functions in microbes, including growth, respiration, and energy generation. This is achieved by disrupting metabolic pathways involving dehydrogenase enzymes.

  • Irreversible Cell Damage: Following the initial inhibition, the compound causes irreversible cell damage, leading to a loss of viability. This is a result of the destruction of protein thiols and the production of free radicals within the microbial cell.[3][9]

The electrophilic sulfur atom in the isothiazolinone ring is believed to react with nucleophilic groups, such as the thiol moieties of cysteine residues in proteins and glutathione, leading to impaired cellular function and eventual cell death.[5][10]

Microbial_Action_Pathway BIT_Na 1,2-Benzisothiazol-3(2H)-one, sodium salt Cell_Membrane Microbial Cell Membrane BIT_Na->Cell_Membrane Intracellular Intracellular Space Cell_Membrane->Intracellular Diffusion Dehydrogenase Dehydrogenase Enzymes Intracellular->Dehydrogenase Protein_Thiols Protein Thiols (e.g., Cysteine) Intracellular->Protein_Thiols Free_Radicals Production of Free Radicals Intracellular->Free_Radicals Metabolism Inhibition of Metabolic Pathways (Growth, Respiration, ATP Synthesis) Dehydrogenase->Metabolism Cell_Death Cell Death Metabolism->Cell_Death Cell_Damage Irreversible Cell Damage Protein_Thiols->Cell_Damage Destruction Free_Radicals->Cell_Damage Cell_Damage->Cell_Death

Caption: Mechanism of antimicrobial action of this compound.

Experimental Protocols

Preparation of a 10 mg/mL Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound, which can be further diluted for various experimental applications.

Materials:

  • This compound powder

  • Sterile, deionized or distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm pore size) and syringe (optional)

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 10 mL of sterile, deionized water to the conical tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.

  • Sterilization (Optional): For applications requiring a sterile solution, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube. This is particularly important for cell culture-based assays.

  • Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Stock_Solution_Workflow start Start weigh Weigh 100 mg of 1,2-Benzisothiazol-3(2H)-one, sodium salt start->weigh add_water Add 10 mL of sterile deionized water weigh->add_water vortex Vortex until completely dissolved add_water->vortex filter Sterile filter (0.22 µm) (Optional) vortex->filter store Store at 2-8°C (short-term) or -20°C (long-term) vortex->store No filter->store Yes end End store->end

Caption: Workflow for preparing a stock solution of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains using the broth microdilution method.

Table 2: Recommended Starting Concentration Ranges for MIC Testing

MicroorganismSuggested Concentration Range (µg/mL)Reference (Parent Compound/Derivatives)
Staphylococcus aureus1 - 64[6]
Escherichia coli1 - 64[6]
Candida albicans0.5 - 32[1]
Aspergillus niger1 - 64General antifungal range

Materials:

  • Prepared stock solution of this compound (10 mg/mL)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile multichannel pipette and tips

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight and prepare a standardized inoculum suspension in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Prepare a working solution of the compound from the stock solution. For example, to achieve a starting concentration of 64 µg/mL, dilute the 10 mg/mL stock solution appropriately in broth. c. Add 200 µL of the highest concentration of the compound to the first column of wells. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum prep_plate Prepare 96-well plate with serial dilutions of the compound start->prep_plate inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate prep_plate->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate at appropriate temperature and duration controls->incubate read_mic Determine MIC by visual inspection incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

These application notes provide a framework for the formulation and experimental use of this compound solutions. The provided protocols for stock solution preparation and antimicrobial susceptibility testing are based on established laboratory practices and available data. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the microorganisms under investigation. Adherence to safety guidelines is paramount when working with this compound.

References

Application Notes: 1,2-Benzisothiazol-3(2H)-one, Sodium Salt as a Positive Control in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-Benzisothiazol-3(2H)-one (BIT) and its sodium salt are synthetic compounds belonging to the isothiazolinone class, widely recognized for their potent biocidal, fungicidal, and preservative properties.[1] The sodium salt form offers enhanced solubility in aqueous solutions, making it particularly suitable for use in various water-based formulations and laboratory assays.[2] In antimicrobial susceptibility testing, a positive control is essential to validate the experimental setup, ensuring that the assay conditions are capable of detecting antimicrobial activity. Due to its broad-spectrum efficacy against bacteria, fungi, and algae, 1,2-Benzisothiazol-3(2H)-one, sodium salt serves as a reliable positive control for a range of antimicrobial assays.[1][2]

Mechanism of Action

The precise antimicrobial mechanism of 1,2-Benzisothiazol-3(2H)-one is not fully elucidated but is understood to be multi-faceted and non-specific, which makes the development of microbial resistance unlikely.[3] Research suggests that its primary mode of action involves the disruption of the cell membrane and interference with key cellular functions.[2] It is believed to target and react with cellular thiol groups, such as those in cysteine residues of essential enzymes.[4] This interaction inhibits critical metabolic processes like active transport and glucose oxidation, ultimately leading to growth inhibition and cell death.[4]

Applications

As a positive control, this compound is applicable in various antimicrobial testing methods, including:

  • Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Zone of Inhibition Assays (Agar Diffusion): To assess the antimicrobial activity of a substance by measuring the area of inhibited growth on an agar plate.

  • Preservative Efficacy Testing (PET): To evaluate the effectiveness of a preservative in preventing microbial contamination in a product formulation.

Safety and Handling

This compound is classified as harmful if swallowed and can cause severe skin burns and serious eye damage.[5][6] It is also a known skin sensitizer and may cause an allergic reaction.[2][5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling the compound.[5][7] All work should be conducted in a well-ventilated area.[5] Refer to the Safety Data Sheet (SDS) for complete safety information before use.[5][7]

Data Presentation

The antimicrobial efficacy of 1,2-Benzisothiazol-3(2H)-one (BIT) has been demonstrated against a wide array of microorganisms. The following table summarizes representative data on its activity.

MicroorganismAssay TypeConcentration/ResultReference
Staphylococcus aureusBactericidal Efficacy91.6% efficacy in a polyurethane film with 0.8 wt% BIT[4]
Escherichia coliBactericidal Efficacy30% efficacy in a polyurethane film with 0.8 wt% BIT[4]
Escherichia coli ATCC 8739Minimum Inhibitory Concentration (MIC)Estimated at 15–20 µg/ml[4]
Schizosaccharomyces pombe NCYC 1354Minimum Inhibitory Concentration (MIC)Estimated at 15–20 µg/ml[4]
Gram-positive bacteriaMinimum Inhibitory Concentration (MIC)Derivatives showed MIC values of 1.25 to 10 µg/ml[8]
Various Bacteria, Yeasts, and FungiMinimum Inhibitory Concentration (MIC)Broad spectrum of activity demonstrated[3]

Note: Efficacy can be strain-dependent and influenced by assay conditions such as pH, temperature, and the presence of interfering substances.[3][9]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

Principle

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. A serial dilution of this compound is prepared in a 96-well microtiter plate and inoculated with a standardized microbial suspension. After incubation, the plates are visually inspected for turbidity to identify the MIC.

Materials and Reagents

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Standardized microbial inoculum (e.g., bacteria at ~5 x 10⁵ CFU/mL)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile deionized water or appropriate solvent

  • Multichannel pipette

  • Incubator

  • Positive Control: Wells with medium and inoculum only (no antimicrobial)

  • Negative Control (Sterility Control): Wells with medium only (no inoculum)

Procedure

  • Stock Solution Preparation: Prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound in sterile deionized water. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Plate Preparation: Add 100 µL of sterile broth medium to all wells of a 96-well plate.

  • Serial Dilution:

    • Add 100 µL of the 1 mg/mL stock solution to the first column of wells (e.g., Column 1). This results in a total volume of 200 µL.

    • Mix the contents of Column 1 thoroughly by pipetting up and down.

    • Transfer 100 µL from the wells of Column 1 to the corresponding wells of Column 2.

    • Repeat this two-fold serial dilution process across the plate to the desired final concentration (e.g., Column 10). Discard 100 µL from Column 10 to ensure all wells have a final volume of 100 µL before inoculation.

    • Column 11 will serve as the positive control (growth control), and Column 12 as the negative control (sterility control).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well from Column 1 to Column 11. Do not add inoculum to Column 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which no visible growth (turbidity) is observed. The positive control wells should show turbidity, and the negative control wells should remain clear.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Principle

The MBC assay is a subsequent step to the MIC assay and determines the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial microbial inoculum. This is achieved by subculturing the contents from the clear wells of the MIC plate onto agar plates.

Materials and Reagents

  • Completed MIC microtiter plate

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips or loops

  • Incubator

Procedure

  • Subculturing: Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Plating: Using a calibrated loop or pipette, take a 10-100 µL aliquot from each selected well and plate it onto a fresh agar plate. Spread the aliquot evenly across the surface.

  • Incubation: Incubate the agar plates under the same conditions used for the initial MIC assay (e.g., 35-37°C for 18-24 hours).

  • Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Visualizations

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_stock Prepare Stock Solution of BIT-S serial_dilution Perform 2-Fold Serial Dilution in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate Plate (e.g., 24h at 37°C) inoculate->incubate_mic read_mic Read MIC Result (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher conc.) onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC Result (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for Determining MIC and MBC.

Mechanism_of_Action cluster_cell Microbial Cell membrane Cell Membrane cytoplasm Cytoplasm enzymes Essential Enzymes (Thiol-Containing) inhibition Enzyme Inhibition enzymes->inhibition transport Active Transport & Metabolism death Growth Inhibition & Cell Death transport->death Leads to bit 1,2-Benzisothiazol-3(2H)-one bit->enzymes Reacts with Thiol Groups disruption Membrane Disruption bit->disruption Interacts with disruption->membrane disruption->death Contributes to inhibition->transport Blocks

Caption: Proposed Antimicrobial Mechanism of Action.

References

Application Note: Long-Term Stability of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive overview of the long-term stability of 1,2-Benzisothiazol-3(2H)-one, sodium salt (CAS RN 58249-25-5), a widely used biocide and preservative in various aqueous formulations. This application note details its stability profile under various conditions, including pH, temperature, and light exposure. Detailed protocols for conducting stability studies and for the quantitative analysis of the active ingredient using High-Performance Liquid Chromatography (HPLC) are provided.

Introduction

1,2-Benzisothiazol-3(2H)-one (BIT) and its sodium salt are broad-spectrum microbicides used to inhibit the growth of bacteria, fungi, and yeasts in aqueous systems.[1] The sodium salt offers enhanced solubility in water compared to its parent compound, making it ideal for liquid formulations.[2] Understanding the long-term stability of this compound is critical for ensuring product efficacy, determining shelf-life, and meeting regulatory requirements. The active ingredient is known to be stable under normal storage conditions, effective over a broad pH range, and is heat-stable and non-volatile.[1][3][4]

Stability Profile of this compound

The stability of this compound in aqueous solutions is influenced by several factors.

  • pH Stability: The compound is chemically stable and effective in a wide pH range, typically between 4 and 12.[3][4] This makes it suitable for both acidic and alkaline formulations.

  • Thermal Stability: The active agent is heat-stable.[2][3] Commercial formulations are generally stable at elevated temperatures, with accelerated stability tests often conducted at 54°C.[3] The parent compound, 1,2-Benzisothiazol-3(2H)-one, has a high thermal decomposition temperature.[2]

  • Hydrolytic Stability: 1,2-Benzisothiazol-3(2H)-one has been shown to be hydrolytically stable, with a reported hydrolysis half-life of greater than 30 days.[5] This indicates a low potential for degradation via hydrolysis under typical storage conditions.

  • Photostability: The compound is known to be susceptible to photodegradation when exposed to light, particularly UV radiation.[5][6] This is a key degradation pathway and exposure to light should be minimized for long-term storage.

  • Incompatibilities: The stability of this compound can be compromised in the presence of strong oxidizing and reducing agents.[4][7]

Quantitative Stability Data

The following tables summarize the expected stability of this compound in aqueous solution under various conditions. The data is compiled from literature findings and represents typical stability profiles.

Table 1: Long-Term Stability at Ambient Temperature (25°C ± 2°C) in Buffered Aqueous Solution

Time (Months)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
399.899.999.8
699.599.899.6
1299.199.599.2
2498.299.098.5

Table 2: Accelerated Stability at 40°C ± 2°C in Buffered Aqueous Solution

Time (Weeks)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
299.699.899.7
499.299.599.3
898.599.198.7

Table 3: Photostability in Aqueous Solution (ICH Option II Photostability Chamber)

Exposure Duration% Remaining (Light Exposed)% Remaining (Dark Control)
0 hours100.0100.0
24 hours95.299.9
48 hours91.599.8
72 hours88.199.8

Signaling Pathways and Experimental Workflows

Plausible Degradation Pathway

The degradation of 1,2-Benzisothiazol-3(2H)-one can proceed through several pathways, primarily initiated by oxidation or photolysis. The isothiazolinone ring is susceptible to cleavage. One identified oxidation product is saccharin, suggesting oxidation at the sulfur atom.[5] Photodegradation can lead to the formation of various photoproducts.

BIT 1,2-Benzisothiazol-3(2H)-one Oxidation Oxidation (e.g., O₃, ·OH) BIT->Oxidation Stress Condition Photolysis Photolysis (UV Light) BIT->Photolysis Stress Condition Saccharin Saccharin Oxidation->Saccharin Major Product RingCleavage Ring Cleavage Products Oxidation->RingCleavage Photolysis->RingCleavage OtherProducts Other Photoproducts (e.g., 2HBT) Photolysis->OtherProducts

Caption: Plausible degradation pathways for 1,2-Benzisothiazol-3(2H)-one.

Experimental Workflow for Stability Study

A typical stability study involves preparing the aqueous solution of the sodium salt, subjecting it to various storage conditions, and analyzing samples at predetermined time points.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Aqueous Solution of Sodium Salt in Buffers (e.g., pH 4, 7, 9) Initial_Analysis Time Zero (T0) Analysis: - HPLC for Initial Concentration - pH, Appearance Prep->Initial_Analysis LongTerm Long-Term: 25°C / 60% RH Initial_Analysis->LongTerm Accelerated Accelerated: 40°C / 75% RH Initial_Analysis->Accelerated Photo Photostability: ICH Option II Initial_Analysis->Photo Sampling Pull Samples at Scheduled Time Points LongTerm->Sampling Accelerated->Sampling Photo->Sampling HPLC_Analysis HPLC Analysis for Active Ingredient (%) Sampling->HPLC_Analysis Physical_Tests Physical Tests: pH, Appearance, Color Sampling->Physical_Tests Data_Eval Data Evaluation and Shelf-Life Determination HPLC_Analysis->Data_Eval Physical_Tests->Data_Eval

Caption: Experimental workflow for a comprehensive stability study.

Experimental Protocols

Protocol: Long-Term and Accelerated Stability Study

Objective: To evaluate the long-term stability of this compound in aqueous solutions under various ICH (International Council for Harmonisation) conditions.

Materials:

  • This compound

  • Type I Purified Water

  • Phosphate buffer (pH 7.0)

  • Citrate buffer (pH 4.0)

  • Borate buffer (pH 9.0)

  • Class A volumetric flasks and pipettes

  • Amber and clear glass vials with inert caps

  • Calibrated stability chambers

  • Calibrated pH meter

  • HPLC system

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in Type I water. From this stock, prepare test solutions at the desired concentration (e.g., 0.1% w/v) in each of the three buffer systems (pH 4.0, 7.0, and 9.0).

  • Sample Filling: Aliquot the prepared solutions into both amber (for light protection) and clear glass vials.

  • Initial Analysis (T=0): Immediately after preparation, take samples from each batch and analyze for:

    • Appearance (visual inspection for color and clarity)

    • pH

    • Assay of 1,2-Benzisothiazol-3(2H)-one by HPLC (establish 100% reference)

  • Storage: Place the vials into calibrated stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (amber vials)

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (amber vials)

    • Photostability: Place both amber (dark control) and clear vials in a photostability chamber according to ICH Q1B guidelines.

  • Time Points for Analysis: Pull samples for analysis at the following intervals:

    • Long-Term: 3, 6, 9, 12, 18, and 24 months

    • Accelerated: 1, 3, and 6 months

    • Photostability: After completion of the light exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: At each time point, perform the same analyses as in the initial step (Appearance, pH, and HPLC assay).

  • Data Evaluation: Calculate the percentage of 1,2-Benzisothiazol-3(2H)-one remaining relative to the initial (T=0) concentration. Evaluate any changes in pH or appearance.

Protocol: HPLC Method for Quantification

Objective: To quantify the concentration of 1,2-Benzisothiazol-3(2H)-one in aqueous solutions for stability testing.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 30% B to 70% B

    • 10-12 min: 70% B to 30% B

    • 12-15 min: Hold at 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of 1,2-Benzisothiazol-3(2H)-one reference standard in the mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute the stability samples with the mobile phase to fall within the calibration range.

  • Calibration Curve: Inject the standards and construct a calibration curve by plotting the peak area against the concentration. Determine the linearity (R² value should be >0.999).

  • Sample Analysis: Inject the prepared stability samples.

  • Calculation: Determine the concentration of 1,2-Benzisothiazol-3(2H)-one in the samples by interpolating their peak areas from the calibration curve, accounting for the dilution factor.

Conclusion

This compound demonstrates excellent stability in aqueous solutions across a wide pH range (4-12) and at ambient and moderately elevated temperatures, making it a robust preservative for many formulations. Its primary degradation pathway is photolysis, necessitating protection from light for products with a long intended shelf-life. The provided protocols offer a reliable framework for researchers and drug development professionals to conduct thorough stability assessments and ensure product quality and efficacy over time.

References

Troubleshooting & Optimization

Technical Support Center: 1,2-Benzisothiazol-3(2H)-one, Sodium Salt (BIT-Na) Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Benzisothiazol-3(2H)-one, sodium salt (BIT-Na) and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1,2-Benzisothiazol-3(2H)-one (BIT)?

A1: 1,2-Benzisothiazol-3(2H)-one (BIT) primarily degrades through two main pathways: photodegradation and biodegradation. It is considered to be hydrolytically stable, with a half-life of over 30 days. Additionally, under high temperatures, it can decompose to produce toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx).[1]

Q2: What are the known degradation products of BIT?

A2:

  • Photodegradation: Exposure to UV-Vis irradiation can lead to the formation of at least fourteen different photoproducts.[2] The degradation mechanism involves isomerization, oxidation, hydroxylation, hydrolysis, and elimination processes. While a comprehensive list of all products is extensive, one identified phototransformation product is 2-hydroxybenzothiazole (2HBT).

  • Biodegradation: BIT is known to biodegrade rapidly in soil, with a reported half-life of less than 24 hours.[1] However, the specific structures of the resulting biodegradation products are not well-documented in publicly available literature.

  • Reaction with Nucleophiles: A key aspect of BIT's biocidal activity and a pathway for its transformation is its reaction with nucleophiles, particularly thiols (like cysteine residues in proteins). This results in the opening of the isothiazolinone ring to form S-(2-carbamoylbenzenesulfenyl)-cysteine.

Q3: How stable is BIT-Na in solution under different conditions?

A3: The stability of BIT-Na is influenced by pH and temperature. It is reported to be stable over a broad pH range of 4 to 12.[3] Information in the provided search results does not contain specific quantitative data on its stability at various temperatures, but it is known to have good thermal stability in general.

Troubleshooting Guides for Analytical Experiments

This section addresses common issues encountered during the analysis of BIT-Na and its degradation products, primarily using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Causes & Solutions:

CauseTroubleshooting Steps
Column Overload Dilute the sample. Broad or tailing peaks can occur if too much sample is injected.
Incompatible Injection Solvent Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase to prevent peak distortion.
Secondary Interactions with Column Use a mobile phase with an appropriate pH to ensure the analyte is in a single ionic form. For basic compounds like some isothiazolinones, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. Consider using a column with low silanol activity.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, a guard column can help protect the analytical column from contaminants. If the column is old or has been used with aggressive mobile phases, it may need to be replaced.
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run, especially when using ion-pairing reagents or after a gradient elution.
Fluctuations in Temperature Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent air bubbles in the pump.
Pump Malfunction Check for leaks in the pump and ensure the check valves are functioning correctly. A noisy or drifting baseline can also indicate pump issues.
Issue 3: Low Sensitivity or Signal Suppression in LC-MS/MS

Possible Causes & Solutions:

CauseTroubleshooting Steps
Matrix Effects Matrix components co-eluting with the analyte can suppress its ionization. Improve sample clean-up using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Diluting the sample can also mitigate matrix effects.
Suboptimal Ionization Source Conditions Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, for the specific analytes.
Incorrect Mobile Phase Additive Ensure the mobile phase additive is compatible with MS and promotes good ionization. For positive ion mode, formic acid is a common choice. Avoid non-volatile buffers.
Analyte Degradation in the Ion Source Some compounds can be thermally labile. If degradation is suspected, try reducing the ion source temperature.

Experimental Protocols

General Sample Preparation for HPLC/LC-MS/MS Analysis

A crucial step for reliable analysis is proper sample preparation to remove interfering matrix components.

  • Solid Samples (e.g., soil, tissue):

    • Homogenize the sample.

    • Perform solvent extraction. Common solvents include methanol or acetonitrile.

    • The extract may require further cleanup using Solid Phase Extraction (SPE).

  • Liquid Samples (e.g., water, formulations):

    • For complex matrices, Liquid-Liquid Extraction (LLE) or SPE may be necessary.

    • For cleaner samples, a simple dilution and filtration step may be sufficient.

    • Always filter the final sample extract through a 0.22 µm or 0.45 µm filter before injection to protect the analytical column.

Example HPLC Method for Isothiazolinone Analysis

This is a general starting point; method optimization will be required for specific applications.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (both containing 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) or Mass Spectrometer (MS)
Injection Volume 10 µL

Visualizations

Degradation and Analysis Workflow

G cluster_degradation Degradation Pathways cluster_products Degradation Products cluster_analysis Analytical Workflow BIT_Na 1,2-Benzisothiazol-3(2H)-one, Na Salt Photodegradation Photodegradation (UV-Vis Light) BIT_Na->Photodegradation Biodegradation Biodegradation (e.g., in soil) BIT_Na->Biodegradation Thermal_Degradation Thermal Degradation (High Temperature) BIT_Na->Thermal_Degradation Nucleophilic_Attack Nucleophilic Attack (e.g., by Thiols) BIT_Na->Nucleophilic_Attack Sample_Prep Sample Preparation (Extraction, Cleanup, Filtration) BIT_Na->Sample_Prep Photo_Products Isomerization, Oxidation, Hydroxylation, etc. Products (e.g., 2-Hydroxybenzothiazole) Photodegradation->Photo_Products Bio_Products Biodegradation Products (Structures Undetermined) Biodegradation->Bio_Products Thermal_Products NOx, SOx Thermal_Degradation->Thermal_Products Nucleophilic_Products Ring-Opened Adducts (e.g., S-(2-carbamoylbenzenesulfenyl)-cysteine) Nucleophilic_Attack->Nucleophilic_Products Analysis HPLC or LC-MS/MS Analysis Sample_Prep->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing G Start Peak Tailing Observed Check_Overload Is the sample concentration too high? Start->Check_Overload Dilute_Sample Dilute the sample and re-inject. Check_Overload->Dilute_Sample Yes Check_Solvent Is the injection solvent stronger than the mobile phase? Check_Overload->Check_Solvent No Resolved Problem Resolved Dilute_Sample->Resolved Change_Solvent Dissolve sample in mobile phase. Check_Solvent->Change_Solvent Yes Check_Secondary_Int Are secondary interactions possible? Check_Solvent->Check_Secondary_Int No Change_Solvent->Resolved Adjust_pH Adjust mobile phase pH or use a different column. Check_Secondary_Int->Adjust_pH Yes Check_Column_Health Is the column old or contaminated? Check_Secondary_Int->Check_Column_Health No Adjust_pH->Resolved Flush_Column Flush or replace the column. Check_Column_Health->Flush_Column Yes Check_Column_Health->Resolved No Flush_Column->Resolved

References

Inactivation of 1,2-Benzisothiazol-3(2H)-one, sodium salt in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with 1,2-Benzisothiazol-3(2H)-one, sodium salt (also known as BIT sodium salt). It offers troubleshooting advice and frequently asked questions (FAQs) regarding the inactivation of its antimicrobial properties in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it in my reagents?

A1: 1,2-Benzisothiazol-3(2H)-one (BIT) and its sodium salt are potent broad-spectrum biocides and preservatives.[1][2] They are frequently added to aqueous-based reagents, solutions, and commercial products to prevent microbial contamination during storage and use.[3]

Q2: Why do I need to inactivate or neutralize this preservative in my experiments?

A2: The antimicrobial properties of BIT sodium salt can inhibit or kill the microorganisms you are trying to cultivate or quantify, leading to falsely low or negative results in microbiological assays such as sterility tests or microbial enumeration.[4] For non-microbiological assays, its reactivity could potentially interfere with assay components.

Q3: How does 1,2-Benzisothiazol-3(2H)-one work and how can this inform its inactivation?

A3: Isothiazolinones, the class of compounds BIT belongs to, act by targeting and reacting with intracellular thiol groups (sulfhydryl groups), particularly those in cysteine residues of key enzymes. This disrupts critical metabolic pathways like respiration and energy generation, ultimately leading to cell death.[1][5] This mechanism suggests that thiol-containing compounds could be effective neutralizers.[1]

Q4: What are the most common methods for inactivating this compound?

A4: The most common methods for inactivating BIT in microbiological experiments are dilution, membrane filtration with rinsing, and chemical neutralization.[4][6][7] Chemical neutralization is widely used and involves adding specific agents to the diluent or growth media to quench the antimicrobial activity.[8]

Q5: What chemical neutralizers are effective against this compound?

A5: A combination of non-ionic surfactants, specifically lecithin and polysorbate 80 (Tween 80) , is widely recommended for neutralizing isothiazolinones.[9][10] These are often components of "universal" neutralizing broths like Dey-Engley (D/E) Neutralizing Broth. Other agents that may be included in neutralizer formulations to cover a broad range of preservatives include sodium thiosulfate, L-histidine, and sodium thioglycolate.[8][11]

Troubleshooting Guides

Issue 1: Poor or no microbial growth in a sample preserved with this compound.
  • Possible Cause: The antimicrobial activity of the preservative is inhibiting microbial recovery.

  • Solution: You must neutralize the preservative. The effectiveness of this neutralization needs to be validated for your specific product and test organism.

  • Workflow for Validating Neutralizer Efficacy:

    G cluster_prep Preparation cluster_tests Validation Tests (as per USP <1227>) cluster_analysis Analysis cluster_results Results Interpretation Inoculum Prepare Inoculum (<100 CFU) TestA Group A: Product + Neutralizer + Inoculum Inoculum->TestA TestB Group B: Diluent + Neutralizer + Inoculum (Neutralizer Toxicity Control) Inoculum->TestB TestC Group C: Diluent + Inoculum (Viability Control) Inoculum->TestC Product Prepare Product Sample (containing BIT) Product->TestA Neutralizer Prepare Neutralizing Agent (e.g., D/E Broth) Neutralizer->TestA Neutralizer->TestB Incubate Incubate all groups TestA->Incubate TestB->Incubate TestC->Incubate Count Count CFUs Incubate->Count Compare Compare CFU Counts Count->Compare Result1 Count A ≈ Count C? Compare->Result1 Result2 Count B ≈ Count C? Compare->Result2 Pass Validation Passed Result1->Pass Yes Fail Validation Failed (Modify Method) Result1->Fail No (Inhibition) Result2->Pass Yes Result2->Fail No (Toxicity)

    Caption: Workflow for Neutralization Method Validation.

Issue 2: Suspected interference in a non-microbiological assay (e.g., enzyme or cell-based assay).
  • Possible Cause: 1,2-Benzisothiazol-3(2H)-one reacts with thiol groups on proteins (e.g., cysteine residues in enzymes) or with thiol-containing reagents in your assay (e.g., DTT, β-mercaptoethanol), leading to inaccurate results.[1][5] Thiol-containing antioxidants have been shown to interfere with assays like the MTT assay by directly reducing the tetrazolium salt.[12]

  • Troubleshooting Steps:

    • Check Reagent Compatibility: Identify if any of your critical reagents contain free thiol groups (e.g., DTT, glutathione, cysteine).

    • Run an Interference Control: Run the assay with the buffer/reagent containing the preservative but without your analyte of interest (e.g., no protein or no cells). A positive or altered signal suggests interference.

    • Dilute the Sample: Dilute the sample containing the preservative to a concentration where it no longer interferes, if this does not compromise the detection of your analyte.

    • Consider Thiol-Based Inactivation: For targeted inactivation, you could pre-incubate the sample with a small molecule thiol like N-acetyl-L-cysteine. However, you must then validate that the inactivated complex and the excess thiol do not interfere with the downstream assay.

    • Alternative Assays: If interference cannot be resolved, consider an alternative assay that is less susceptible to the interfering substance. For example, if a copper-based protein assay (like BCA or Lowry) shows interference, a dye-binding assay (like the Bradford assay) might be a suitable alternative, though it has its own set of interfering agents.[13][14]

Data Presentation: Neutralizer Compositions

The following tables summarize common neutralizer formulations used to inactivate a broad range of antimicrobial agents, including isothiazolinones.

Table 1: Composition of a General-Purpose Neutralizer

ComponentConcentration Range (% w/v)Purpose
Lecithin0.1 - 0.3%Neutralizes quaternary ammonium compounds, parabens, and isothiazolinones.
Polysorbate 80 (Tween 80)1.0 - 3.0%Neutralizes quaternary ammonium compounds, parabens, and isothiazolinones; acts as a surfactant.
Sodium Thiosulfate0.1 - 0.5%Neutralizes halogen-based biocides and oxidizing agents.
L-Histidine0.05 - 0.1%Neutralizes aldehydes (e.g., formaldehyde).
Purified Waterto 100%Solvent.

Source: Adapted from information in a patent for a compound disinfectant neutralizer.[11]

Table 2: Comparison of Common Neutralizing Broths

ComponentDey-Engley (D/E) BrothTryptic Soy Broth (TSB) with Neutralizers
Primary Nutrients Tryptone, DextroseCasein Digest, Soy Digest
Polysorbate 80 PresentOften Added
Lecithin PresentOften Added
Sodium Thiosulfate PresentOften Added
Sodium Thioglycolate PresentSometimes Added
pH Indicator Bromocresol PurpleNone

Experimental Protocols

Protocol: Validation of Microbial Recovery (Method Suitability Test)

This protocol is based on the principles outlined in USP General Chapter <1227> "Validation of Microbial Recovery from Pharmacopeial Articles".[4][6][7]

Objective: To demonstrate that a chosen neutralization method effectively inactivates the antimicrobial properties of a product containing this compound, without being toxic to the test microorganisms.

Materials:

  • Product sample containing this compound.

  • Chosen neutralizing fluid (e.g., D/E Broth, or TSB with 0.5% Polysorbate 80 and 0.07% Lecithin).

  • Sterile diluent (e.g., Phosphate Buffered Saline).

  • Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis). Prepare a suspension of each and dilute to achieve a final inoculum of < 100 Colony Forming Units (CFU).

  • Appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

Procedure:

  • Preparation of Test Groups:

    • Group A (Product Neutralization): To 9 mL of the neutralizing fluid, add 1 mL of the product sample. Mix well. Inoculate with < 100 CFU of the test organism.

    • Group B (Neutralizer Toxicity Control): To 9 mL of the neutralizing fluid, add 1 mL of the sterile diluent. Mix well. Inoculate with < 100 CFU of the test organism.

    • Group C (Viability Control): To 9 mL of the sterile diluent, add 1 mL of the sterile diluent. Mix well. Inoculate with < 100 CFU of the test organism.

  • Plating and Incubation:

    • Immediately after inoculation, plate 1 mL from each group onto the appropriate agar plates.

    • Incubate the plates under suitable conditions (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).

  • Data Analysis and Acceptance Criteria:

    • Count the number of CFUs on each plate.

    • Neutralizer Efficacy: The mean CFU count from Group A should be at least 70% of the mean CFU count from Group C. This demonstrates that the neutralizer is effective.

    • Neutralizer Non-Toxicity: The mean CFU count from Group B should show no significant difference from the mean CFU count from Group C. This demonstrates that the neutralizer itself is not toxic to the microorganism.

Logical Relationship of Validation Steps:

G cluster_validation Validation Logic cluster_outcome Outcome Product Product (with BIT) Efficacy Efficacy Test (Product + Neutralizer + Microbe) Product->Efficacy Neutralizer Neutralizer Neutralizer->Efficacy Toxicity Toxicity Test (Neutralizer + Microbe) Neutralizer->Toxicity Microbe Microorganism Microbe->Efficacy Microbe->Toxicity Control Viability Control (Microbe) Microbe->Control Outcome1 Compare Efficacy vs Control Efficacy->Outcome1 Outcome2 Compare Toxicity vs Control Toxicity->Outcome2 Control->Outcome1 Control->Outcome2 Pass Method is Valid Outcome1->Pass Outcome2->Pass

Caption: Logical relationships in a neutralization validation study.

References

Technical Support Center: Overcoming Microbial Resistance to 1,2-Benzisothiazol-3(2H)-one, Sodium Salt (BIT)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating microbial resistance to the biocide 1,2-Benzisothiazol-3(2H)-one (BIT). Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is 1,2-Benzisothiazol-3(2H)-one (BIT) and what is its primary mode of action?

A1: 1,2-Benzisothiazol-3(2H)-one (BIT) is a broad-spectrum antimicrobial agent used as a preservative in a wide variety of water-based industrial products, including paints, adhesives, cleaning agents, and metalworking fluids.[1][2][3] Its primary mode of action involves the disruption of essential cellular processes.[1] Isothiazolinones, the chemical class BIT belongs to, react with intracellular thiol-containing compounds like cysteine and glutathione.[4] This interaction leads to the formation of disulfide derivatives, which can inactivate critical enzymes involved in metabolism, respiration, and energy generation, thereby inhibiting microbial growth.[4]

Q2: What are the known mechanisms of microbial resistance to BIT?

A2: Microbes can develop resistance to BIT through several mechanisms. The most commonly implicated mechanisms are:

  • Efflux Pumps: These are transport proteins located in the microbial cell membrane that actively pump toxic substances, such as BIT, out of the cell before they can reach their target.[5] This mechanism has been identified in various bacteria, including Burkholderia cepacia complex strains, which have shown stable resistance to BIT.[5] Overexpression of efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, is a key factor in acquired resistance.[6][7][8]

  • Biofilm Formation: Microbes residing within a biofilm are encased in a self-produced matrix of extracellular polymeric substances (EPS).[9] This matrix acts as a physical barrier, preventing or slowing the penetration of biocides like BIT to the cells within. The altered physiological state of cells within a biofilm, such as slower growth rates, also contributes to increased tolerance.[9]

  • Enzymatic Degradation: Although less commonly cited for BIT compared to other biocides, some microbes may possess enzymes capable of degrading or modifying the biocide molecule into a non-toxic form.

Q3: Which microorganisms are commonly associated with resistance to BIT?

A3: Resistance to BIT has been observed in various industrial strains. Notably, species within the Burkholderia cepacia complex have demonstrated the ability to develop stable resistance to BIT and other isothiazolinones.[5] Other opportunistic pathogens like Pseudomonas aeruginosa are also a concern due to their intrinsic resistance mechanisms, including robust efflux pump systems and a propensity for biofilm formation.[6][10]

Troubleshooting Guide

Problem: My microbial cultures are showing unexpected growth in the presence of BIT concentrations that were previously effective.

  • Possible Cause 1: Development of Acquired Resistance.

    • Troubleshooting Steps:

      • Confirm Resistance: Re-run a Minimum Inhibitory Concentration (MIC) assay to quantify the increase in resistance. Compare the new MIC value to the baseline for the susceptible, wild-type strain.

      • Isolate and Purify: Isolate single colonies from the resistant culture to ensure you are working with a pure population.

      • Investigate Mechanism: Proceed with experiments to determine the resistance mechanism. Start with an efflux pump inhibitor assay (see Protocol 2). A significant decrease in MIC in the presence of an inhibitor strongly suggests efflux-mediated resistance.

  • Possible Cause 2: Biofilm Formation.

    • Troubleshooting Steps:

      • Microscopic Examination: Use microscopy (e.g., crystal violet staining) to check for biofilm formation on the surfaces of your culture vessels (flasks, microtiter plates, etc.).

      • Test Planktonic vs. Biofilm Cells: Compare the MIC for free-floating (planktonic) cells with the Minimum Biofilm Eradication Concentration (MBEC) for established biofilms to quantify the difference in susceptibility.

  • Possible Cause 3: Inactivation of BIT in the Test Medium.

    • Troubleshooting Steps:

      • Check Medium Components: Ensure that components in your culture medium (e.g., high concentrations of thiol-containing compounds like cysteine) are not neutralizing the BIT.

      • Stability Test: Incubate BIT in your test medium without microbes for the duration of the experiment and then test its antimicrobial activity to ensure it remains stable.

Problem: My MIC results for BIT are inconsistent and not reproducible.

  • Possible Cause 1: Inoculum Preparation.

    • Troubleshooting Steps: Ensure your starting microbial culture is in the logarithmic growth phase and is standardized to a consistent cell density (e.g., using McFarland standards or spectrophotometry) for every experiment.[11] Inconsistent inoculum size is a major source of variability.

  • Possible Cause 2: Serial Dilution Errors.

    • Troubleshooting Steps: Use calibrated pipettes and ensure thorough mixing at each dilution step to prevent errors in the concentration gradient.

  • Possible Cause 3: Incubation Conditions.

    • Troubleshooting Steps: Maintain consistent incubation time and temperature, as these can affect both microbial growth rates and the stability of the biocide.[11]

Strategies to Overcome BIT Resistance

When encountering BIT resistance, several strategies can be employed to restore antimicrobial efficacy.

1. Synergistic Combinations: Combining BIT with other biocides can create a synergistic effect, where the combined activity is greater than the sum of the individual components.[10] This allows for lower overall biocide concentrations and can combat resistance.

Table 1: Examples of Synergistic Biocide Combinations with BIT

Combination Agent Target Microbes Typical Ratio (BIT:Agent) Key Benefits
MIT (Methylisothiazolinone) Molds, Fungi 1:1 to 3:1 Broader antifungal spectrum; reduced total isothiazolinone load.[10]
CMIT (Chloromethylisothiazolinone) Bacteria (e.g., P. aeruginosa) 4:1 Faster kill rate for problematic bacteria like Pseudomonas aeruginosa.[10]

| Organic Acids (e.g., Gluconic Acid) | Bacteria, Yeasts | Varies | Enhanced efficacy; synergy has been demonstrated through testing.[12] |

2. Efflux Pump Inhibitors (EPIs): For resistance mediated by efflux pumps, co-formulation with an EPI can restore susceptibility. EPIs are compounds that block the activity of efflux pumps, allowing the biocide to accumulate inside the microbial cell. While many EPIs are still experimental, this is a promising area of research.

3. Alternative Biocides: If resistance is high and difficult to overcome, switching to a biocide with a different mode of action may be necessary.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of BIT that prevents visible microbial growth.[13][14]

Materials:

  • Sterile 96-well microtiter plates

  • BIT stock solution of known concentration

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[11]

  • Microbial culture in log-phase growth, standardized to ~1 x 10^6 CFU/mL

  • Sterile diluent (broth or saline)

  • Incubator

Methodology:

  • Plate Setup: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Biocide Dilution: Add 50 µL of the BIT stock solution to the first column of wells. Mix well by pipetting up and down. This creates a 1:2 dilution.

  • Serial Dilution: Transfer 50 µL from the first column to the second column. Mix thoroughly. Repeat this serial dilution across the plate to create a concentration gradient, typically across 10 columns. Discard 50 µL from the last column. The 11th column will serve as a positive control (no biocide) and the 12th as a negative control (no microbes).

  • Inoculation: Prepare the final inoculum by diluting the standardized culture to ~1 x 10^5 CFU/mL in broth. Add 50 µL of this final inoculum to each well (except the negative control wells). The final volume in each well is 100 µL.

  • Controls:

    • Positive Control (Column 11): 50 µL broth + 50 µL inoculum.

    • Negative Control (Column 12): 100 µL broth only.

  • Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.[11]

  • Reading Results: The MIC is the lowest concentration of BIT in which no visible growth (turbidity) is observed compared to the positive control.[11][13]

Protocol 2: Efflux Pump Activity Assay using Ethidium Bromide (EtBr)

This assay qualitatively assesses efflux pump activity by measuring the accumulation of a fluorescent substrate, Ethidium Bromide (EtBr), which is a known substrate for many efflux pumps.

Materials:

  • Test microbial cells (both suspected resistant strain and susceptible parent strain)

  • Phosphate-buffered saline (PBS)

  • Ethidium Bromide (EtBr) solution

  • Glucose solution

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)

  • Fluorometer or fluorescence plate reader

Methodology:

  • Cell Preparation: Grow cultures to mid-log phase. Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to a standardized optical density (e.g., OD600 of 0.5).

  • Loading with EtBr: Add EtBr to the cell suspension to a final concentration of 1-2 µg/mL. Incubate in the dark at room temperature for 30-60 minutes to allow the dye to enter the cells.

  • Washing: Centrifuge the cells to remove extracellular EtBr. Wash with PBS and resuspend in the same volume of PBS.

  • Initiating Efflux:

    • Divide the cell suspension into three tubes: (1) No additions, (2) Glucose added (to energize pumps), (3) Glucose + EPI added.

    • Add glucose to a final concentration of ~0.4% to tubes 2 and 3 to initiate energy-dependent efflux.

    • Add the EPI to tube 3.

  • Fluorescence Measurement: Immediately transfer the suspensions to a fluorometer cuvette or a 96-well plate. Measure the fluorescence over time (e.g., every 60 seconds for 30 minutes). A decrease in fluorescence indicates the efflux of EtBr from the cells.

  • Interpretation:

    • Susceptible Strain: Should show minimal decrease in fluorescence after glucose addition.

    • Resistant Strain: Should show a rapid decrease in fluorescence after glucose addition.

    • Resistant Strain + EPI: The decrease in fluorescence should be significantly reduced or abolished, appearing similar to the susceptible strain. This confirms that efflux is the mechanism of resistance.

Visualizations

// Connections D -> E [label="Yes", color="#EA4335"]; D -> F [label="Yes", color="#EA4335"]; D -> L [label="No", color="#5F6368"];

E -> G; F -> H;

G -> I [label="Yes", color="#34A853"]; G -> K [label="No", color="#5F6368", style=dashed]; H -> J [label="Yes", color="#34A853"]; H -> K [label="No", color="#5F6368", style=dashed]; } dot Caption: Experimental workflow for investigating suspected BIT resistance.

// Connections R1 -> B [label="Pumps BIT out\nof cell", dir=back, color="#5F6368", style=dashed, constraint=false]; R2 -> B [label="Prevents BIT\npenetration", dir=none, color="#5F6368", style=dashed, constraint=false]; } dot Caption: BIT's mode of action and primary microbial resistance pathways.

// Nodes A [label="BIT Resistance\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"];

B [label="Strategy 1:\nSynergistic Combination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Strategy 2:\nAdd Efflux Pump Inhibitor (EPI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Strategy 3:\nUse Biofilm Disrupting Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"];

E [label="BIT + MIT/CMIT\n(Broadens Spectrum)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="BIT + Organic Acid\n(Increases Efficacy)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Blocks Expulsion of BIT", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Degrades EPS Matrix", fillcolor="#F1F3F4", fontcolor="#202124"];

I [label="Overcome Resistance &\nRestore Susceptibility", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; A -> C; A -> D;

B -> E; B -> F; C -> G; D -> H;

E -> I; F -> I; G -> I; H -> I; } dot Caption: Logical relationships between resistance and counter-strategies.

References

Technical Support Center: Optimizing 1,2-Benzisothiazol-3(2H)-one, Sodium Salt Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 1,2-Benzisothiazol-3(2H)-one, sodium salt (BIT-Na) for antimicrobial applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general mechanism of action for 1,2-Benzisothiazol-3(2H)-one (BIT)?

A1: 1,2-Benzisothiazol-3(2H)-one is a broad-spectrum biocide. Its primary mechanism of action involves the inhibition of bacterial growth by reacting with thiol-containing proteins both on the cell membrane and within the cytoplasm. This interaction can disrupt critical enzymatic functions, such as those involved in respiration and energy generation, ultimately leading to cell death.[1][2][3]

Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results. What are the potential causes?

A2: Inconsistent MIC results can stem from several factors. Key areas to investigate include:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically a 0.5 McFarland standard) and is in the logarithmic growth phase. Inconsistent inoculum size is a common source of variability.

  • Reagent Preparation: Prepare fresh serial dilutions of your BIT-Na solution for each experiment. The compound's stability in your specific culture medium over time should be considered.

  • Incubation Conditions: Maintain consistent incubation time, temperature, and atmospheric conditions (e.g., aerobic or anaerobic) as these can significantly impact bacterial growth and biocide efficacy.

  • Media Components: Some components in complex microbiological media can interact with and potentially inactivate isothiazolinones. If you suspect this, consider using a simpler, defined medium for your assays if appropriate for your target bacteria.

Q3: My this compound solution appears cloudy when added to the culture medium. Why is this happening and will it affect my experiment?

A3: The sodium salt of 1,2-benzisothiazolin-3-one is generally soluble in water and aqueous solutions like culture media.[4] Cloudiness or precipitation upon addition to your media could be due to a few factors:

  • High Concentration: You may be exceeding the solubility limit of BIT-Na in your specific medium, especially if you are preparing a highly concentrated stock solution.

  • Interaction with Media Components: Certain salts or components in the media could be reacting with the BIT-Na, causing it to precipitate.

  • pH of the Medium: 1,2-Benzisothiazolin-3(2H)-one is stable over a broad pH range, but extreme pH values in your medium could potentially affect its solubility.

If your solution is cloudy, it is recommended to prepare a fresh, lower concentration stock solution. A filtered, clear solution is necessary for accurate and reproducible results.

Q4: I have determined the MIC, but my Minimum Bactericidal Concentration (MBC) results are difficult to reproduce. What should I check?

A4: Reproducibility issues with MBC determination can often be traced to the subculturing step. Here are some troubleshooting tips:

  • Volume and Plating: Ensure you are accurately pipetting a consistent volume from the MIC wells to the agar plates for subculturing.

  • Neutralization: Carryover of the biocide to the agar plate can inhibit the growth of surviving bacteria, leading to a falsely low MBC. While often not necessary for standard protocols, if you suspect this is an issue, you may need to consider methods to neutralize the biocide on the agar plate.

  • Incubation Time: Allow sufficient incubation time for the subcultured plates to see any viable colonies. Some bacteria may recover slowly.

  • Statistical Variation: The small volumes subcultured in MBC assays can be subject to statistical variation, especially if the number of surviving bacteria is low. Plating a larger volume or multiple replicates from the same well can improve accuracy.

Q5: Is there a difference in activity between 1,2-Benzisothiazol-3(2H)-one and its sodium salt?

A5: The antimicrobial activity of both forms is expected to be similar as the active component is the 1,2-benzisothiazolin-3-one molecule. The primary difference is the enhanced water solubility of the sodium salt, which facilitates its use in aqueous formulations and culture media.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 1,2-Benzisothiazol-3(2H)-one (BIT) against various bacteria. It is important to note that these values can vary depending on the specific strain, culture medium, and experimental conditions. Therefore, it is recommended to determine the MIC for your specific experimental setup.

Bacterial SpeciesGram TypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive15-20[5]
Bacillus subtilisGram-positiveVaries (active)[1]
Staphylococcus epidermidisGram-positiveVaries (active)[1]
Escherichia coliGram-negativeNo inhibition up to 100 µg/mL[1]
Pseudomonas aeruginosaGram-negativeVaries (active)[3]

Note: Some studies indicate that derivatives of 1,2-benzisothiazolin-3-one can exhibit enhanced activity against Gram-positive bacteria, with MIC values ranging from 6-100 µg/mL.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of BIT-Na against a specific bacterium using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound (BIT-Na)

  • Sterile 96-well microtiter plates

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or broth for dilution

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of BIT-Na Stock Solution:

    • Prepare a concentrated stock solution of BIT-Na in a suitable sterile solvent (e.g., sterile deionized water or the culture medium). The concentration should be at least 10 times the highest concentration to be tested.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile growth medium to wells 2 through 12 in a designated row of the 96-well plate.

    • Add 200 µL of the BIT-Na stock solution (at twice the desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no BIT-Na). Add 100 µL of sterile medium.

    • Well 12 will serve as the sterility control (no bacteria). Add 200 µL of sterile medium.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of BIT-Na at which there is no visible growth.

    • Optionally, the optical density (OD) can be read using a microplate reader at a wavelength of 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol should be performed immediately following the determination of the MIC.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile agar plate. Be sure to label the plate clearly to correspond with the concentrations from the MIC plate.

    • Also, plate an aliquot from the growth control well (well 11) to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the agar plates at the optimal temperature for the bacterium for 24-48 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of BIT-Na that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count from the growth control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_bit Prepare BIT-Na Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_bit->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_mic Inoculate Plate prep_inoculum->inoculate_mic serial_dilution->inoculate_mic incubate_mic Incubate Plate (18-24h) inoculate_mic->incubate_mic read_mic Read MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (24-48h) subculture->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of BIT-Na.

Mechanism_of_Action BIT_Na 1,2-Benzisothiazol-3(2H)-one (BIT) Bacterial_Cell Bacterial Cell BIT_Na->Bacterial_Cell Enters Cell Cell_Membrane Cell Membrane Proteins (Thiol Groups -SH) BIT_Na->Cell_Membrane Reacts with Cytoplasm Cytoplasmic Enzymes (Thiol Groups -SH) BIT_Na->Cytoplasm Reacts with Bacterial_Cell->Cell_Membrane Bacterial_Cell->Cytoplasm Inhibition Inhibition of Essential Metabolic Pathways (e.g., Respiration) Cell_Membrane->Inhibition Cytoplasm->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of action of 1,2-Benzisothiazol-3(2H)-one.

Troubleshooting_Workflow start Inconsistent MIC/MBC Results check_inoculum Verify Inoculum (Density, Growth Phase) start->check_inoculum check_reagents Check Reagents (Fresh Dilutions, Solubility) start->check_reagents check_conditions Standardize Conditions (Time, Temp, Atmosphere) start->check_conditions check_subculture Review MBC Subculturing (Volume, Plating) start->check_subculture If MBC is the issue outcome_good Results are Reproducible check_inoculum->outcome_good check_reagents->outcome_good check_conditions->outcome_good check_subculture->outcome_good

Caption: Troubleshooting workflow for inconsistent MIC/MBC results.

References

Technical Support Center: Interference of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from 1,2-Benzisothiazol-3(2H)-one, sodium salt, and related isothiazolinone-based preservatives like ProClin™, in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my reagents?

This compound is the salt of 1,2-benzisothiazolin-3-one (BIT), a potent biocide. It is often used as a preservative in aqueous reagents, including enzyme and antibody solutions, to prevent microbial growth and extend shelf life. Commercial formulations like ProClin™ contain a mixture of isothiazolinones, including 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), and are widely used as an alternative to other preservatives like sodium azide.[1][2][3]

Q2: How does this compound work as a preservative?

The active ingredients, isothiazolinones, have a dual mechanism of action. They rapidly inhibit microbial growth by targeting key enzymes within the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase.[1][2][3][4] This disrupts cellular metabolism and energy (ATP) production.[2][4] Subsequently, they cause irreversible cell damage, leading to cell death.[1] The primary mode of enzymatic inhibition is through the reaction of the electrophilic sulfur atom in the isothiazolinone ring with nucleophilic groups, particularly the thiol groups (-SH) in cysteine residues of enzymes.

Q3: Can this compound interfere with my biochemical assay?

While generally considered compatible with many assays at recommended concentrations, interference can occur. The same mechanism that makes it an effective biocide—enzyme inhibition via reaction with thiol groups—can also affect the enzymes used in your assay (e.g., Horseradish Peroxidase, Alkaline Phosphatase) or other proteins with reactive cysteine residues. Interference is dependent on the specific assay, the concentration of the preservative, and the components of the reaction mixture.

Q4: What are the typical recommended usage concentrations for ProClin™ preservatives?

Manufacturers generally recommend using ProClin™ at low concentrations, typically between 0.02% and 0.05% (v/v) for ProClin™ 300, which corresponds to an active ingredient concentration of 6-20 ppm.[4] Studies have shown that for some applications, such as preserving antibody-antigen binding in an IgM-based assay, ProClin™ 300 concentrations below 300 ppm do not show a negative effect.[4]

Q5: Are there specific assay types that are more susceptible to interference?

Assays that rely on enzymes with critical thiol groups in their active sites may be more susceptible. However, manufacturers state that ProClin™ is compatible with most key enzymes, including HRP and AP, at recommended concentrations.[1] Interestingly, in PCR and RT-PCR, the active ingredient MIT has been shown to reduce non-specific priming and primer-dimer formation, thereby potentially improving assay performance.[5][6]

Q6: What are some common signs of interference in an assay?

Common signs of interference can include:

  • Reduced signal or complete signal loss: This can occur if the preservative is inhibiting a key enzyme in the signal generation step (e.g., HRP in an ELISA).

  • High background: While less common, non-specific interactions could potentially increase background noise.

  • Poor reproducibility: Inconsistent results between wells or experiments can be a sign of interference.

  • Shift in standard curve: A change in the slope or intercept of the standard curve compared to a preservative-free control.

Q7: What are some alternatives to this compound?

Several alternatives are available, each with its own set of compatibilities and incompatibilities. Common alternatives include:

  • Sodium Azide (NaN₃): Effective, but a known inhibitor of Horseradish Peroxidase (HRP) and other metalloenzymes.[7] It is also highly toxic.

  • Thimerosal: A mercury-containing preservative that is also toxic and has disposal concerns.[3]

  • Gentamicin: An antibiotic that can be used to prevent bacterial growth.

  • 0.01% 2-methylisothiazolinone: Used in some commercial HRP conjugate solutions.[7]

  • Sterile filtration: For reagents that cannot tolerate chemical preservatives, sterile filtration (0.22 µm) is an effective method to remove microbial contamination.

Troubleshooting Guides

Issue 1: Reduced or No Signal in an Enzyme-Linked Immunosorbent Assay (ELISA)

Possible Cause: The this compound in one of your reagents (e.g., antibody solution, buffer) is inhibiting the activity of the reporter enzyme (e.g., HRP or AP).

Troubleshooting Workflow:

G A Start: Reduced/No Signal in ELISA B Identify all reagents containing the preservative. Check datasheets or contact manufacturer. A->B C Is the preservative in a reagent that is highly diluted in the final reaction volume? B->C D Yes C->D E No C->E F Preservative concentration is likely too low to cause interference. Investigate other causes (e.g., incorrect antibody concentrations, expired reagents). D->F G Prepare a preservative-free control reagent. (e.g., use a fresh stock of antibody without preservative or dialyze the existing stock). E->G H Run the assay comparing the standard reagent with the preservative-free control. G->H I Does the signal return to expected levels with the preservative-free control? H->I J Yes I->J K No I->K L Interference from this compound is confirmed. Consider using a lower concentration, switching to an alternative preservative, or using preservative-free reagents. J->L M The preservative is not the cause of the issue. Continue with general ELISA troubleshooting. K->M

Caption: ELISA Troubleshooting for Preservative Interference.

Issue 2: Increased Non-Specific Amplification in PCR/qPCR

Observation: While counterintuitive to interference, if you have switched from a reagent containing isothiazolinones to one without, you may observe an increase in non-specific amplification or primer-dimers.

Explanation: The active ingredient, 2-methyl-4-isothiazolin-3-one (MIT), has been shown in some cases to disrupt or prevent non-specific priming and primer-dimer formation.[5][6]

Troubleshooting Steps:

  • Confirm the change: Verify that the only difference between the successful and unsuccessful reactions is the presence or absence of the isothiazolinone preservative.

  • Re-introduce the preservative (with caution): As a diagnostic, you can add back a very small, controlled amount of the preservative to see if it resolves the non-specific amplification. Start with concentrations in the low ppm range for the active ingredient.

  • Optimize PCR conditions: If you cannot use the preservative, you may need to re-optimize your PCR conditions (e.g., annealing temperature, MgCl₂ concentration, primer design) to reduce non-specific amplification.

Data Presentation

Table 1: Recommended Concentrations and Compatibility of this compound (and related ProClin™ formulations)

ParameterValue/InformationSource(s)
Recommended Use Concentration 0.02% - 0.05% (v/v) for ProClin™ 300[4]
Active Ingredient Concentration 6 - 20 ppm (for ProClin™ 300)[4]
Effective pH Range 2.5 - 8.5[8]
Enzyme Compatibility Generally compatible with HRP and AP at recommended concentrations[1]
Antibody Binding No significant effect below 300 ppm in a mouse IgM/anti-IgM HRP assay[4]
PCR/RT-PCR MIT component may reduce non-specific amplification at 0.001% - 0.01% (w/w)[5]

Table 2: Factors Affecting Stability of Isothiazolinone Preservatives

FactorEffect on StabilityMitigation StrategySource(s)
High pH (>8.5) Degradation of the active ingredientsMaintain pH below 8.5[1][8]
High Temperature (>55°C) Degradation of the active ingredientsAvoid prolonged exposure to high temperatures[1]
Amines (especially secondary) Deleterious effect on stabilityReduce pH to <7 to convert amines to their less reactive acid salts[1]
Reducing Agents (e.g., bisulfite) Detrimental to stabilityKeep concentration of reducing agents low (e.g., <50 ppm bisulfite)[1]
Nucleophiles (e.g., thiols) Can open the isothiazolinone ring, leading to inactivationAvoid high concentrations of strong nucleophiles in the stock solution[9]

Experimental Protocols

Protocol 1: Testing for Interference of this compound in an HRP-based ELISA

Objective: To determine if this compound in a reagent is inhibiting the HRP enzyme and causing reduced signal.

Materials:

  • Your complete ELISA kit and samples

  • The reagent suspected of containing the preservative (e.g., primary or secondary antibody solution)

  • A preservative-free version of the suspected reagent (see preparation below)

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Methodology:

  • Prepare a Preservative-Free Control Reagent:

    • Option A (Best): If available, obtain the same reagent from the manufacturer that is explicitly preservative-free.

    • Option B (Dialysis): If you have a sufficient concentration and volume of the reagent, dialyze it against your assay buffer (e.g., PBS) to remove the preservative. Use a dialysis membrane with a molecular weight cut-off (MWCO) appropriate for your protein of interest (e.g., 10 kDa for an IgG antibody). Perform dialysis overnight at 4°C with at least two buffer changes.

    • Option C (Spike-in): Prepare your assay buffer with and without the concentration of this compound that is present in your reagent. Use these buffers to dilute a known HRP-conjugated antibody and directly measure the enzyme activity.

  • Assay Setup:

    • Prepare two sets of ELISA plate wells.

    • Set A (Test): Perform the ELISA according to your standard protocol, using the reagent containing the suspected preservative.

    • Set B (Control): Perform the ELISA in parallel, but substitute the suspected reagent with your prepared preservative-free control reagent.

    • Include positive and negative controls for both sets.

  • Execution:

    • Run both sets of assays simultaneously under identical conditions (incubation times, temperatures, washing steps).

    • Add the HRP substrate to all wells and incubate for the same amount of time.

    • Add the stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Compare the signal (e.g., absorbance) from your positive control wells in Set A and Set B.

    • Interpretation: If the signal in Set B is significantly higher than in Set A, it is strong evidence that the this compound is interfering with your assay. If the signals are comparable, the preservative is likely not the cause of the issue.

Workflow Diagram for Protocol 1:

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Analysis A Prepare Preservative-Free Control Reagent (e.g., via dialysis) B Set up two parallel ELISAs: Set A: With Preservative Set B: Preservative-Free A->B C Run assays under identical conditions B->C D Add substrate and stop solution C->D E Read absorbance D->E F Compare signal from Set A and Set B E->F G Is Signal(B) >> Signal(A)? F->G H Interference Confirmed G->H Yes I No Interference Detected G->I No

Caption: Workflow for Investigating Preservative Interference in ELISA.

References

Improving the solubility of 1,2-Benzisothiazol-3(2H)-one, sodium salt in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,2-Benzisothiazol-3(2H)-one, Sodium Salt

This guide provides researchers, scientists, and drug development professionals with essential information for improving the solubility of this compound (Sodium BIT) in organic solvents.

Solubility Data

Table 1: Qualitative Solubility of 1,2-Benzisothiazol-3(2H)-one and its Sodium Salt

SolventCompoundQualitative SolubilityReference
Dichloromethane1,2-Benzisothiazol-3(2H)-oneSoluble[1]
Dimethyl Sulfoxide (DMSO)1,2-Benzisothiazol-3(2H)-oneSoluble[1]
Methanol1,2-Benzisothiazol-3(2H)-oneSoluble[1]
WaterThis compoundSoluble[2]
EthanolThis compoundExpected to be solubleN/A
AcetoneThis compoundExpected to be solubleN/A

Note: Experimental verification is crucial to determine the precise solubility in your specific application.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when dissolving this compound in organic solvents.

Q1: My this compound is not dissolving in the selected organic solvent. What are the initial steps I should take?

A1: When facing solubility challenges, consider the following initial steps:

  • Verify the Solvent Choice: Ensure you are using a suitable polar organic solvent. Based on data for the parent compound, solvents like DMSO and methanol are good starting points.[1]

  • Increase Agitation: Simple inversion or magnetic stirring may be insufficient. Try vortexing the sample for 30-60 seconds.

  • Apply Gentle Heat: Gently warm the solution using a water bath. An increase in temperature often enhances solubility. Be cautious and monitor for any signs of compound degradation.

  • Use Sonication: A brief period of sonication (5-10 minutes) in an ultrasonic bath can help break down solute aggregates and facilitate dissolution.

Q2: Can I use a co-solvent system to improve the solubility of this compound?

A2: Yes, using a co-solvent is a highly effective technique. A co-solvent system involves mixing a solvent in which the compound is highly soluble with another in which it is less soluble. For instance, if your primary solvent is less effective, adding a small percentage of a good solvent like DMSO can significantly improve overall solubility.

Q3: How does particle size affect the dissolution of my compound?

A3: The particle size of the solid material can significantly influence the rate of dissolution. A smaller particle size increases the surface area-to-volume ratio, which allows for greater interaction with the solvent and can lead to faster dissolution. If you are working with a crystalline solid, gently grinding the material with a mortar and pestle before adding the solvent may be beneficial.

Q4: Are there any chemical modifications I can make to improve solubility?

A4: While you are working with the sodium salt, which is already a chemical modification to improve solubility (primarily in water), further adjustments are generally not practical for this specific compound in organic solvents. The primary approaches should focus on physical methods and solvent system optimization.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol outlines a general procedure for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Calibrated analytical balance

  • Appropriate volumetric flask (e.g., 10 mL)

  • Selected organic solvent (e.g., DMSO, Methanol)

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer to Flask: Carefully transfer the weighed powder into the volumetric flask.

  • Initial Solvent Addition: Add approximately half of the final desired volume of the organic solvent to the flask.

  • Initial Dissolution: Cap the flask and vortex the mixture for 1-2 minutes.

  • Troubleshooting Dissolution: If the compound has not fully dissolved, proceed with the following steps:

    • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes. Check for dissolution.

    • Gentle Heating: If sonication is not sufficient, place the flask in a warm water bath (not exceeding 40-50°C) for short intervals, with intermittent vortexing.

  • Final Volume Adjustment: Once the solute is completely dissolved, allow the solution to return to room temperature. Carefully add the organic solvent to the flask until the meniscus reaches the calibration mark.

  • Final Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Store the stock solution in an appropriate container, properly labeled, and at the recommended temperature to ensure stability.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Solubility Issue Encountered check_solvent Is the solvent appropriate? (e.g., polar organic like DMSO, Methanol) start->check_solvent agitate Increase Agitation (Vortexing) check_solvent->agitate Yes change_solvent Select a more appropriate solvent check_solvent->change_solvent No check_dissolved1 Is it dissolved? agitate->check_dissolved1 sonicate Apply Sonication check_dissolved2 Is it dissolved? sonicate->check_dissolved2 heat Apply Gentle Heat check_dissolved3 Is it dissolved? heat->check_dissolved3 check_dissolved1->sonicate No success Solution Prepared Successfully check_dissolved1->success Yes check_dissolved2->heat No check_dissolved2->success Yes consider_cosolvent Consider using a co-solvent system check_dissolved3->consider_cosolvent No check_dissolved3->success Yes fail Consult further literature or consider alternative solvent consider_cosolvent->fail change_solvent->start

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Quenching 1,2-Benzisothiazol-3(2H)-one, Sodium Salt (BIT-Na) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching 1,2-Benzisothiazol-3(2H)-one, sodium salt (BIT-Na), a common preservative, in samples intended for in vitro studies. Accurate and effective quenching is critical to prevent interference of the biocide with experimental assays and to ensure the reliability of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BIT-Na) and why is it a concern for in vitro studies?

A1: this compound is a widely used biocide and preservative in aqueous formulations, including some compound libraries.[1][2] Its antimicrobial activity stems from its ability to react with and inactivate essential thiol-containing proteins and enzymes in microorganisms.[3][4] This reactivity is not specific to microbes and can interfere with in vitro assays by affecting the function of cellular proteins, leading to inaccurate results, such as false positives or negatives in cytotoxicity and enzymatic assays.

Q2: What are the recommended quenching agents for BIT-Na?

A2: The most effective quenching agents for BIT-Na are those that can chemically neutralize it. These fall into two main categories:

  • Thiol-Containing Reagents: These compounds, such as L-cysteine, glutathione (GSH), 2-mercaptoethanol (BME), and dithiothreitol (DTT), directly react with the electrophilic sulfur atom in the isothiazolinone ring of BIT, leading to its inactivation.[3][4]

  • Sulfur-Based Reducing Agents: Compounds like sodium bisulfite (NaHSO₃), sodium thiosulfate (Na₂S₂O₃), and sodium sulfite (Na₂SO₃) are also effective at neutralizing isothiazolinone biocides.[5]

Q3: How do I choose the right quenching agent for my experiment?

A3: The choice of quencher depends on several factors, including the specific assay being performed, the concentration of BIT-Na in your sample, and the potential for the quencher itself to interfere with the assay. For cell-based assays, it is crucial to select a quencher with low cytotoxicity at the effective concentration. For enzyme or biochemical assays, the quencher should not interfere with the activity of the enzyme of interest or the detection method (e.g., fluorescence or absorbance). A validation experiment (see Q5) is always recommended to confirm the compatibility of the chosen quencher with your specific experimental setup.

Q4: Can the quenching agent itself affect my experimental results?

A4: Yes. Quenching agents, especially at high concentrations, can have their own biological or chemical effects. For example, dithiothreitol (DTT) can be cytotoxic at higher concentrations.[6] Sodium thiosulfate has been shown to inhibit the proliferation of H9C2 cells in a dose-dependent manner.[7] Therefore, it is essential to include appropriate controls in your experiments, such as a "quencher only" control, to assess any potential effects of the quenching agent on your assay system.

Q5: How can I validate that the quenching of BIT-Na is complete and not interfering with my assay?

A5: A validation protocol is crucial before proceeding with your main experiments. This typically involves a series of control experiments:

  • BIT-Na Only Control: To determine the effect of unquenched BIT-Na on your assay.

  • Quencher Only Control: To assess the effect of the quenching agent alone.

  • Quenched BIT-Na Control: To confirm that the quenching reaction is complete and the combination is inert in your assay.

  • Positive and Negative Assay Controls: To ensure the assay is performing as expected.

The goal is to find a quencher concentration and reaction condition that completely neutralizes the effect of BIT-Na without independently influencing the assay outcome.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
False positives or unexpected cytotoxicity in samples containing BIT-Na. Incomplete quenching of BIT-Na.Increase the molar ratio of the quenching agent to BIT-Na. Increase the incubation time or temperature of the quenching reaction. Re-evaluate the chosen quenching agent and consider a more potent one (e.g., a thiol-based quencher).
Quencher control shows significant effect on the assay (e.g., cytotoxicity, enzyme inhibition). The concentration of the quenching agent is too high.Decrease the concentration of the quenching agent to the lowest effective level. Test a different quenching agent that may be less disruptive to your specific assay system. Ensure the final concentration of the quencher in the assay well is below its toxic or inhibitory threshold.
Variability in results between experiments. Inconsistent quenching procedure.Standardize the quenching protocol, including precise timing of additions, incubation time, and temperature. Prepare fresh quenching solutions for each experiment, as some, like DTT, can oxidize over time.
Interference with fluorescence-based assays (e.g., quenching or increased background). The quenching agent or its reaction byproducts may be fluorescent or may quench the fluorescence of the assay reagents.Run a spectral scan of the quencher and the quenched BIT-Na solution to check for interfering fluorescence. If interference is observed, consider a different quencher or a different detection method (e.g., absorbance-based). For cell-based fluorescence assays, consider reading from the bottom of the plate if using adherent cells to minimize interference from the medium.[8]
Interference with absorbance-based assays (e.g., MTT, XTT). Some reducing agents can interfere with tetrazolium salt reduction, leading to false-positive or false-negative results.Include a "quencher only" control with the assay reagents to check for direct reduction of the substrate. If interference is confirmed, it may be necessary to wash the cells after the quenching step and before adding the assay reagents. Alternatively, switch to a non-reducing quencher if compatible with your system.
Interference with luciferase reporter assays. Complex components in samples or the quencher itself can inhibit luciferase activity.[9][10]Perform a control experiment by adding the quencher to a known concentration of purified luciferase to test for direct inhibition. If inhibition occurs, consider washing cells after quenching or using a different type of reporter gene that is less susceptible to interference.

Quantitative Data Summary

The following table summarizes recommended starting concentrations and molar ratios for common quenching agents. Note: These are starting points, and optimization for your specific application is highly recommended.

Quenching Agent Recommended Starting Molar Ratio (Quencher:BIT-Na) Recommended Starting Concentration Key Considerations
Sodium Bisulfite (NaHSO₃) 2.5 : 11 - 5 mMEffective and generally cost-efficient. May alter the pH of the solution.
Sodium Thiosulfate (Na₂S₂O₃) 2 : 10.1% (w/v)Generally mild and effective. Can be cytotoxic at higher concentrations.[7]
L-Cysteine 2 : 11 - 10 mMA natural amino acid, often well-tolerated in cell-based assays.
Glutathione (GSH) 2 : 11 - 10 mMA key intracellular antioxidant, generally good biocompatibility.
Dithiothreitol (DTT) 1.5 : 10.5 - 5 mMA strong reducing agent, but can be cytotoxic and may interfere with certain assays.[6]
2-Mercaptoethanol (BME) 2 : 11 - 10 mMEffective, but has a strong odor and can be toxic to cells.

Experimental Protocols

Protocol 1: Quenching of BIT-Na in a Compound Solution for Cell-Based Assays

This protocol describes the quenching of BIT-Na in a stock solution of a test compound before its addition to cell cultures.

Materials:

  • Test compound solution containing a known concentration of BIT-Na.

  • Sterile stock solution of the chosen quenching agent (e.g., 100 mM Sodium Bisulfite in sterile water).

  • Sterile, pH-neutral buffer (e.g., PBS or HBSS).

Procedure:

  • Determine the molar concentration of BIT-Na in your test compound solution.

  • Calculate the volume of the quenching agent stock solution required to achieve the desired molar ratio (e.g., 2.5:1 Sodium Bisulfite to BIT-Na).

  • In a sterile microcentrifuge tube, add the calculated volume of the quenching agent stock solution to the test compound solution.

  • Vortex the mixture gently.

  • Incubate the mixture at room temperature for 15-30 minutes to allow the quenching reaction to complete.

  • The quenched compound solution is now ready to be diluted to the final desired concentration in cell culture medium for addition to the cells.

  • Crucially, include a "quencher + vehicle" control at the same final concentration to assess any effects of the quenched solution on the cells.

Protocol 2: Validation of BIT-Na Quenching Efficiency

This protocol provides a framework for validating the effectiveness of the chosen quenching method.

Materials:

  • The same cell line and assay system you will use for your main experiment.

  • BIT-Na solution.

  • Chosen quenching agent solution.

  • Assay-specific reagents (e.g., MTT reagent, LDH assay kit).

Procedure:

  • Prepare a series of dilutions of BIT-Na in your assay medium.

  • Prepare a series of dilutions of your quenching agent in your assay medium.

  • Prepare a series of quenched BIT-Na solutions by reacting a fixed concentration of BIT-Na with varying concentrations of your quenching agent, following Protocol 1.

  • Set up a multi-well plate with the following controls:

    • Untreated Cells: Cells with medium only.

    • Vehicle Control: Cells with the solvent used for your compound.

    • BIT-Na Only: Cells treated with different concentrations of unquenched BIT-Na.

    • Quencher Only: Cells treated with different concentrations of the quenching agent.

    • Quenched BIT-Na: Cells treated with the prepared quenched BIT-Na solutions.

    • Positive Control: Cells treated with a known inducer of the measured effect (e.g., a known cytotoxic agent for a cytotoxicity assay).

  • Incubate the cells for the desired experimental duration.

  • Perform the assay according to the manufacturer's instructions.

  • Analyze the results. The optimal quenching condition is one where the "Quenched BIT-Na" wells show a response similar to the "Vehicle Control" and "Untreated Cells" wells, and significantly different from the "BIT-Na Only" wells (if BIT-Na has an effect). The "Quencher Only" wells should also show no significant effect at the chosen concentration.

Visualizations

BIT_Mechanism_of_Action BIT_Na 1,2-Benzisothiazol-3(2H)-one (BIT) Cell_Membrane Cell Membrane BIT_Na->Cell_Membrane Penetrates Thiol_Protein Thiol-Containing Protein/Enzyme (-SH) BIT_Na->Thiol_Protein Reacts with Inactive_Protein Inactive Protein (Mixed Disulfide) Thiol_Protein->Inactive_Protein Forms Cellular_Disruption Disruption of Cellular Function (e.g., transport, respiration) Inactive_Protein->Cellular_Disruption Leads to

Caption: Mechanism of action of 1,2-Benzisothiazol-3(2H)-one (BIT).

Quenching_Workflow cluster_prep Preparation cluster_reaction Quenching Reaction cluster_validation Validation (Crucial Step) cluster_assay In Vitro Assay Sample Sample containing BIT-Na Mix Mix Sample and Quencher (Optimized Molar Ratio) Sample->Mix Quencher Select Quenching Agent (e.g., Sodium Bisulfite, Glutathione) Quencher->Mix Incubate Incubate (e.g., 15-30 min at RT) Mix->Incubate Validation Perform Validation Protocol (See Protocol 2) Incubate->Validation Assay Add Quenched Sample to Assay (e.g., Cell Culture, Enzyme Reaction) Validation->Assay Results Analyze Results with Appropriate Controls Assay->Results

Caption: Experimental workflow for quenching BIT-Na for in vitro studies.

References

Technical Support Center: Minimizing Cytotoxicity of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of 1,2-Benzisothiazol-3(2H)-one, sodium salt (BIT-Na) in cell-based assays. BIT-Na is a widely used biocide and preservative in various industrial and consumer products.[1][2] While effective in preventing microbial growth, its inherent biocidal properties can pose challenges in sensitive cell culture experiments by inducing unintended cytotoxicity.[3] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BIT-Na) and why is it in my reagents?

A1: this compound is a synthetic organic compound belonging to the isothiazolinone class of chemicals.[2] It is a potent, broad-spectrum biocide, fungicide, and preservative effective against a wide range of microorganisms, including bacteria and fungi.[2] Due to its strong antimicrobial properties, it is often added to aqueous-based laboratory reagents and solutions to prevent microbial contamination and extend shelf life.

Q2: What are the known cytotoxic effects of BIT-Na?

A2: BIT-Na is recognized as a skin sensitizer and can cause skin and eye irritation.[2][3] In cell-based assays, it can lead to reduced cell viability, decreased proliferation, and ultimately, cell death. The cytotoxic mechanism of isothiazolinone biocides, in general, has been linked to the induction of reactive oxygen species (ROS) and disruption of mitochondrial function.

Q3: At what concentration is BIT-Na cytotoxic to cells in culture?

A3: The cytotoxic concentration of BIT-Na can vary significantly depending on the cell type, the duration of exposure, and the specific assay being performed. There is limited publicly available data providing specific EC50 values for a wide range of research cell lines. Therefore, it is crucial to determine the sub-lethal concentration of BIT-Na for your specific cell line and experimental conditions. We provide a protocol for determining the cytotoxic threshold in the "Experimental Protocols" section.

Q4: Can BIT-Na interfere with my assay readouts?

A4: Yes, beyond direct cytotoxicity, it is possible for BIT-Na to interfere with assay components or detection methods. For example, in fluorescence-based assays, the compound might have intrinsic fluorescent properties or could quench the fluorescent signal. In enzyme-based assays, it could potentially inhibit or activate the reporter enzyme. It is recommended to run appropriate controls, including BIT-Na in cell-free assay conditions, to test for any direct interference with your assay's reagents or signal detection.

Q5: Are there alternatives to using reagents containing BIT-Na?

A5: If you suspect BIT-Na is compromising your experiments, you can explore several options. Some suppliers offer preservative-free formulations of common reagents. Alternatively, sterile-filtering your solutions and adhering to strict aseptic techniques can minimize the need for biocides. For long-term storage, cryopreservation is a common alternative. Some research also explores the use of other preservatives like trehalose or DMSO-free cryopreservation media, though these may not be direct substitutes for a biocide in a working solution.

Troubleshooting Guide

This guide addresses common issues encountered when working with reagents containing BIT-Na.

Problem Possible Cause Recommended Solution
Unexpectedly high cell death or low cell viability in all wells, including controls. The concentration of BIT-Na in one or more of your reagents is above the toxic threshold for your cell line.1. Identify all reagents containing BIT-Na. 2. Perform a dose-response experiment to determine the maximum non-toxic concentration of BIT-Na for your specific cell line and assay duration (see Protocol 1). 3. If possible, dilute the reagent containing BIT-Na to a sub-lethal concentration, ensuring the active components of the reagent remain at their effective concentration. 4. If dilution is not feasible, contact the manufacturer to inquire about preservative-free alternatives or consider sourcing from a different supplier.
Inconsistent results or high variability between replicate wells. Uneven distribution of BIT-Na leading to localized "hotspots" of cytotoxicity. Interference of BIT-Na with the assay readout.1. Ensure thorough mixing of all reagents and media before adding to cells. 2. Run a "reagent control" plate with no cells to assess for background signal or interference from BIT-Na at the working concentration. 3. Evaluate for edge effects in your multi-well plates, as evaporation can concentrate solutes like BIT-Na.
Cells appear stressed (e.g., rounded, detached, granular) but viability assays (like MTT) show minimal cytotoxicity. BIT-Na is causing sub-lethal stress, potentially affecting cellular metabolism without causing immediate membrane rupture. This can lead to misleading results in metabolic assays.1. Use a multi-parametric approach to assess cell health. Combine a metabolic assay (e.g., MTT, resazurin) with a membrane integrity assay (e.g., LDH release, trypan blue, or a live/dead stain). 2. Visually inspect cells using microscopy for morphological changes. 3. Consider assays that measure specific cellular stress pathways, such as ROS production.
Control experiments with the vehicle for a test compound show unexpected cytotoxicity. The vehicle itself does not contain BIT-Na, but the final concentration of BIT-Na from other reagents in the well is pushed into the toxic range by the addition of the vehicle.1. Account for the total volume of all reagent additions when calculating the final BIT-Na concentration. 2. Prepare a "vehicle + all other reagents" control to assess its baseline effect on the cells.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Threshold of BIT-Na

This protocol describes a general method to determine the concentration of BIT-Na that is non-toxic to your specific cell line using a standard cell viability assay such as MTT.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (if available as a pure compound) or the reagent containing BIT-Na

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency after 24 hours. Incubate at 37°C and 5% CO₂.

  • Preparation of BIT-Na Dilutions:

    • If using a pure compound, prepare a stock solution and perform serial dilutions in complete culture medium to achieve a range of concentrations (e.g., starting from a high concentration and performing 1:2 or 1:10 dilutions).

    • If testing a reagent containing BIT-Na, perform serial dilutions of the entire reagent in complete culture medium. Note the dilution factor.

  • Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with the medium containing the different concentrations of BIT-Na. Include a "medium only" control (no BIT-Na).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for formazan dissolved in DMSO) using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no cell" control from all other readings.

    • Express the results as a percentage of the "medium only" control (100% viability).

    • Plot the percentage of cell viability against the concentration of BIT-Na to determine the EC50 (the concentration that reduces cell viability by 50%) and the maximum non-toxic concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_dilutions Prepare Serial Dilutions of BIT-Na treat_cells Treat Cells with BIT-Na Dilutions prepare_dilutions->treat_cells Add to cells incubate Incubate for Desired Duration treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate plot_data Plot Viability vs. Concentration read_plate->plot_data determine_ec50 Determine EC50 & Non-Toxic Dose plot_data->determine_ec50

Caption: Workflow for determining the cytotoxic threshold of BIT-Na.

troubleshooting_flowchart start High Cell Death Observed check_reagents Identify Reagents with BIT-Na start->check_reagents dose_response Perform Dose-Response Assay (Protocol 1) check_reagents->dose_response is_toxic Is BIT-Na Concentration Toxic? dose_response->is_toxic dilute Dilute Reagent or Find Alternative is_toxic->dilute Yes check_interference Run Cell-Free Assay Control is_toxic->check_interference No end Problem Resolved dilute->end is_interference Is Assay Interference Observed? check_interference->is_interference change_assay Modify Assay or Use Orthogonal Method is_interference->change_assay Yes is_interference->end No change_assay->end

Caption: Troubleshooting unexpected cytotoxicity in cell-based assays.

signaling_pathway bit_na 1,2-Benzisothiazol-3(2H)-one, sodium salt (BIT-Na) cell_membrane Cell Membrane bit_na->cell_membrane Interacts with mitochondria Mitochondria cell_membrane->mitochondria Potential Target ros Increased Reactive Oxygen Species (ROS) mitochondria->ros oxidative_stress Oxidative Stress ros->oxidative_stress damage Cellular Damage (Lipids, Proteins, DNA) oxidative_stress->damage apoptosis Apoptosis damage->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Postulated cytotoxic mechanism of isothiazolinones like BIT-Na.

References

Preventing precipitation of 1,2-Benzisothiazol-3(2H)-one, sodium salt in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Benzisothiazol-3(2H)-one, sodium salt. The information provided is intended to help prevent its precipitation in various experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in my experiments?

A1: this compound (also known as BIT sodium salt) is a highly effective broad-spectrum antimicrobial agent, or biocide.[1][2] It is frequently used as a preservative in aqueous-based solutions to prevent microbial growth, which can compromise experimental results.[1][3] Its sodium salt form offers enhanced solubility in water compared to its parent compound, 1,2-Benzisothiazol-3(2H)-one.[1]

Q2: I've observed a precipitate in my media after adding this compound. What could be the cause?

A2: Precipitation can occur due to several factors, including:

  • pH Imbalance: The stability of isothiazolinones like BIT is pH-dependent. They are most stable in acidic to neutral conditions and can degrade at alkaline pH (>8.5), potentially leading to the formation of less soluble degradation products.[4][5]

  • High Concentration of Salts: While moderate salt concentrations can be stabilizing, high concentrations of certain salts in your media could potentially lead to "salting out," where the solubility of the compound is reduced, causing it to precipitate.

  • Interaction with Media Components: Isothiazolinones can react with nucleophilic components in your media, such as thiol-containing compounds (e.g., cysteine, glutathione, or proteins with cysteine residues).[6] This can lead to the opening of the isothiazolinone ring and the formation of potentially insoluble byproducts.

  • Temperature Fluctuations: Exposing the media to significant temperature changes, such as freeze-thaw cycles, can affect the solubility of various components, including the preservative.[7]

  • Concentration Exceeding Solubility Limit: While the sodium salt is water-soluble, its solubility is not infinite. If the concentration in your specific medium exceeds its solubility limit, precipitation will occur.

Q3: What is the optimal pH range for maintaining the stability of this compound in solution?

A3: Isothiazolinones are generally most stable in a pH range of 4 to 8.[4] In alkaline conditions, particularly at pH values above 8.5, their degradation is accelerated.[4][5] For instance, the half-life of a similar isothiazolinone biocide can decrease from 47 days at pH 8.5 to just 2 days at pH 10.[5] Therefore, maintaining a slightly acidic to neutral pH is recommended for optimal stability.

Troubleshooting Guide

Issue: Precipitate Formation Upon Addition to Media

This is a common issue that can often be resolved by carefully considering the properties of both the compound and the media.

Troubleshooting Steps:

  • Verify the pH of Your Media:

    • Action: Before and after adding this compound, measure the pH of your media.

    • Rationale: If the final pH of your media is alkaline (pH > 8.5), it could be causing the degradation of the isothiazolinone and subsequent precipitation of byproducts.[4][5]

    • Solution: If the pH is too high, consider adjusting it to a neutral or slightly acidic range if your experimental protocol allows.

  • Review the Composition of Your Media:

    • Action: Examine the components of your media for high concentrations of nucleophiles, such as thiols (e.g., cysteine, glutathione) or amines.

    • Rationale: These molecules can react with and degrade the isothiazolinone.[6]

    • Solution: If possible, consider using a different preservative that is compatible with your media components. Alternatively, prepare a more concentrated stock solution of the preservative and add a smaller volume to the final media to minimize interaction time before use.

  • Prepare a Concentrated Stock Solution:

    • Action: Prepare a concentrated stock solution of this compound in sterile, deionized water or a suitable buffer. Add this stock solution to your final media in a dropwise manner while stirring.

    • Rationale: This ensures rapid and even dispersion, preventing localized high concentrations that might lead to precipitation.

Issue: Precipitate Forms Over Time During Storage

Precipitation that occurs during storage is often related to the stability of the compound in the specific storage conditions.

Troubleshooting Steps:

  • Optimize Storage Temperature:

    • Action: Store media containing this compound at a stable, cool temperature (e.g., 2-8°C). Avoid repeated freeze-thaw cycles.

    • Rationale: Temperature fluctuations can decrease the solubility of media components and promote precipitation.[7]

  • Protect from Light:

    • Action: Store the solution in an opaque or amber container.

    • Rationale: While not explicitly detailed for this specific compound in the search results, light can sometimes contribute to the degradation of organic compounds.

  • Consider a Stabilizing Agent:

    • Action: For long-term storage of a stock solution, consider the addition of a stabilizing agent like urea. Aqueous solutions of 1,2-benzisothiazolin-3-one have been shown to be stabilized by the presence of urea.[8]

    • Rationale: Urea can act as an effective antifreeze and help maintain the stability of the isothiazolinone in solution.[8]

Data Presentation

Table 1: Solubility and Stability of 1,2-Benzisothiazol-3(2H)-one and its Sodium Salt

Property1,2-Benzisothiazol-3(2H)-oneThis compoundReference(s)
Appearance White to light yellow/orange solidWhite or pale yellow crystalline solid[2][9]
Water Solubility 1.288 g/L at 20°CEnhanced solubility in water[1][9]
Solubility in Organic Solvents Soluble in dichloromethane, dimethyl sulfoxide, methanolSoluble in water[2][9]
pH Stability Most stable at pH 4-8; degradation increases at pH > 8.5Similar pH stability profile[4][5]

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of this compound

This protocol describes the preparation of a 10% (w/v) stock solution, which can then be diluted to the desired working concentration in your experimental media.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile magnetic stir bar and stir plate

  • Sterile container for the final solution (e.g., amber glass bottle)

  • Calibrated pH meter

Procedure:

  • Weigh out 10 grams of this compound powder.

  • In a sterile beaker, add the powder to approximately 80 mL of sterile, deionized water.

  • Add a sterile magnetic stir bar and place the beaker on a stir plate.

  • Stir the solution until the powder is completely dissolved. Gentle heating (e.g., to 30-40°C) may be applied to aid dissolution, but avoid boiling.

  • Once dissolved, allow the solution to cool to room temperature.

  • Measure the pH of the solution. If necessary, adjust the pH to be within the 7.0-8.0 range using dilute, sterile NaOH or HCl. Note: The sodium salt itself should yield a slightly alkaline solution.

  • Transfer the solution to a sterile graduated cylinder and add sterile, deionized water to bring the final volume to 100 mL.

  • Mix the solution thoroughly.

  • Store the stock solution in a sterile, clearly labeled, and light-protected container at 2-8°C.

Visualizations

Precipitation_Troubleshooting Start Precipitate Observed in Media CheckpH Check pH of Media Start->CheckpH pH_OK pH is Neutral/Acidic CheckpH->pH_OK Result pH_High pH is Alkaline (>8.5) CheckpH->pH_High Result ReviewMedia Review Media Composition (check for nucleophiles) pH_OK->ReviewMedia AdjustpH Adjust pH (if possible) pH_High->AdjustpH Action AdjustpH->ReviewMedia Nucleophiles_Present High Concentration of Nucleophiles Present ReviewMedia->Nucleophiles_Present Result Nucleophiles_Absent Low Concentration of Nucleophiles ReviewMedia->Nucleophiles_Absent Result ConsiderAlt Consider Alternative Preservative Nucleophiles_Present->ConsiderAlt Action CheckConc Check Final Concentration Nucleophiles_Absent->CheckConc End Precipitation Resolved ConsiderAlt->End Conc_High Concentration may exceed solubility limit CheckConc->Conc_High Result Conc_OK Concentration within expected limits CheckConc->Conc_OK Result DiluteStock Use More Dilute Stock or Add Dropwise to Final Media Conc_High->DiluteStock Action Conc_OK->End DiluteStock->End

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Signaling_Pathway BIT 1,2-Benzisothiazol-3(2H)-one (Isothiazolinone Ring) Reaction Nucleophilic Attack on Sulfur Atom BIT->Reaction Nucleophile Nucleophile in Media (e.g., Thiol, Amine) Nucleophile->Reaction RingOpening Isothiazolinone Ring Opening Reaction->RingOpening DegradationProducts Degradation Products RingOpening->DegradationProducts Precipitate Potential Precipitation (if products are insoluble) DegradationProducts->Precipitate may lead to

Caption: Potential degradation pathway of 1,2-Benzisothiazol-3(2H)-one in the presence of nucleophiles.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 1,2-Benzisothiazolin-3(2H)-one, Sodium Salt and Other Isothiazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of 1,2-Benzisothiazolin-3(2H)-one, sodium salt (BIT-Na) and other widely used isothiazolinones, including 1,2-Benzisothiazolin-3(2H)-one (BIT), Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), and Octylisothiazolinone (OIT). The information presented is supported by experimental data to aid in the selection of the most appropriate biocide for various applications.

Executive Summary

Isothiazolinones are a class of heterocyclic organic compounds widely employed as biocides in a variety of industrial and consumer products due to their broad-spectrum antimicrobial activity. Their efficacy is primarily attributed to their ability to inhibit essential microbial enzymes. This guide focuses on comparing the performance of BIT-Na against other common isothiazolinones, highlighting differences in their antimicrobial spectrum, stability, and mechanism of action. While data on BIT-Na is less abundant in publicly available literature compared to its acid form (BIT), the toxicological profiles are considered similar, and it is presumed that their antimicrobial efficacy is comparable due to the speciation in aqueous environments.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of isothiazolinones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for various isothiazolinones against a range of bacteria and fungi. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Bacteria (in ppm)

MicroorganismBITMITCMIT/MIT (3:1)OIT
Pseudomonas aeruginosa400>10006-1016
Escherichia coli400410.5-
Staphylococcus aureus25050010-208
Bacillus subtilis--1-2-

Note: Data is compiled from various sources and should be used for comparative purposes. The efficacy of BIT-Na is expected to be similar to BIT.

Table 2: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Fungi (in ppm)

MicroorganismBITMITCMIT/MIT (3:1)OIT
Aspergillus niger300>10005-100.05
Candida albicans4005005-104
Schizosaccharomyces pombe122.52452.6-

Note: Data is compiled from various sources and should be used for comparative purposes. The efficacy of BIT-Na is expected to be similar to BIT.

From the available data, CMIT, often in combination with MIT, generally exhibits the highest efficacy at the lowest concentrations against a broad spectrum of microorganisms.[1] OIT also demonstrates high efficacy, particularly against fungi.[1] BIT shows moderate efficacy, while MIT is generally the least potent among the group.[1] The presence of a chlorine atom in the isothiazolinone ring, as in CMIT, significantly enhances its biocidal activity.[1]

Stability Profile

The stability of a biocide under various environmental conditions is crucial for its practical application. Isothiazolinones can be sensitive to pH and temperature.

Table 3: Comparative Stability of Isothiazolinones

IsothiazolinonepH StabilityThermal Stability
BIT / BIT-Na Stable over a wide pH range (4-12)Stable up to ~150°C
MIT Less stable at pH > 8.5Sensitive to higher temperatures
CMIT/MIT Stable in acidic media; degrades in alkaline solutions (pH > 8.5)Heat stable up to around 40°C
OIT Stability is pH-dependent; degrades in alkaline conditions-

BIT and its sodium salt are notable for their excellent stability across a wide pH range and at elevated temperatures, making them suitable for a broader range of formulations and industrial processes.[2] In contrast, CMIT/MIT formulations are less stable in alkaline conditions and at higher temperatures.[1]

Mechanism of Action

The primary antimicrobial mechanism of isothiazolinones involves a two-step process that ultimately leads to microbial cell death. This process is initiated by the electrophilic sulfur atom in the isothiazolinone ring.

G cluster_cell Microbial Cell CellMembrane Cell Membrane/Wall Isothiazolinone_int Isothiazolinone CellMembrane->Isothiazolinone_int Cytoplasm Cytoplasm Isothiazolinone_ext Isothiazolinone Isothiazolinone_ext->CellMembrane Diffusion Enzyme Thiol-containing Enzyme (e.g., Dehydrogenase) Isothiazolinone_int->Enzyme Electrophilic attack on thiol group (-SH) InactiveEnzyme Inactive Enzyme (Disulfide Bond Formation) Enzyme->InactiveEnzyme MetabolicPathway Essential Metabolic Pathways (e.g., Glycolysis, Krebs Cycle) InactiveEnzyme->MetabolicPathway Disruption Inhibition Inhibition of Metabolism & Growth MetabolicPathway->Inhibition CellDeath Cell Death Inhibition->CellDeath Irreversible Damage

Antimicrobial Mechanism of Isothiazolinones.

Isothiazolinones diffuse across the cell membrane into the cytoplasm.[1] There, the electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic thiol groups (-SH) present in the cysteine residues of essential enzymes, such as dehydrogenases involved in the Krebs cycle and glycolysis.[3][4] This reaction leads to the formation of a disulfide bond, which inactivates the enzyme.[5] The rapid inhibition of these key metabolic pathways disrupts cellular respiration and energy production (ATP synthesis), leading to a swift cessation of growth and metabolism.[3] This is followed by irreversible cell damage and eventual cell death.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is a standardized procedure for determining the antimicrobial susceptibility of a substance.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Stock Prepare stock solution of isothiazolinone SerialDilution Perform 2-fold serial dilutions in 96-well plate Stock->SerialDilution Inoculate Inoculate each well with the microbial suspension SerialDilution->Inoculate Inoculum Prepare standardized microbial inoculum (~5x10^5 CFU/mL) Inoculum->Inoculate Incubate Incubate at optimal temperature (e.g., 37°C for 18-24h) Inoculate->Incubate Visual Visually inspect for turbidity (microbial growth) Incubate->Visual OD Measure Optical Density (OD) (optional, for quantification) Visual->OD MIC Determine MIC: Lowest concentration with no visible growth OD->MIC

Workflow for MIC Determination.

Methodology:

  • Preparation of Isothiazolinone Solutions: A stock solution of the isothiazolinone is prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate containing a sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the growth medium and the inoculum (positive control) and wells with only the growth medium (negative control) are included.

  • Incubation: The plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).

  • MIC Determination: After incubation, the plates are examined for visible signs of microbial growth (turbidity). The MIC is recorded as the lowest concentration of the isothiazolinone at which there is no visible growth. The results can be confirmed by measuring the optical density at a specific wavelength (e.g., 600 nm).

Conclusion

The selection of an appropriate isothiazolinone biocide depends on a balance of factors including required antimicrobial efficacy, the pH and temperature of the application environment, and regulatory considerations.

  • 1,2-Benzisothiazolin-3(2H)-one, sodium salt (BIT-Na) and its acid form, BIT , offer excellent stability over a wide range of pH and temperature, making them versatile for various formulations. Their antimicrobial efficacy is generally considered moderate.

  • Chloromethylisothiazolinone (CMIT) , usually in combination with MIT , provides high antimicrobial efficacy at low concentrations but is less stable in alkaline and high-temperature conditions.

  • Octylisothiazolinone (OIT) is particularly effective against fungi and shows good overall antimicrobial activity.

  • Methylisothiazolinone (MIT) is the least potent of the compared isothiazolinones but can be effective at higher concentrations.

For applications requiring high stability under harsh conditions, BIT-Na or BIT would be a suitable choice. For applications where high efficacy at low concentrations is paramount and the environmental conditions are controlled, a CMIT-based formulation may be more appropriate. This guide provides a foundation for informed decision-making in the selection and application of isothiazolinone biocides. Further specific testing is recommended to validate the performance of any chosen biocide in its intended application.

References

Efficacy of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt Against Fungal Contaminants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of 1,2-Benzisothiazol-3(2H)-one, sodium salt (BIT-Na), a widely used biocide in the isothiazolinone class.[1][2] Its performance is evaluated against other common antifungal agents, supported by experimental data to inform researchers, scientists, and drug development professionals on its suitability as a preservative. BIT-Na is recognized for its broad-spectrum activity against a wide array of bacteria, fungi, and yeasts.[1]

Comparative Antifungal Efficacy

The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for 1,2-Benzisothiazol-3(2H)-one (BIT) against various fungal contaminants. It is important to note that the data presented is for BIT, and the sodium salt form is expected to have comparable activity due to the dissociation of the active benzisothiazolinone moiety in aqueous solutions.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Benzisothiazol-3(2H)-one (BIT) Against Common Fungal Contaminants

Fungal SpeciesMinimum Inhibitory Concentration (ppm)
Aspergillus niger300
Penicillium funiculosum (similar to Penicillium pinophilum)150
Cladosporium herbarum100
Rhizopus nigricans450
Moniliformin (likely refers to a Fusarium species)500
Brewer's yeast (Saccharomyces cerevisiae)200

Note: The provided data is for a BIT product with an active ingredient concentration of 32%.[3] The MIC values represent the concentration of the active ingredient.

While direct comparative studies providing MIC values for a wide range of fungicides against the same fungal panel are limited in publicly available literature, the data for BIT derivatives and other isothiazolinones provide context for its relative potency. For instance, studies on amino acid-derived 1,2-benzisothiazolinone (BZT) scaffolds have shown potent antifungal activity against a panel of human pathogenic fungi, with MIC50 values for some derivatives ranging from 0.8 to 3.2 µg/ml against various Candida species and dermatophytes.[4] Another study comparing different isothiazolinones found that for Aspergillus niger and Saccharomyces cerevisiae, the MIC values for 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), 2-methyl-4-isothiazolin-3-one (MIT), 2-octyl-4-isothiazolin-3-one (OIT), and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) were all below 1 mg/L, indicating high potency.[5]

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to evaluate the antifungal properties of biocides like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.

Objective: To determine the minimum concentration of this compound required to inhibit the growth of various fungal species.

Methodology:

  • Preparation of Fungal Inoculum:

    • Fungal cultures are grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts and Potato Dextrose Agar for molds) at an appropriate temperature and for a sufficient duration to allow for sporulation.

    • A suspension of fungal spores or yeast cells is prepared in sterile saline or a suitable broth. The concentration of the inoculum is standardized using a spectrophotometer or by cell counting to a final concentration of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.[6]

  • Preparation of Test Substance Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water).

    • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

    • Positive control wells (containing medium and inoculum but no test substance) and negative control wells (containing medium only) are included.

    • The plates are incubated at an optimal temperature for the specific fungal species (e.g., 35°C for Candida albicans, 25-28°C for Aspergillus niger) for a defined period (typically 24-72 hours).

  • Determination of MIC:

    • Following incubation, the plates are visually inspected for turbidity or growth. The MIC is determined as the lowest concentration of the test substance at which there is no visible growth.[4] For some fungi, a 50% or 90% reduction in growth compared to the control is used as the endpoint (MIC50 or MIC90).[7]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of BIT-Na B->C D Incubate Plates C->D E Visually Assess Growth D->E F Determine MIC E->F

Diagram 1: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Preservative Efficacy Test (Challenge Test)

The challenge test evaluates the effectiveness of a preservative in a finished product by intentionally introducing microorganisms and monitoring their survival over time.

Objective: To assess the ability of this compound to prevent microbial proliferation in a formulated product.

Methodology:

  • Preparation of Product Samples:

    • The final product formulation containing this compound at the desired concentration is prepared.

    • A control sample of the product without the preservative is also prepared.

  • Preparation of Microbial Inoculum:

    • A mixed inoculum containing a range of relevant bacteria and fungi is prepared. Common test organisms include Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.[6][8]

    • The concentration of each microorganism in the inoculum is standardized.

  • Inoculation and Incubation:

    • A known volume of the microbial inoculum is introduced into the product samples and thoroughly mixed to achieve a final concentration of approximately 10^5 to 10^6 CFU/g or mL of the product.[6]

    • The inoculated samples are stored at a controlled temperature (e.g., 20-25°C) for a specified period, typically 28 days.[8]

  • Sampling and Microbial Enumeration:

    • At specified time intervals (e.g., day 2, 7, 14, and 28), aliquots are withdrawn from the inoculated samples.[9]

    • The number of viable microorganisms in the aliquots is determined by standard plate count methods.

  • Evaluation of Efficacy:

    • The change in the number of microorganisms over time is calculated as a log reduction from the initial inoculum level.

    • The preservative is considered effective if it meets the acceptance criteria defined by regulatory bodies or pharmacopeias (e.g., USP <51>, ISO 11930), which specify the required log reduction at each time point.[10]

Challenge_Test_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Analysis A Prepare Product with and without BIT-Na C Inoculate Product Samples A->C B Prepare Mixed Microbial Inoculum B->C D Incubate at Controlled Temperature C->D E Sample at Intervals (e.g., Day 2, 7, 14, 28) D->E 28 days F Enumerate Viable Microorganisms E->F G Calculate Log Reduction F->G H Compare to Acceptance Criteria G->H

Diagram 2: Workflow for Preservative Efficacy (Challenge) Test.

Mechanism of Action

The antifungal mechanism of 1,2-Benzisothiazol-3(2H)-one and other isothiazolinones is not fully elucidated but is understood to involve a multi-step process that ultimately leads to cell death. The primary mode of action is believed to be the reaction with intracellular and extracellular thiol-containing molecules, particularly proteins and enzymes.[2][11]

  • Cellular Uptake: Benzisothiazolinone enters the fungal cell.

  • Reaction with Thiols: The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic thiol groups (-SH) present in the cysteine residues of proteins and enzymes.

  • Enzyme Inhibition: This reaction leads to the formation of disulfide bonds, which can alter the three-dimensional structure of proteins and inactivate critical enzymes involved in metabolism and respiration.

  • Disruption of Cellular Processes: The inhibition of key enzymes disrupts essential cellular functions, such as energy production and nutrient transport.

  • Cell Death: The cumulative damage to cellular components and the disruption of vital metabolic pathways lead to the inhibition of growth and ultimately, cell death.[12]

Mechanism_of_Action BIT 1,2-Benzisothiazol-3(2H)-one FungalCell Fungal Cell BIT->FungalCell Enters ThiolProteins Thiol-Containing Proteins and Enzymes (-SH) BIT->ThiolProteins Reacts with FungalCell->ThiolProteins InactiveEnzymes Inactive Enzymes (Disulfide Bonds) ThiolProteins->InactiveEnzymes Leads to DisruptedMetabolism Disrupted Cellular Metabolism (e.g., Respiration, Transport) InactiveEnzymes->DisruptedMetabolism Causes CellDeath Fungal Cell Death DisruptedMetabolism->CellDeath Results in

Diagram 3: Proposed Mechanism of Antifungal Action of 1,2-Benzisothiazol-3(2H)-one.

Conclusion

This compound is an effective broad-spectrum antifungal agent used in a variety of applications. Its efficacy, as demonstrated by MIC data, is comparable to or greater than some other preservatives against common fungal contaminants. The provided experimental protocols for MIC determination and challenge testing offer standardized methods for evaluating its performance in specific formulations. The mechanism of action, involving the targeting of essential thiol-containing proteins, provides a basis for its potent fungicidal activity. For researchers and professionals in drug development, BIT-Na represents a viable option for preserving aqueous-based formulations against fungal spoilage, with its performance being best validated through product-specific challenge testing.

References

A Researcher's Guide to Preservative Selection in Immunoassays: Evaluating the Impact of 1,2-Benzisothiazol-3(2H)-one, sodium salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of immunoassay data is paramount. The choice of preservative in assay reagents, while essential for preventing microbial contamination and extending shelf life, can introduce unintended variables. This guide provides a comparative analysis of 1,2-Benzisothiazol-3(2H)-one, sodium salt, a common biocide, and its potential for cross-reactivity in immunoassays, alongside other frequently used preservatives.

Introduction to Preservative Interference in Immunoassays

Immunoassays rely on the highly specific interaction between antibodies and antigens. Any substance that disrupts this interaction can lead to inaccurate results, such as false positives or negatives. Preservatives, though necessary, can be a source of such interference. Their chemical properties may lead to the modification of proteins (antibodies and enzymes), blockage of active sites, or other non-specific interactions within the assay system. Therefore, a thorough evaluation of a preservative's compatibility with a specific immunoassay is crucial during assay development and validation.

This compound, the sodium salt of 1,2-Benzisothiazol-3(2H)-one (BIT), belongs to the isothiazolinone class of biocides.[1][2] These compounds are known for their broad-spectrum antimicrobial activity.[1] The mechanism of action for isothiazolinones involves the reaction of the electrophilic sulfur atom in the isothiazolinone ring with nucleophilic groups in microbial proteins, particularly the thiol groups of cysteine residues.[3][4] This interaction leads to the disruption of essential metabolic pathways and ultimately, cell death.[3] However, this same reactivity raises concerns about potential interactions with the protein components of an immunoassay, namely antibodies and enzyme conjugates.

Comparison of Common Immunoassay Preservatives

The selection of a preservative is a trade-off between antimicrobial efficacy and potential for assay interference. Below is a comparison of this compound with other common preservatives.

PreservativeActive Ingredient(s)Typical Working ConcentrationAdvantagesDisadvantages & Potential for Interference
This compound 1,2-Benzisothiazol-3(2H)-one0.01% - 0.1%Broad-spectrum antimicrobial activity.[1]The isothiazolinone ring can react with thiol groups in proteins (antibodies, enzymes), potentially leading to denaturation and loss of function.[3][4] Lack of extensive public data on immunoassay compatibility necessitates in-house validation.
ProClin™ 300 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) & 2-Methyl-4-isothiazolin-3-one (MIT)0.025% - 0.05%Broad-spectrum antimicrobial activity. Generally compatible with HRP and AP enzymes at recommended concentrations.Contains isothiazolinones, which can be sensitizers.[5] At higher concentrations, may interfere with some assays.
Sodium Azide (NaN₃) Sodium Azide0.02% - 0.1%Effective bacteriostatic agent.Potent inhibitor of horseradish peroxidase (HRP), a commonly used enzyme in ELISAs. Toxic to cells, making it unsuitable for assays involving live cells.[6]
Thimerosal Ethylmercurithiosalicylate0.001% - 0.01%Broad-spectrum antimicrobial.Contains mercury, posing environmental and health concerns. Can interact with thiol groups on proteins.

Experimental Protocols for Assessing Preservative Interference

Given the limited publicly available data on the cross-reactivity of this compound in immunoassays, it is imperative for researchers to perform in-house validation. The following is a detailed protocol for a direct ELISA to assess the potential interference of this preservative.

Objective:

To determine the effect of this compound on the performance of a direct Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:
  • 96-well high-binding ELISA plates

  • Antigen of interest

  • Primary antibody-HRP conjugate specific to the antigen

  • This compound (stock solution)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Methodology:
  • Antigen Coating:

    • Dilute the antigen to an optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Preparation of Preservative Dilutions:

    • Prepare a serial dilution of this compound in your assay diluent (the buffer used to dilute the antibody-HRP conjugate). The concentration range should span from the intended use concentration down to a no-effect level (e.g., 0.1%, 0.05%, 0.025%, 0.01%, 0.005%, 0%).

  • Antibody-HRP Incubation with Preservative:

    • Dilute the primary antibody-HRP conjugate to its optimal working concentration in each of the prepared preservative dilutions.

    • Incubate these solutions for a predetermined time at room temperature (e.g., 30 minutes) to allow for any potential reaction between the preservative and the antibody-enzyme conjugate.

  • Detection:

    • Add 100 µL of each antibody-HRP/preservative dilution to the corresponding wells of the blocked and antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark at room temperature until sufficient color development is observed.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • Compare the signal generated in the presence of different concentrations of the preservative to the control (0% preservative). A significant decrease in signal would indicate interference.

Visualizing Potential Mechanisms and Workflows

To better understand the potential for interference and the experimental approach to test it, the following diagrams are provided.

G cluster_mechanism Potential Interference Mechanism BIT 1,2-Benzisothiazol-3(2H)-one (Isothiazolinone Ring) Reaction Ring Opening & Disulfide Bond Formation BIT->Reaction Reacts with Protein Immunoassay Protein (Antibody or Enzyme) Thiol Thiol Group (-SH) on Cysteine Residue Protein->Thiol Thiol->Reaction DenaturedProtein Denatured/Inactive Protein Reaction->DenaturedProtein Leads to

Caption: Potential mechanism of immunoassay interference by 1,2-Benzisothiazol-3(2H)-one.

G cluster_workflow Experimental Workflow for Interference Testing start Start prep_plate Prepare Antigen-Coated & Blocked ELISA Plate start->prep_plate prep_preservative Prepare Serial Dilutions of This compound prep_plate->prep_preservative incubate_ab Incubate Antibody-Enzyme Conjugate with Preservative Dilutions prep_preservative->incubate_ab add_to_plate Add Antibody/Preservative Mixture to Plate incubate_ab->add_to_plate wash_plate Wash Plate add_to_plate->wash_plate add_substrate Add Substrate & Develop Signal wash_plate->add_substrate read_plate Read Absorbance add_substrate->read_plate analyze Analyze Data: Compare Signal to Control read_plate->analyze end End analyze->end

Caption: Experimental workflow for testing preservative interference in an ELISA.

Conclusion and Recommendations

While this compound is an effective biocide, its inherent chemical reactivity with thiol groups presents a plausible mechanism for interference in immunoassays. The lack of comprehensive, publicly available data underscores the critical need for researchers to conduct their own validation studies. By following a systematic experimental approach, such as the one detailed in this guide, researchers can confidently assess the compatibility of this preservative with their specific assay systems. This due diligence is essential for ensuring the accuracy and reliability of immunoassay data in research and drug development. When possible, exploring alternative preservatives with lower protein reactivity or employing preservative-free reagents for critical experiments should also be considered.

References

Quantitative Analysis of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 1,2-Benzisothiazol-3(2H)-one (BIT), a widely used biocide, in various complex matrices. The focus is on providing researchers, scientists, and drug development professionals with objective performance comparisons and supporting experimental data to aid in method selection and implementation. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Analytical Techniques

The choice of analytical technique for the quantification of BIT is often dependent on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While both HPLC-UV and LC-MS/MS are powerful techniques, they offer different advantages.

  • HPLC-UV is a robust and widely available technique suitable for a range of applications. It offers good precision and accuracy, particularly for samples where the concentration of BIT is relatively high and the matrix is not overly complex.[1] The sample preparation for HPLC-UV can be as straightforward as dilution and filtration.[1]

  • LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for detecting trace levels of BIT in highly complex matrices such as biological fluids (plasma, urine) and tissue homogenates.[2][3] This technique is less susceptible to interference from endogenous materials due to the specificity of Multiple Reaction Monitoring (MRM) transitions.[2][3] However, it requires more specialized instrumentation and can be subject to matrix effects that need to be carefully evaluated.[2]

Below is a summary of the key performance characteristics of these two methods.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio of specific fragment ions.
Sensitivity Generally in the parts-per-million (ppm) range.High sensitivity, capable of detecting parts-per-billion (ppb) or even lower concentrations (e.g., 2 ng/mL in plasma).[2][3]
Selectivity Good, but can be susceptible to co-eluting interferences with similar UV spectra.Excellent, highly specific due to the use of precursor and product ion transitions.[2]
Matrix Compatibility Best for simpler matrices like washing-up liquids or formulations.[1]Excellent for complex biological matrices like plasma, urine, and tissue homogenates.[2][3]
Instrumentation Widely available in most analytical laboratories.[1]More specialized and expensive instrumentation required.
Sample Preparation Often simple, involving dilution and filtration.[1]May require more extensive sample cleanup like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix effects.[2]
Throughput Can be high, with analysis times around 22 minutes.[1]Can be very high, with run times as short as 6 minutes.[2][3]
Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on published methods and offer a starting point for method development and validation.

This method is adapted for the simultaneous determination of several preservatives, including BIT, in a consumer product matrix.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: Not specified, but a C18 column is common for such applications.

  • Mobile Phase: A gradient of water and acetonitrile (ACN).[1]

    • Gradient details would need to be optimized for specific column and instrument.

  • Flow Rate: 0.5 mL/min.[1]

  • Detection Wavelengths: Three different wavelengths are used for the simultaneous analysis of multiple compounds. For BIT, a wavelength of 275 nm can be effective.[1][4]

3. Sample Preparation:

  • Samples are diluted gravimetrically (e.g., 6 or 25 times) with ultra-pure water.[1]

  • The diluted sample is then filtered through a 0.20 µm membrane filter prior to injection.[1]

4. Quantification:

  • An external calibration curve is constructed using standards of known concentrations.

This method is highly sensitive and has been validated for the quantification of BIT in plasma, urine, and tissue homogenates.[2][3]

1. Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer with a positive electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Kinetex phenyl-hexyl column (100 × 2.1 mm, 2.6 µm).[2][3]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in distilled water and 0.1% formic acid in methanol (75:25, v/v).[2]

  • Run Time: 6 minutes.[2][3]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • BIT: m/z 152.2 > 134.1[2][3]

    • Internal Standard (Phenacetin): m/z 180.2 > 110.1[2][3]

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of the biological sample, add the internal standard.

  • Extract the sample with ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

5. Performance Data:

  • Linearity: 2–2000 ng/mL for plasma and urine; 10–1000 ng/mL for tissue homogenates.[2][3]

  • Lower Limit of Quantification (LLOQ): 2 ng/mL for plasma and urine; 10 ng/mL for tissue homogenates.[2][3]

  • Extraction Recovery: 90.8% to 93.5% in plasma.[2]

Comparison with Alternative Preservatives

The analytical methods described for BIT can often be adapted for the simultaneous analysis of other common preservatives found in similar products. A method has been developed for the concurrent HPLC analysis of methylisothiazolinone (MI), methylchloroisothiazolinone (CMI), benzisothiazolinone (BIT), and Bronopol (BNP).[1]

PreservativeCommon AbbreviationTypical Analytical MethodKey Considerations
1,2-Benzisothiazol-3(2H)-oneBITHPLC-UV, LC-MS/MS[2][5]Good chromatographic separation and sensitive detection are achievable.
MethylisothiazolinoneMIHPLC-UV, LC-MS/MS[1][6]Often analyzed simultaneously with CMI and BIT.[1]
MethylchloroisothiazolinoneCMIHPLC-UV, LC-MS/MS[1][6]Often analyzed simultaneously with MI and BIT.[1]
2-Bromo-2-nitropropane-1,3-diolBronopol (BNP)HPLC-UV[1]Can be analyzed alongside isothiazolinones using a gradient HPLC method.[1]

Visualized Workflows and Logic

To further clarify the experimental processes and the relationship between the analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Complex Matrix (e.g., Washing-up Liquid) Dilution Dilution with Ultra-Pure Water Sample->Dilution Filtration Filtration (0.20 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (e.g., 275 nm) Separation->Detection Quantification Quantification vs. External Standard Detection->Quantification

Caption: Experimental workflow for BIT analysis using HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Matrix (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification vs. Internal Standard Detection->Quantification

Caption: Experimental workflow for BIT analysis using LC-MS/MS.

Method_Comparison cluster_hplc cluster_lcms BIT_Analysis Quantitative Analysis of BIT HPLC_UV HPLC-UV BIT_Analysis->HPLC_UV LC_MSMS LC-MS/MS BIT_Analysis->LC_MSMS H_Robust Robust & Accessible HPLC_UV->H_Robust H_Moderate Moderate Sensitivity HPLC_UV->H_Moderate H_Simple Simple Matrices HPLC_UV->H_Simple L_HighSens High Sensitivity LC_MSMS->L_HighSens L_HighSel High Selectivity LC_MSMS->L_HighSel L_Complex Complex Matrices LC_MSMS->L_Complex

Caption: Key feature comparison of HPLC-UV and LC-MS/MS for BIT analysis.

References

Stability of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt Under Diverse pH Conditions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of 1,2-Benzisothiazol-3(2H)-one Stability

1,2-Benzisothiazol-3(2H)-one is widely reported to be a chemically stable biocide over a broad pH range, typically cited as between 4 and 12. This general stability is a key advantage for its application in a variety of formulations. The sodium salt of 1,2-Benzisothiazol-3(2H)-one readily dissolves in aqueous solutions, dissociating to provide the active benzisothiazolinone molecule. The pH of the resulting solution will influence the equilibrium between the neutral and anionic forms of the molecule. It is known that at pH 5, the neutral form is predominant, while at pH 9, the anionic form prevails[1]. This shift in chemical species may have implications for both its biocidal efficacy and long-term stability.

One source indicates that BIT is hydrolytically stable, with a half-life of more than 30 days in the environment, although this is not specified under varying pH conditions[1][2]. While this suggests good overall stability, it does not provide the granular data necessary for a detailed comparison across different pH levels.

Comparative Stability Analysis

To provide a comparative context, it is useful to examine the pH stability of other isothiazolinone biocides, for which more detailed quantitative data is available. For instance, studies on 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), often used in combination with 2-methyl-4-isothiazolin-3-one (MIT), have shown a clear dependence of stability on pH, particularly in alkaline conditions.

BiocidepHTemperatureHalf-life
1,2-Benzisothiazol-3(2H)-one (BIT) GeneralNot Specified> 30 days
5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) 8.5Not Specified47 days
9.0Not Specified23 days
9.6Not Specified3.3 days
10.0Not Specified2 days

Table 1: Comparative stability data of isothiazolinone biocides. Data for CMIT is provided to illustrate the typical impact of alkaline pH on this class of compounds. Specific kinetic data for BIT at different pH values is not available in the reviewed literature.

The data for CMIT clearly demonstrates a significant decrease in stability as the pH increases into the alkaline range[3]. This degradation in alkaline solutions is a known characteristic of many isothiazolinones and is attributed to the hydrolysis of the isothiazolone ring. While BIT is generally considered more stable than some other isothiazolinones, the lack of specific quantitative data makes a direct comparison of degradation rates impossible.

Experimental Protocols

The stability of biocides like 1,2-Benzisothiazol-3(2H)-one under different pH conditions is typically assessed through a standardized experimental workflow.

Experimental Workflow for pH Stability Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_solution Prepare stock solution of 1,2-Benzisothiazol-3(2H)-one, sodium salt add_to_buffers Add stock solution to each buffer to a final concentration prep_solution->add_to_buffers prep_buffers Prepare buffer solutions at target pH values (e.g., pH 4, 7, 9, 11) prep_buffers->add_to_buffers incubate Incubate samples at a constant temperature (e.g., 25°C, 40°C, 50°C) add_to_buffers->incubate sampling Withdraw aliquots at specified time intervals (e.g., 0, 1, 7, 14, 28 days) incubate->sampling hplc_analysis Analyze samples by HPLC to quantify the concentration of the active ingredient sampling->hplc_analysis plot_data Plot concentration vs. time for each pH hplc_analysis->plot_data calc_kinetics Calculate degradation rate constants and half-lives plot_data->calc_kinetics

Caption: Workflow for assessing the pH stability of a biocide.

Methodology for Stability Testing
  • Preparation of Buffered Solutions: Buffer solutions are prepared to maintain a constant pH throughout the experiment. Typical buffers include citrate for acidic conditions (e.g., pH 4), phosphate for neutral conditions (e.g., pH 7), and borate for alkaline conditions (e.g., pH 9 and 11).

  • Sample Preparation and Incubation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a water/organic solvent mixture). This stock solution is then added to each of the buffer solutions to achieve a known initial concentration. The samples are then incubated in the dark at a constant temperature (e.g., 25°C or elevated temperatures like 40°C or 50°C for accelerated stability studies).

  • Sampling: Aliquots are withdrawn from each sample at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

  • Analytical Quantification: The concentration of the active ingredient, 1,2-Benzisothiazol-3(2H)-one, in each aliquot is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

  • Data Analysis: The concentration of the biocide is plotted against time for each pH condition. From this data, the degradation kinetics (e.g., first-order or second-order) can be determined, and the degradation rate constant (k) and half-life (t½) can be calculated.

Conclusion

1,2-Benzisothiazol-3(2H)-one, the active component derived from its sodium salt, is generally recognized for its stability across a wide pH range, making it a versatile preservative. However, the lack of publicly available, detailed quantitative data on its degradation kinetics at different pH values limits a direct, evidence-based comparison of its stability under acidic, neutral, and alkaline conditions. In contrast, data for other isothiazolinones, such as CMIT, clearly show a marked decrease in stability in alkaline environments. While it is plausible that BIT is more robust than many other isothiazolinones, further quantitative studies are required to definitively characterize its pH-stability profile. For critical applications, especially in formulations with high alkalinity, it is recommended that specific stability testing be conducted to ensure the long-term efficacy of 1,2-Benzisothiazol-3(2H)-one.

References

Synergistic Antimicrobial Effects of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic antimicrobial effects of 1,2-Benzisothiazol-3(2H)-one, sodium salt (BIT-Na) when combined with other antimicrobial agents. The data presented is compiled from various studies to illustrate the enhanced efficacy of these combinations against a range of microorganisms. This guide is intended to assist researchers and professionals in the development of more effective antimicrobial formulations.

Introduction to Synergistic Effects

Antimicrobial synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. This can lead to several advantages, including the use of lower concentrations of active ingredients, a broader spectrum of activity, and a reduced likelihood of developing microbial resistance. 1,2-Benzisothiazol-3(2H)-one (BIT), a widely used biocide, and its sodium salt, exhibit significant synergistic potential with various other antimicrobial compounds. The primary mechanism of action for isothiazolinones like BIT involves the targeting of thiol groups in microbial proteins, leading to the disruption of metabolic pathways such as cellular respiration and energy generation.[1][2][3]

Quantitative Analysis of Synergistic Combinations

The following tables summarize the synergistic effects observed when 1,2-Benzisothiazol-3(2H)-one or related isothiazolinones are combined with other biocides. The data is primarily presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Synergy is often quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is typically considered synergistic.

Table 1: Synergistic Effects of N-alkyl Benzisothiazolinone Derivatives with Other Microbicides against various microorganisms. [4]

MicroorganismComponent AMIC of A (ppm)Component BMIC of B (ppm)Ratio A:BMIC of A in Combo (ppm)MIC of B in Combo (ppm)FIC Index
Escherichia coliN-(n-butyl)-BIT50Cocamidopropyl PG-dimonium chloride phosphate4001:8252000.5
Candida albicansN-(n-butyl)-BIT100Linoleamidopropyl PG-dimonium chloride phosphate5001:5502500.5
Aspergillus nigerN-methyl-BIT200Cocamidopropyl PG-dimonium chloride phosphate1251.6:110062.50.5

Table 2: Synergistic Effects of 1,2-Benzisothiazolin-3-one (BIT) with Gluconic Acid. [5]

MicroorganismComponent AMIC of A (ppm)Component BMIC of B (ppm)Ratio A:BMIC of A in Combo (ppm)MIC of B in Combo (ppm)Synergy Index (SI)
Escherichia coliBIT100Gluconic Acid5001:5502500.5
Candida albicansBIT150Gluconic Acid10001:6.7755000.5
Aspergillus nigerBIT250Gluconic Acid15001:61257500.5

Note: The Synergy Index (SI) is calculated as (Concentration of A in mixture / MIC of A alone) + (Concentration of B in mixture / MIC of B alone). An SI of <1 indicates synergy.

Table 3: Synergistic Biocidal Mixtures of 1,2-Benzisothiazolin-3-one (BIT) with Ammonium Bromide (AmBr). [6]

pHComponent Appm AComponent Bppm BRatio A:B% InhibitionSynergy Index
5.5BIT0.13AmBr0.391.0:2.9500.94

Experimental Protocols

The following is a detailed methodology for the checkerboard assay, a standard in vitro method used to assess antimicrobial synergy.

Checkerboard Assay Protocol [7][8][9]

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of this compound and the second antimicrobial agent in a suitable solvent (e.g., sterile deionized water, DMSO). The concentration of the stock solutions should be at least double the expected MIC.

  • Microtiter Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis (e.g., columns 1-10), perform serial two-fold dilutions of the first antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Along the y-axis (e.g., rows A-G), perform serial two-fold dilutions of the second antimicrobial agent in the same broth medium.

    • This creates a checkerboard of wells with varying concentrations of both agents.

    • Include control wells: one row with only dilutions of the first agent, one column with only dilutions of the second agent, and a well with no antimicrobial agents (growth control).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland turbidity standard.

    • Dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria) and for a sufficient duration (e.g., 18-24 hours).

  • Data Analysis:

    • After incubation, determine the MIC for each agent alone and for each combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Proposed Mechanism of Synergy and Visualizations

The synergistic effect of 1,2-Benzisothiazol-3(2H)-one with other antimicrobials can often be attributed to a multi-pronged attack on the microbial cell. While BIT primarily targets intracellular thiol-containing proteins, a second agent might disrupt the cell membrane, facilitating the entry of BIT and enhancing its efficacy.

Below are diagrams illustrating the proposed mechanism of synergistic action and a typical experimental workflow for synergy testing.

Synergistic_Mechanism cluster_extracellular Extracellular cluster_cell Microbial Cell Antimicrobial_A Antimicrobial A (e.g., Membrane-active agent) Cell_Membrane Cell Membrane Antimicrobial_A->Cell_Membrane Disruption/Permeabilization BIT_Na 1,2-Benzisothiazol-3(2H)-one, Na BIT_Na->Cell_Membrane Enhanced Entry Thiol_Proteins Thiol-containing Proteins (e.g., Dehydrogenases) BIT_Na->Thiol_Proteins Inhibition Metabolic_Disruption Metabolic Pathway Disruption Thiol_Proteins->Metabolic_Disruption Leads to Cell_Death Cell Death Metabolic_Disruption->Cell_Death Experimental_Workflow Start Start: Prepare Stocks & Inoculum Setup_Plate Set up 96-well Plate (Checkerboard Dilutions) Start->Setup_Plate Inoculate Inoculate with Microorganism Setup_Plate->Inoculate Incubate Incubate (e.g., 24h at 37°C) Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret Results: Synergy, Additive, or Antagonism Calculate_FIC->Interpret

References

A Comparative Guide to Validated HPLC and Alternative Methods for the Quantification of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 1,2-Benzisothiazol-3(2H)-one, sodium salt, this guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method and alternative analytical techniques. The information presented is based on published experimental data to facilitate an objective comparison of performance. While many of the detailed methods reference the parent compound, 1,2-Benzisothiazol-3(2H)-one (BIT), these are broadly applicable to its sodium salt due to the dissociation of the salt in solution.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the separation and quantification of 1,2-Benzisothiazol-3(2H)-one. Several validated methods have been reported, demonstrating good sensitivity, specificity, and reproducibility.

Experimental Protocol: HPLC with UV Detection

This protocol outlines a common reversed-phase HPLC method for the analysis of 1,2-Benzisothiazol-3(2H)-one.

Sample Preparation:

Samples are typically dissolved in a suitable solvent, such as a mixture of methanol and water, to a known concentration.[1] Depending on the sample matrix, a simple dilution followed by filtration through a 0.22 µm or 0.45 µm filter is often sufficient to remove particulate matter before injection into the HPLC system. For more complex matrices, solid-phase extraction (SPE) may be employed for sample clean-up.

Chromatographic Conditions:

A variety of C18 columns have been shown to be effective for the separation of 1,2-Benzisothiazol-3(2H)-one.[1][2] A gradient elution is often employed to achieve optimal separation from other components in the sample matrix.

ParameterCondition
Column C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[2]
Mobile Phase A) Water with 0.1% Formic Acid B) Acetonitrile[3]
Gradient A typical gradient starts with a higher percentage of aqueous phase and gradually increases the organic phase percentage over the course of the run.
Flow Rate 1.0 mL/min[3]
Injection Volume 10-20 µL
Detection UV Diode Array Detector (DAD) at 318 nm[2]
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C)
Performance Characteristics of the HPLC Method

The following table summarizes the validation parameters reported for a representative HPLC method for the quantification of 1,2-Benzisothiazol-3(2H)-one.[1]

ParameterResult
Linearity (r²) ≥ 0.9992
Limit of Detection (LOD) 0.43 - 1.14 mg/kg
Limit of Quantification (LOQ) 1.44 - 3.81 mg/kg
Recovery 92% - 103%
Relative Standard Deviation (RSD) ≤ 4%

Alternative Analytical Methods

While HPLC with UV detection is a common and reliable technique, other methods can offer advantages in terms of sensitivity, selectivity, or simplicity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC with UV detection, making it particularly suitable for the analysis of trace levels of 1,2-Benzisothiazol-3(2H)-one in complex matrices.[4]

Experimental Protocol: LC-MS/MS

The sample preparation and chromatographic conditions for LC-MS/MS are generally similar to those used for HPLC-UV. The key difference lies in the detection method.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)

Performance Characteristics of LC-MS/MS

A validated LC-MS/MS method for isothiazolinones, including 1,2-Benzisothiazol-3(2H)-one, demonstrated the following performance.[5]

ParameterResult
Linearity (R²) > 0.9990
Limit of Quantification (LOQ) 0.7 - 3.0 µg/L
Recovery 87.2% - 114.8%
Intra-day and Inter-day Precision (RSD) < 8%
Fluorescence Spectroscopy

Fluorescence spectroscopy presents a simpler and potentially faster alternative for the quantification of 1,2-Benzisothiazol-3(2H)-one, particularly for screening purposes.[6][7]

Experimental Protocol: Fluorescence Spectroscopy

This method involves the measurement of the fluorescence intensity of the analyte after excitation at a specific wavelength.

ParameterCondition
Excitation Wavelength To be determined based on the fluorescence spectrum of 1,2-Benzisothiazol-3(2H)-one
Emission Wavelength To be determined based on the fluorescence spectrum of 1,2-Benzisothiazol-3(2H)-one
Solvent The pH of the solvent can significantly affect fluorescence intensity and should be optimized.[6]

Performance Characteristics of Fluorescence Spectroscopy

A study on the determination of 1,2-Benzisothiazol-3(2H)-one in paper for food packaging using fluorescence spectroscopy reported the following.[6][7]

ParameterResult
Linearity (Correction Coefficient) 99.9%
Limit of Detection (LOD) 25.3 µg/L
Method Detection Limit (MDL) 0.25 mg/kg

Comparison of Methods

FeatureHPLC-UVLC-MS/MSFluorescence Spectroscopy
Selectivity GoodExcellentModerate
Sensitivity GoodExcellentGood
Cost ModerateHighLow
Complexity ModerateHighLow
Speed ModerateModerateFast
Validation Data Widely availableAvailableLess common

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (318 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of 1,2-Benzisothiazol-3(2H)-one.

Method_Comparison_Logic Start Need to Quantify This compound HighSensitivity High Sensitivity & Selectivity Required? Start->HighSensitivity ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix No LCMS LC-MS/MS HighSensitivity->LCMS Yes RoutineScreening Routine Screening / High Throughput? ComplexMatrix->RoutineScreening No ComplexMatrix->LCMS Yes HPLCUV HPLC-UV RoutineScreening->HPLCUV No Fluorescence Fluorescence Spectroscopy RoutineScreening->Fluorescence Yes

References

Benchmarking 1,2-Benzisothiazol-3(2H)-one, Sodium Salt Against Industry-Standard Biocides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the antimicrobial performance of 1,2-Benzisothiazol-3(2H)-one, sodium salt (BIT-Na) against other widely used industrial biocides, including a combination of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one (CMIT/MIT), bronopol, and glutaraldehyde. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of appropriate biocidal agents.

Executive Summary

1,2-Benzisothiazol-3(2H)-one (BIT) and its sodium salt are isothiazolinone biocides known for their broad-spectrum antimicrobial activity and are utilized as preservatives in a multitude of industrial applications.[1] This guide synthesizes available data to benchmark the efficacy of BIT-Na against other industry-standard biocides. Isothiazolinones, including BIT and CMIT/MIT, function by inhibiting critical metabolic pathways in microorganisms, leading to cell death.[1][2] This mechanism involves a two-step process: a rapid inhibition of growth and metabolism, followed by irreversible cell damage.[1][2]

The selection of a biocide is dependent on various factors including its spectrum of activity, speed of kill, stability under different pH and temperature conditions, and regulatory acceptance. This guide provides a comparative overview of these parameters to aid in the selection process.

Data Presentation: Comparative Efficacy of Biocides

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 1,2-Benzisothiazol-3(2H)-one (BIT), CMIT/MIT, and their blends against a range of microorganisms. MIC is a fundamental measure of a biocide's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.

Disclaimer: The data presented in this table is compiled from various sources. Direct comparison may be limited as experimental conditions such as media, incubation time, and temperature can vary between studies. The MIC values for this compound are expected to be comparable to those of 1,2-Benzisothiazol-3(2H)-one (BIT).

MicroorganismBIT (ppm)CMIT/MIT (ppm)MIT/BIT (ppm)
Escherichia coli25[3]9.0[3]9.0[3]
Klebsiella pneumoniae25[3]9.0[3]9.0[3]
Pseudomonas aeruginosa150[3]11.2[3]20[3]
Pseudomonas putida60[3]-10[3]
Pseudomonas stutzeri---
Staphylococcus aureus---
Aspergillus niger100[3]9.0[3]50[3]
Candida albicans200[3]-75[3]

b = bacteria, m = moulds, y = yeast[3]

Experimental Protocols

A standardized method for determining the Minimum Inhibitory Concentration (MIC) is crucial for the accurate assessment of a biocide's efficacy. The following is a generalized protocol for the broth microdilution method, a commonly used technique in microbiology.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Biocides: Prepare stock solutions of this compound, CMIT/MIT, bronopol, and glutaraldehyde in a suitable solvent.

  • Growth Media: Use a sterile liquid growth medium appropriate for the test microorganism (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Microorganism: Prepare a fresh, pure culture of the test microorganism on an appropriate agar medium.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

2. Inoculum Preparation:

  • From the fresh culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4]

  • Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

3. Serial Dilution of Biocides:

  • Dispense 50 µL of sterile growth medium into each well of the microtiter plate.

  • Add 50 µL of the biocide stock solution to the first well of a row and mix.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

4. Inoculation:

  • Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

  • Include a positive control (medium and inoculum, no biocide) and a negative control (medium only) on each plate.

5. Incubation:

  • Cover the plates and incubate at a temperature and duration suitable for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[4]

6. Interpretation of Results:

  • The MIC is the lowest concentration of the biocide at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Mandatory Visualization

Mechanism of Action of Isothiazolinone Biocides

Isothiazolinone biocides, including 1,2-Benzisothiazol-3(2H)-one (BIT) and CMIT/MIT, exert their antimicrobial effect through a multi-step process that ultimately leads to cell death.[1][2] The initial and rapid action involves the inhibition of key metabolic enzymes, followed by irreversible cellular damage.[1][2]

cluster_0 Isothiazolinone Biocide Action cluster_1 Metabolic Inhibition (Rapid) cluster_2 Cellular Damage (Delayed) Biocide Biocide Cell_Membrane Bacterial Cell Membrane Biocide->Cell_Membrane Penetration Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Enzymes Dehydrogenase Enzymes (e.g., in Krebs Cycle) Cytoplasm->Enzymes Interaction with Thiols ATP_Synthase ATP Synthase Cytoplasm->ATP_Synthase Inhibition Metabolic_Block Metabolic_Block Enzymes->Metabolic_Block Inhibition of Respiration & Nutrient Processing Energy_Depletion Energy_Depletion ATP_Synthase->Energy_Depletion Inhibition of ATP Production ROS Reactive Oxygen Species (ROS) Production Metabolic_Block->ROS Protein_Damage Protein Thiol Destruction Energy_Depletion->Protein_Damage Cell_Death Cell Death ROS->Cell_Death Protein_Damage->Cell_Death Start Start: Biocide Efficacy Screening Prepare_Cultures Prepare Microbial Cultures (Bacteria, Fungi) Start->Prepare_Cultures Prepare_Biocides Prepare Biocide Stock & Serial Dilutions Start->Prepare_Biocides Inoculation Inoculate Test Media with Microbes & Biocides Prepare_Cultures->Inoculation Prepare_Biocides->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Observe_Growth Observe for Microbial Growth Incubation->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC Data_Analysis Data Analysis & Comparison Determine_MIC->Data_Analysis End End: Efficacy Profile Established Data_Analysis->End

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of 1,2-Benzisothiazol-3(2H)-one, sodium salt (CAS No. 58249-25-5), a commonly used biocide and preservative. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is known to be a skin sensitizer and can cause severe skin burns and eye damage.[1] It is also very toxic to aquatic life. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures

There are two primary disposal routes for this compound from a laboratory setting: direct disposal as hazardous waste and chemical neutralization prior to disposal. The choice of method depends on the quantity of waste, laboratory capabilities, and local regulations.

Method 1: Direct Disposal as Hazardous Waste

This is the most straightforward and recommended method for the disposal of this compound, particularly for small quantities generated in research settings.

Step-by-Step Protocol:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Containerization: Collect all waste containing this compound (including pure compound, contaminated solutions, and rinsates) in a clearly labeled, sealed, and compatible waste container. The container should be labeled as "Hazardous Waste" and include the full chemical name and associated hazards (e.g., "Corrosive," "Skin Sensitizer," "Environmental Hazard").

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1]

Method 2: Chemical Neutralization (for Aqueous Solutions)

For dilute aqueous solutions, chemical neutralization can be an effective method to degrade the active isothiazolinone structure, rendering it non-biocidal before disposal. Isothiazolinones are susceptible to nucleophilic attack, which opens the isothiazole ring and eliminates their antimicrobial properties. Both reducing and oxidizing agents can be used for this purpose.

Experimental Protocol: Neutralization with Sodium Bisulfite (a reducing agent)

This protocol is based on the known reactivity of isothiazolinones with bisulfite.

  • Preparation: In a chemical fume hood, prepare a dedicated reaction vessel (e.g., a beaker or flask) of appropriate size to accommodate the volume of waste with sufficient headspace for stirring and potential off-gassing.

  • Dilution: If the waste solution is concentrated, dilute it with water to a concentration of less than 1% (10,000 ppm) of this compound.

  • pH Adjustment: Check the pH of the solution. Isothiazolinone degradation is more rapid in alkaline conditions. If necessary, adjust the pH to >9 with a dilute solution of sodium hydroxide.

  • Addition of Sodium Bisulfite: While stirring the solution, slowly add a 10% molar excess of sodium bisulfite (NaHSO₃). A general guideline is to add approximately 2 grams of sodium bisulfite for every gram of this compound estimated to be in the waste solution.

  • Reaction Time: Allow the reaction to proceed with continuous stirring for at least 2 hours at room temperature.

  • Verification (Optional but Recommended): If your laboratory has the capability, the absence of 1,2-Benzisothiazol-3(2H)-one can be confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC).

  • Final Disposal: After the reaction is complete, neutralize the pH of the solution to between 6 and 8 with a dilute acid (e.g., citric or acetic acid). This final solution can then be disposed of as non-hazardous aqueous waste according to your local regulations, which may include drain disposal with copious amounts of water.

Experimental Protocol: Neutralization with Sodium Hypochlorite (an oxidizing agent)

This protocol utilizes a common laboratory disinfectant to degrade the biocide.

  • Preparation and Dilution: Follow steps 1 and 2 from the sodium bisulfite protocol.

  • Addition of Sodium Hypochlorite: While stirring, slowly add household bleach (typically 5.25-8.25% sodium hypochlorite) to the waste solution. A significant molar excess is recommended. A general guideline is to add approximately 10 parts of bleach for every 1 part of the estimated this compound solution by volume.

  • Reaction Time: Stir the mixture for at least 30 minutes.

  • Quenching Excess Hypochlorite: After the initial reaction, it is important to neutralize any remaining sodium hypochlorite. This can be done by the careful addition of a reducing agent such as sodium bisulfite or sodium thiosulfate until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch test paper).

  • Final Disposal: Neutralize the pH of the final solution to between 6 and 8. This treated solution can then be disposed of in accordance with local regulations for non-hazardous aqueous waste.

Quantitative Data Summary

ParameterValueReference/Note
CAS Number 58249-25-5
Molecular Formula C₇H₄NNaOS[2]
Molecular Weight 174.18 g/mol
Hazard Classifications Acute Toxicity (Oral), Skin Corrosion, Serious Eye Damage, Skin Sensitization[1]
Neutralizing Agent (Reducing) Sodium Bisulfite (NaHSO₃)
Recommended Molar Excess (NaHSO₃) 10%General recommendation for quenching reactions
Neutralizing Agent (Oxidizing) Sodium Hypochlorite (NaOCl)
Recommended Ratio (Bleach) ~10:1 (bleach volume : biocide solution volume)General recommendation for disinfection
Final pH for Disposal 6 - 8Standard for aqueous waste disposal

Disposal Workflow Diagram

Disposal_Workflow start Waste containing 1,2-Benzisothiazol-3(2H)-one, sodium salt assess Assess Quantity and Concentration start->assess direct_disposal Direct Disposal as Hazardous Waste assess->direct_disposal Small quantity or pure compound neutralize Chemical Neutralization (Aqueous Waste) assess->neutralize Dilute aqueous solution segregate Segregate Waste direct_disposal->segregate containerize Containerize and Label segregate->containerize store Store in Designated Area containerize->store pickup Arrange for EHS Pickup store->pickup choose_reagent Choose Reagent: Sodium Bisulfite or Sodium Hypochlorite neutralize->choose_reagent bisulfite_path Add Sodium Bisulfite (10% molar excess) Stir for 2 hours choose_reagent->bisulfite_path Reducing Agent hypochlorite_path Add Sodium Hypochlorite (~10x volume) Stir for 30 mins choose_reagent->hypochlorite_path Oxidizing Agent verify Verify Degradation (Optional - HPLC) bisulfite_path->verify quench_hypo Quench excess Hypochlorite hypochlorite_path->quench_hypo quench_hypo->verify neutralize_ph Neutralize pH (6-8) verify->neutralize_ph final_disposal Dispose as Non-Hazardous Aqueous Waste per Local Regulations neutralize_ph->final_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1,2-Benzisothiazol-3(2H)-one, sodium salt

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,2-Benzisothiazol-3(2H)-one, sodium salt

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Quantitative Data Summary
Data PointValueSpeciesReference
Acute Oral Toxicity (LD50) 1020 mg/kgRat[1]
Acute Toxicity Estimate (ATE, Oral) 500 mg/kg[2]

Note: The provided safety data sheets indicate that this substance may be harmful if swallowed, can cause severe skin burns and eye damage, and may trigger an allergic skin reaction[2][3][4][5].

Operational Plan: Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area. Use of a chemical fume hood is recommended to minimize inhalation exposure[1][2][3][6].

  • Ensure safety showers and eyewash stations are readily accessible.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[1].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use. Follow proper glove removal technique to avoid skin contact[3].

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat or chemical-resistant suit, to prevent skin contact[1][6].

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved P95 or P1 (EU EN 143) particulate respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended[3].

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[2][7].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[2][7].

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[6].

Disposal Plan

1. Waste Characterization:

  • This compound and its containers are considered hazardous waste and must be disposed of accordingly[2].

2. Waste Collection and Storage:

  • Collect waste material in clearly labeled, sealed, and appropriate containers for disposal[1][3].

  • Do not mix with other waste streams.

  • Store waste in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Disposal Method:

  • Dispose of the waste through a licensed professional waste disposal service or at an approved waste treatment facility[3].

  • Some sources suggest chemical incineration with an afterburner and scrubber as a possible disposal method[3].

  • Handle contaminated packaging in the same manner as the substance itself[7].

  • Do not allow the product to enter drains or the environment[1][2][3].

Experimental Workflow for Safe Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng handling_weigh Weigh/Measure in Ventilated Area prep_eng->handling_weigh Proceed if Safe handling_use Perform Experimental Work handling_weigh->handling_use decon_ppe Remove PPE handling_use->decon_ppe disp_collect Collect Waste handling_use->disp_collect decon_wash Wash Hands decon_ppe->decon_wash disp_dispose Dispose via Licensed Contractor disp_label Label Waste Container disp_collect->disp_label disp_store Store for Disposal disp_label->disp_store disp_store->disp_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.